molecular formula C21H17ClF3N3O3 B8068773 Eleclazine hydrochloride CAS No. 1622226-81-6

Eleclazine hydrochloride

Cat. No.: B8068773
CAS No.: 1622226-81-6
M. Wt: 451.8 g/mol
InChI Key: ZRYHNOXHGYUHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eleclazine hydrochloride is a useful research compound. Its molecular formula is C21H17ClF3N3O3 and its molecular weight is 451.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYHNOXHGYUHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448754-43-5
Record name Eleclazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELECLAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Therapeutic Potential of Eleclazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL). Pathological enhancement of INaL is a key contributor to arrhythmias and contractile dysfunction in various cardiovascular diseases, including long QT syndrome type 3 (LQT3), hypertrophic cardiomyopathy (HCM), and heart failure. By selectively targeting INaL over the peak sodium current (INaP), Eleclazine offers a promising therapeutic strategy to mitigate the deleterious effects of INaL without significantly affecting normal cardiac conduction. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Introduction

The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action potential. While the majority of these channels inactivate within milliseconds, a small fraction reopens or fails to inactivate, giving rise to a persistent or late sodium current (INaL). Under physiological conditions, INaL is small; however, in pathological states such as genetic mutations (e.g., LQT3), ischemia, and heart failure, INaL can be significantly enhanced. This augmented INaL leads to a prolongation of the action potential duration (APD), early afterdepolarizations (EADs), and intracellular sodium and calcium overload, creating a substrate for cardiac arrhythmias and impaired cardiac function.

This compound is a novel compound designed to selectively inhibit this pathological late sodium current. Its high selectivity for INaL over INaP is a key attribute, suggesting a favorable safety profile with a lower risk of proarrhythmic effects associated with non-selective sodium channel blockers.

Mechanism of Action

This compound is a potent inhibitor of the late sodium current (INaL) in cardiomyocytes.[1][2] In pathological conditions where INaL is enhanced, Eleclazine normalizes the action potential duration and reduces the incidence of arrhythmias.[3][4] The primary mechanism of action involves the selective binding to the Nav1.5 channel, preferentially inhibiting the sustained current component without significantly affecting the peak current responsible for normal cardiac conduction.[4]

Signaling Pathway of INaL-Mediated Cardiac Dysfunction and Therapeutic Intervention by Eleclazine

The diagram below illustrates the signaling cascade initiated by an enhanced late sodium current and the point of intervention for Eleclazine.

G cluster_0 Pathological Stimuli (e.g., Ischemia, Genetic Mutations) cluster_1 Cellular Consequences Pathological_Stimuli Ischemia, Genetic Mutations Enhanced_INaL Enhanced Late Na+ Current (INaL) Pathological_Stimuli->Enhanced_INaL Increased_Na Increased Intracellular Na+ Enhanced_INaL->Increased_Na Eleclazine This compound Eleclazine->Enhanced_INaL Inhibits CaMKII CaMKII Activation Increased_Na->CaMKII NCX_reverse Reverse Mode Na+/Ca2+ Exchanger (NCX) Increased_Na->NCX_reverse Na_K_Pump Na+/K+ Pump Overload Increased_Na->Na_K_Pump CaMKII->Enhanced_INaL Positive Feedback Increased_Ca Increased Intracellular Ca2+ NCX_reverse->Increased_Ca Arrhythmias Arrhythmias (EADs, DADs) Increased_Ca->Arrhythmias Contractile_Dysfunction Contractile Dysfunction Increased_Ca->Contractile_Dysfunction

Figure 1: Signaling pathway of INaL-mediated pathology and Eleclazine's intervention. (Max Width: 760px)

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Potency of Eleclazine
TargetPreparationConditionIC50Reference
Late INaRabbit ventricular myocytesATX-II enhanced0.7 µM[4]
Late INahiPSC-derived cardiomyocytes-2.5 µM[1]
Peak INaRabbit ventricular myocytes-> 30 µM[4]
IKrRabbit ventricular myocytes-~14.2 µM[1][5]
Table 2: Electrophysiological Effects of Eleclazine in Preclinical Models
ModelParameterEffectConcentration/DoseReference
Rabbit Isolated HeartATX-II induced APD prolongationShortened0.3-3 µM[4]
Rabbit Isolated HeartATX-II induced ventricular tachycardiaSuppressedIC50 ~0.6 µM[4]
Porcine ModelEpinephrine-induced APBsReduced >3-fold0.9 mg/kg[3]
Porcine ModelEpinephrine/ACh-induced AFSuppressed0.9 mg/kg[3]
Porcine ModelEpinephrine-induced ventricular premature beatsReduced by 51%0.3 mg/kg[6]
Porcine ModelEpinephrine-induced ventricular tachycardiaReduced by 56%0.3 mg/kg[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on the methodology described by Rajamani et al. (2016).[4]

Objective: To measure the effect of Eleclazine on late INa in isolated ventricular myocytes.

Materials:

  • Isolated rabbit ventricular myocytes

  • External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Anemone toxin II (ATX-II) to enhance INaL

  • This compound stock solution in DMSO

  • Patch-clamp amplifier and data acquisition system

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Data Analysis Isolate_Myocytes Isolate ventricular myocytes Form_Seal Form gigaohm seal with myocyte Isolate_Myocytes->Form_Seal Whole_Cell Establish whole-cell configuration Form_Seal->Whole_Cell Apply_Protocol Apply voltage-clamp protocol Whole_Cell->Apply_Protocol Record_Baseline Record baseline INaL Apply_Protocol->Record_Baseline Apply_Drug Perfuse with ATX-II and Eleclazine Record_Baseline->Apply_Drug Record_Drug Record INaL in the presence of drug Apply_Drug->Record_Drug Analyze_Data Analyze current amplitude and kinetics Record_Drug->Analyze_Data Calculate_IC50 Calculate IC50 values Analyze_Data->Calculate_IC50

Figure 2: Workflow for whole-cell patch-clamp electrophysiology. (Max Width: 760px)

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from rabbit hearts using standard enzymatic digestion protocols.

  • Recording Setup: Place isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Approach a myocyte with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • Voltage-Clamp Protocol: Hold the cell at a holding potential of -120 mV. Apply depolarizing pulses to elicit sodium currents. A typical protocol to measure INaL involves a depolarizing step to -20 mV for 200 ms.

  • Baseline Recording: Record baseline INaL in the absence of any drugs.

  • Drug Application: Perfuse the cell with the external solution containing a known concentration of ATX-II to enhance INaL. Once a stable enhanced current is achieved, co-perfuse with various concentrations of this compound.

  • Data Analysis: Measure the peak and sustained components of the sodium current before and after drug application. Plot the concentration-response curve for the inhibition of INaL and fit with a Hill equation to determine the IC50 value.

In Vivo Porcine Model of Catecholamine-Induced Arrhythmias

This protocol is based on the methodology described by Bacic et al. (2017).[6]

Objective: To assess the efficacy of Eleclazine in suppressing catecholamine-induced ventricular arrhythmias in a large animal model.

Materials:

  • Yorkshire pigs

  • Anesthetics (e.g., isoflurane)

  • Epinephrine

  • This compound for intravenous administration

  • ECG recording system

  • Intraventricular electrogram recording catheters

Workflow Diagram:

G cluster_0 Animal Preparation cluster_1 Arrhythmia Induction and Treatment cluster_2 Data Analysis Anesthetize Anesthetize pig and establish monitoring Catheterize Place intraventricular catheters Anesthetize->Catheterize Baseline_ECG Record baseline ECG Catheterize->Baseline_ECG Induce_Arrhythmia Administer epinephrine to induce VT Baseline_ECG->Induce_Arrhythmia Administer_Drug Administer Eleclazine or vehicle Induce_Arrhythmia->Administer_Drug Re-challenge Re-administer epinephrine Administer_Drug->Re-challenge Analyze_ECG Analyze ECG for incidence of VPBs and VT Re-challenge->Analyze_ECG Compare_Groups Compare arrhythmia burden between groups Analyze_ECG->Compare_Groups

Figure 3: Workflow for in vivo porcine arrhythmia model. (Max Width: 760px)

Procedure:

  • Animal Preparation: Anesthetize Yorkshire pigs and maintain anesthesia throughout the experiment. Monitor vital signs continuously.

  • Instrumentation: Surgically place catheters for drug administration and for recording intraventricular electrograms.

  • Baseline Recordings: Record baseline ECG and intraventricular electrograms.

  • Arrhythmia Induction: Administer a bolus of epinephrine (e.g., 2.0 µg/kg) to induce ventricular premature beats (VPBs) and ventricular tachycardia (VT).

  • Drug Administration: After a washout period, administer this compound (e.g., 0.3 mg/kg intravenously over 15 minutes) or a vehicle control.

  • Re-challenge: Following the drug infusion, re-administer the same dose of epinephrine to assess the effect of Eleclazine on arrhythmia inducibility.

  • Data Analysis: Quantify the incidence and duration of VPBs and VT from the ECG and electrogram recordings before and after drug administration. Compare the arrhythmia burden between the Eleclazine-treated and control groups using appropriate statistical tests.

Clinical Development and Future Directions

This compound has been evaluated in clinical trials for several cardiovascular indications, including LQT3 and HCM.[7][8] The LIBERTY-HCM trial, a study evaluating the effect of Eleclazine on exercise capacity in patients with symptomatic HCM, was terminated.[8][9][10] While the reasons for termination were not fully disclosed, it highlights the challenges of translating promising preclinical findings into clinical efficacy.

Despite the setbacks in these specific indications, the selective inhibition of INaL remains a compelling therapeutic strategy for a range of cardiac arrhythmias and conditions associated with calcium overload. Further research may explore the potential of Eleclazine in other patient populations or in combination with other antiarrhythmic agents. The detailed understanding of its mechanism of action and preclinical efficacy provides a strong foundation for future investigations into the therapeutic potential of this selective INaL inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the late cardiac sodium current with demonstrated antiarrhythmic effects in a variety of preclinical models. Its ability to normalize action potential duration and reduce cellular sodium and calcium overload without significantly affecting the peak sodium current underscores its therapeutic potential. While clinical development has faced challenges, the foundational science supporting the targeted inhibition of INaL remains robust. Further research is warranted to fully elucidate the clinical utility of Eleclazine and other selective INaL inhibitors in the management of cardiovascular diseases.

References

Eleclazine Hydrochloride: A Technical Guide to its Discovery, Development, and Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleclazine hydrochloride (GS-6615) is a selective inhibitor of the late cardiac sodium current (INaL). Initially developed by Gilead Sciences, it was investigated as a potential therapeutic agent for a variety of cardiac arrhythmias, including Long QT Syndrome Type 3 (LQT3), hypertrophic cardiomyopathy (HCM), and ventricular tachycardia/fibrillation (VT/VF). The rationale for its development was based on the growing understanding that enhanced INaL is a significant contributor to the pathophysiology of these conditions. Preclinical studies in various animal models demonstrated the potential of Eleclazine to suppress arrhythmias without adversely affecting normal cardiac conduction. However, despite promising early-stage results, the clinical development program for Eleclazine was ultimately terminated. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound.

Introduction: The Late Sodium Current as a Therapeutic Target

The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action potential through a large, transient inward sodium current (INaP). However, a small, sustained component of this current, known as the late sodium current (INaL), persists throughout the plateau phase of the action potential. Under physiological conditions, INaL is very small, but it can be significantly enhanced in various pathological states, including genetic mutations (e.g., LQT3), myocardial ischemia, and heart failure.

An increase in INaL can lead to several detrimental effects on cardiac electrophysiology:

  • Prolongation of the Action Potential Duration (APD): The sustained inward current opposes repolarization, leading to a longer APD and a prolonged QT interval on the electrocardiogram (ECG).

  • Early Afterdepolarizations (EADs): APD prolongation can create a window for the reactivation of L-type calcium channels, leading to EADs, which are triggers for ventricular arrhythmias.

  • Intracellular Sodium and Calcium Overload: The persistent influx of sodium through the late current can lead to an accumulation of intracellular sodium. This, in turn, reverses the direction of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration. Calcium overload can cause delayed afterdepolarizations (DADs) and contractile dysfunction.

The recognition of the pathological role of enhanced INaL led to the development of selective inhibitors as a novel antiarrhythmic strategy. The goal was to target the pathological late current while having minimal effect on the peak sodium current, thereby avoiding the proarrhythmic effects associated with traditional sodium channel blockers that primarily target INaP.

Discovery and Preclinical Development of Eleclazine (GS-6615)

Eleclazine, a benzoxazepine derivative, emerged from a drug discovery program at Gilead Sciences aimed at identifying potent and selective inhibitors of INaL.

Mechanism of Action

Eleclazine selectively inhibits the late sodium current (INaL) with significantly less potency against the peak sodium current (INaP). This selectivity is crucial for its intended therapeutic effect of shortening the abnormally prolonged action potential duration in pathological conditions without affecting normal cardiac conduction.

Preclinical Pharmacology

A series of preclinical studies were conducted to evaluate the efficacy and safety of Eleclazine in various in vitro and in vivo models.

Table 1: Preclinical Efficacy of this compound

Model SystemKey FindingsQuantitative DataReference
Rabbit Ventricular Myocytes (ATX-II induced INaL)Potent inhibition of enhanced INaL.IC50 = 0.7 µM[1]
Porcine Model of Catecholamine-Induced VTReduced incidence of ventricular premature beats, couplets, and VT.51% reduction in VPBs and couplets; 56% reduction in 3- to 7-beat VT.[2]
Porcine Model of Autonomically Induced Atrial FibrillationSuppressed atrial premature beats and atrial fibrillation.>3-fold reduction in epinephrine-induced APBs.[3]
Rabbit Isolated Hearts (LQT3 model)Shortened APD and QT interval, and suppressed ventricular arrhythmias.-[1]
Mouse Model of Rett SyndromeInhibited INaL and shortened ventricular AP duration.-[4]

Table 2: Preclinical Selectivity of this compound

CurrentIC50Fold Selectivity (vs. INaL)Reference
Late INa (ATX-II enhanced)0.62 µM-[5]
Peak INa> 52 µM> 84-fold[5]
IKr (hERG)~14.2 µM~23-fold[6][7]
Experimental Protocols
  • Objective: To determine the potency of Eleclazine in inhibiting the late sodium current.

  • Methodology:

    • Ventricular myocytes were isolated from rabbit hearts.

    • Whole-cell patch-clamp recordings were performed.

    • The late sodium current (INaL) was enhanced using the sea anemone toxin (ATX-II).

    • Eleclazine was perfused at various concentrations to determine the concentration-response relationship and calculate the IC50 value.[1]

  • Objective: To assess the in vivo efficacy of Eleclazine in a large animal model of arrhythmia.

  • Methodology:

    • Closed-chest anesthetized Yorkshire pigs were used.

    • Ventricular tachycardia (VT) was induced by an intravenous bolus of epinephrine (2.0 µg/kg).

    • Eleclazine (0.3 mg/kg) was administered intravenously over 15 minutes.

    • The incidence of ventricular premature beats (VPBs), couplets, and VT was quantified before and after drug administration.[2]

Clinical Development of Eleclazine

Based on the promising preclinical data, Eleclazine entered clinical development for several cardiovascular indications.

Phase 2 and 3 Clinical Trials

Eleclazine was investigated in clinical trials for:

  • Long QT Syndrome Type 3 (LQT3): A genetic disorder caused by mutations in the SCN5A gene leading to an enhanced INaL.

  • Hypertrophic Cardiomyopathy (HCM): A condition where enhanced INaL is thought to contribute to arrhythmias and diastolic dysfunction. The largest trial was the LIBERTY-HCM study.[8]

  • Ventricular Tachycardia (VT) and Ventricular Fibrillation (VF): In patients with implantable cardioverter-defibrillators (ICDs).

The LIBERTY-HCM Trial

The "Effect of L ate Sodium Current I nhibition on Exercise Capacity in Sub jects With Symptomatic Hypert rophy ic Cardiomyopathy" (LIBERTY-HCM) trial was a significant phase 2/3 study designed to evaluate the efficacy and safety of Eleclazine in patients with symptomatic HCM.[8][9]

Table 3: LIBERTY-HCM Trial Protocol

ParameterDetails
Study Design Randomized, double-blind, placebo-controlled, multicenter
Primary Objective To evaluate the effect of Eleclazine on exercise capacity as measured by peak oxygen uptake (pVO2)
Patient Population Symptomatic HCM patients (NYHA Class ≥ II or CCS Class ≥ II)
Intervention Eleclazine (30 mg loading dose, then 3 mg or 6 mg daily) or placebo
Planned Enrollment 180 patients
Discontinuation of Clinical Development

In late 2016, Gilead Sciences announced the termination of the entire Eleclazine clinical development program.[10] The decision was based on a thorough analysis of the cumulative data, which did not support the continuation of the trials.

  • VT/VF Trial: The trial in patients with VT/VF and ICDs failed to show a reduction in ICD shocks and pacing events compared to placebo.[10]

  • LIBERTY-HCM Trial: The LIBERTY-HCM trial was terminated before completion. While the specific results were not immediately disclosed, the overall data did not support the drug's efficacy in this patient population.[10][11]

  • LQT3 Trial: The trial in patients with LQT3 was also discontinued as part of the overall program termination.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of INaL Inhibition

The therapeutic rationale for Eleclazine is based on its ability to modulate the downstream consequences of an enhanced late sodium current.

G cluster_0 Pathophysiological State cluster_1 Therapeutic Intervention Enhanced_INaL Enhanced Late Na+ Current (INaL) APD_Prolongation Action Potential Duration (APD) Prolongation Enhanced_INaL->APD_Prolongation Na_Overload Intracellular Na+ Overload Enhanced_INaL->Na_Overload EADs Early Afterdepolarizations (EADs) APD_Prolongation->EADs Ca_Overload Intracellular Ca2+ Overload (via NCX reversal) Na_Overload->Ca_Overload Arrhythmias Ventricular Arrhythmias EADs->Arrhythmias DADs Delayed Afterdepolarizations (DADs) Ca_Overload->DADs DADs->Arrhythmias Eleclazine Eleclazine Inhibition Inhibition Eleclazine->Inhibition Inhibition->Enhanced_INaL Blocks

Caption: Pathophysiological cascade initiated by enhanced INaL and the point of intervention by Eleclazine.

Experimental Workflow for Preclinical Efficacy Testing

The preclinical evaluation of Eleclazine followed a logical progression from in vitro characterization to in vivo arrhythmia models.

G cluster_0 In Vitro Characterization cluster_1 Ex Vivo Model cluster_2 In Vivo Model Patch_Clamp Whole-Cell Patch Clamp (e.g., Rabbit Myocytes) IC50_Determination Determine IC50 for INaL and INaP Patch_Clamp->IC50_Determination Selectivity_Assessment Assess Selectivity for INaL over other ion channels IC50_Determination->Selectivity_Assessment Isolated_Heart Isolated Perfused Heart (e.g., Rabbit Langendorff) Selectivity_Assessment->Isolated_Heart Arrhythmia_Induction Induce Arrhythmias (e.g., with ATX-II) Isolated_Heart->Arrhythmia_Induction APD_Measurement Measure Action Potential Duration (APD) and QT interval Arrhythmia_Induction->APD_Measurement Animal_Model Large Animal Model (e.g., Porcine) APD_Measurement->Animal_Model In_Vivo_Arrhythmia Induce Arrhythmias (e.g., with Epinephrine) Animal_Model->In_Vivo_Arrhythmia Efficacy_Evaluation Evaluate Antiarrhythmic Efficacy In_Vivo_Arrhythmia->Efficacy_Evaluation

Caption: A representative experimental workflow for the preclinical evaluation of Eleclazine.

Conclusion

This compound was a promising, selective inhibitor of the late cardiac sodium current that showed considerable potential in preclinical models of cardiac arrhythmia. Its development was based on a strong scientific rationale targeting a key mechanism in the pathophysiology of several cardiac disorders. However, the translation from preclinical promise to clinical efficacy proved to be a significant challenge, ultimately leading to the discontinuation of its development program. The story of Eleclazine underscores the complexities of antiarrhythmic drug development and the critical importance of demonstrating clear clinical benefit in well-designed trials. The data generated from the Eleclazine program, nevertheless, contributes valuable knowledge to the field and may inform the development of future therapies targeting the late sodium current.

References

Preclinical Pharmacology of Eleclazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleclazine hydrochloride (also known as GS-6615) is a potent and selective inhibitor of the cardiac late sodium current (INaL).[1] Enhanced INaL is a key pathophysiological mechanism in various cardiovascular disorders, contributing to arrhythmias and contractile dysfunction. This technical guide provides a comprehensive overview of the preclinical pharmacology of Eleclazine, summarizing its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols. The data presented herein is intended to serve as a resource for researchers and professionals in the field of cardiovascular drug development.

Introduction

The late sodium current (INaL) is a sustained component of the fast sodium current that results from incomplete inactivation of the cardiac voltage-gated sodium channel, Nav1.5. Under pathological conditions such as ischemia and heart failure, INaL is enhanced, leading to intracellular sodium and calcium overload, which can cause electrical instability and impaired cardiac function.[2][3] Eleclazine is a second-generation INaL inhibitor designed for greater potency and selectivity compared to earlier agents.[3] Its preclinical profile demonstrates significant potential in mitigating the detrimental effects of enhanced INaL.

Mechanism of Action

Eleclazine selectively inhibits the late sodium current (INaL) with minimal effects on the peak sodium current (INaP) at therapeutic concentrations.[2][4] This selectivity is crucial, as inhibition of INaP can lead to undesirable side effects, including slowed conduction and proarrhythmia.[2] By inhibiting the enhanced INaL, Eleclazine helps to prevent the sodium and subsequent calcium overload in cardiomyocytes. This leads to a shortening of the action potential duration (APD), a reduction in the spatial and temporal dispersion of repolarization, and suppression of arrhythmias.[2][4]

Mechanism of Action of Eleclazine cluster_0 Pathophysiological State cluster_1 Therapeutic Intervention cluster_2 Cellular & Clinical Outcomes Ischemia Ischemia / Heart Failure ROS Reactive Oxygen Species (ROS) Ischemia->ROS increases INaL Enhanced Late Sodium Current (INaL) ROS->INaL enhances Na_Ca_Overload Intracellular Na+ & Ca2+ Overload INaL->Na_Ca_Overload leads to Arrhythmia Arrhythmias & Contractile Dysfunction Na_Ca_Overload->Arrhythmia causes Stabilization Action Potential Stabilization Eleclazine This compound Eleclazine->INaL Selectively Inhibits Suppression Arrhythmia Suppression Stabilization->Suppression Repolarization Reduced Dispersion of Repolarization Repolarization->Suppression

Mechanism of Action of Eleclazine.

Quantitative Pharmacology Data

The preclinical activity of Eleclazine has been quantified across a range of in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Potency and Selectivity
ParameterSpecies/SystemConditionIC50 / PotencyReference
Late INa Inhibition Rabbit Ventricular MyocytesATX-II Enhanced0.7 µM[2][4]
Human iPSC-Cardiomyocytes-0.6 µM (at 10 Hz)[5]
Human Cardiac Nav1.5 Channels-0.62 ± 0.12 µM[5]
Rat Ventricular MyocytesActivated179.9 nM[5]
Porcine Atrial MyocytesEnhanced736 ± 67 nM[6]
Peak INa Inhibition Human iPSC-CardiomyocytesUse-Dependent Block0.6 µM[7]
Potassium Current (IKr) Inhibition Heterologous Expression System-~14.2 µM[8][9]
Table 2: In Vivo Efficacy in Animal Models
Animal ModelConditionDosingKey FindingReference
Rabbit Ischemia (LAD Occlusion)-EC50 of 190 nM for reducing S-T segment elevation (42x more potent than ranolazine)[3]
Porcine Catecholamine-Induced VT0.3 mg/kg IVReduced 3- to 7-beat VT incidence by 56%[10][11]
Catecholamine-Induced VT0.3 mg/kg IVReduced peak T-wave alternans by 64%[10][11]
Porcine Autonomically Induced AF0.9 mg/kg IVReduced epinephrine-induced atrial premature beats >3-fold[6]
Autonomically Induced AF0.9 mg/kg IVSuppressed AF in all animals tested[6]
Rabbit Heart Failure with Ischemia-Reperfusion1 µM (Langendorff)Reduced VF inducibility and severity at therapeutic hypothermia[12]

Key Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Eleclazine.

In Vitro Electrophysiology (Patch Clamp)
  • Objective: To determine the potency and selectivity of Eleclazine on cardiac ion channels.

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit ventricles) or human induced pluripotent stem cells (hiPSCs) are differentiated into cardiomyocytes.[2][7]

  • Recording: Whole-cell patch-clamp technique is used to record ionic currents (e.g., INaL, INaP, IKr).

  • INaL Enhancement: To study INaL, it is often enhanced using agents like sea anemone toxin (ATX-II), which slows sodium channel inactivation.[2][4]

  • Data Analysis: Concentration-response curves are generated by applying increasing concentrations of Eleclazine to determine the IC50 value. Use-dependency is assessed by applying trains of depolarizing pulses at different frequencies.[7]

In Vitro Patch Clamp Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis CellIsolation Cell Isolation/Culture (e.g., Rabbit Cardiomyocytes, hiPSC-CMs) Pipette Micropipette Fabrication & Filling Seal Giga-ohm Seal Formation CellIsolation->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell VoltageClamp Apply Voltage Clamp Protocols WholeCell->VoltageClamp DrugApp Apply Eleclazine & Controls VoltageClamp->DrugApp Record Record Ionic Currents (INaL, INaP, IKr) DrugApp->Record Analysis Generate Concentration-Response Curves Record->Analysis IC50 Calculate IC50 Values Analysis->IC50

Workflow for In Vitro Patch Clamp Electrophysiology.
Ex Vivo Langendorff Heart Model

  • Objective: To assess the electrophysiological effects of Eleclazine on the whole heart.

  • Preparation: Animal hearts (e.g., rabbit) are excised and mounted on a Langendorff apparatus, where they are retrogradely perfused with an oxygenated buffer solution to maintain viability.[5][12]

  • Intervention: Models of cardiac pathology, such as ischemia-reperfusion, can be created by temporarily ligating a coronary artery.[12] Eleclazine is added to the perfusate at desired concentrations.

  • Measurements: Electrophysiological parameters are recorded using techniques like high-resolution epicardial mapping or monophasic action potential (MAP) recordings.[5] This allows for the measurement of action potential duration, refractoriness, and conduction velocity.

  • Arrhythmia Induction: Programmed electrical stimulation is used to assess the propensity for arrhythmias (e.g., ventricular tachycardia, fibrillation) and the ability of Eleclazine to suppress them.[5]

In Vivo Animal Models of Arrhythmia
  • Objective: To evaluate the anti-arrhythmic efficacy of Eleclazine in a living organism.

  • Model: Large animal models, such as Yorkshire pigs, are often used due to their cardiac physiology being similar to humans.[6][10]

  • Arrhythmia Induction: Arrhythmias are induced through pharmacological challenges (e.g., intravenous epinephrine infusion to induce catecholaminergic ventricular tachycardia) or a combination of autonomic nervous system stimulants (epinephrine and acetylcholine for atrial fibrillation).[6][10]

  • Drug Administration: Eleclazine is administered, typically via intravenous infusion, to achieve clinically relevant plasma concentrations.[6][8]

  • Data Collection: Continuous intraventricular electrogram recordings are used to monitor heart rhythm and quantify the incidence and duration of arrhythmias, such as ventricular premature beats (VPBs) and ventricular tachycardia (VT).[10] T-wave alternans, a marker of electrical instability, can also be measured.[10][11]

Safety and Selectivity Profile

A key feature of Eleclazine's preclinical profile is its selectivity for the late sodium current over other cardiac ion channels, particularly the peak sodium current and the hERG potassium channel (responsible for IKr).[2] This selectivity minimizes the risk of adverse effects commonly associated with less selective sodium channel blockers, such as QRS widening and proarrhythmic effects in the setting of ischemia.[2] In a porcine model, Eleclazine did not attenuate the inotropic response to catecholamines, suggesting a favorable profile regarding cardiac contractility.[6]

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective inhibitor of the cardiac late sodium current. Through this mechanism, it has demonstrated significant anti-arrhythmic and anti-ischemic effects across a variety of in vitro, ex vivo, and in vivo models. Its selectivity profile suggests a favorable safety margin compared to broader-spectrum anti-arrhythmic agents. These findings have provided a solid foundation for the clinical investigation of Eleclazine in cardiovascular diseases characterized by enhanced late sodium current.

References

Eleclazine Hydrochloride: A Deep Dive into its Selective Inhibition of the Cardiac Late Sodium Current

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eleclazine hydrochloride (GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL), a sustained component of the fast sodium current (INa) that is enhanced under pathological conditions. This enhanced late current contributes to cardiac arrhythmias by prolonging the action potential duration (APD), leading to early afterdepolarizations (EADs) and increased intracellular calcium. Eleclazine has demonstrated significant antiarrhythmic effects in a variety of preclinical models, including those for long QT syndrome type 3 (LQT3), atrial fibrillation, and ventricular tachycardia. This technical guide provides a comprehensive overview of the mechanism of action of eleclazine, with a focus on its interaction with the cardiac sodium channel (Nav1.5). It includes a compilation of quantitative data on its potency and efficacy, detailed experimental protocols for its characterization, and visual representations of its mechanism and experimental workflows.

Introduction

The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action potential. While the majority of these channels inactivate within milliseconds, a small fraction reopens or fails to inactivate, giving rise to a persistent or late sodium current (INaL). Under normal physiological conditions, INaL is small. However, in pathological states such as ischemia, heart failure, and certain genetic mutations (e.g., LQT3), the magnitude of INaL is significantly increased. This augmentation of INaL can lead to a prolonged action potential duration, increased cellular calcium overload, and consequently, a higher propensity for cardiac arrhythmias.

This compound has emerged as a promising therapeutic agent that selectively targets this pathological late sodium current. Its mechanism of action involves a preferential block of the open and/or inactivated states of the Nav1.5 channel, with minimal effect on the peak sodium current (INaP) at normal heart rates. This selectivity profile suggests a lower risk of proarrhythmic effects, such as conduction slowing, which can be associated with less selective sodium channel blockers.

Mechanism of Action of Eleclazine on Cardiac Sodium Channels

Eleclazine exhibits a state-dependent and use-dependent block of the Nav1.5 channel. This means its inhibitory effect is more pronounced on channels that are in the open or inactivated states, which are more prevalent during sustained depolarization or at higher heart rates. This property allows eleclazine to preferentially target the channels contributing to the late sodium current without significantly affecting the normal rapid upstroke of the action potential.

Eleclazine_Mechanism cluster_channel Cardiac Sodium Channel (Nav1.5) cluster_late_current Late Sodium Current (INaL) Resting Resting Open Open Resting->Open Inactivated Inactivated Open->Inactivated Inactivates Late_Open Late/Sustained Open State Open->Late_Open Fails to inactivate Inactivated->Resting Recovers Depolarization Depolarization Depolarization->Resting Opens Repolarization Repolarization Repolarization->Inactivated Eleclazine Eleclazine Eleclazine->Open Use-dependent block Eleclazine->Late_Open High Affinity Binding & Preferential Block

Figure 1. Mechanism of Eleclazine on the Cardiac Sodium Channel.

Quantitative Data on Eleclazine's Potency and Efficacy

The following tables summarize the key quantitative data on the effects of eleclazine from various preclinical studies.

Table 1: Inhibition of Late Sodium Current (INaL) by Eleclazine

Cell Type/ModelConditionIC50 (µM)Reference
Rabbit Ventricular MyocytesATX-II Enhanced0.7[1]
Rabbit Ventricular MyocytesATX-II Enhanced (holding potential -80mV)0.26 ± 0.01[2]
Rat Atrial MyocytesATX-II Activated~0.2[3]
Rat Ventricular MyocytesATX-II Activated~0.2[3]
Porcine Atrial MyocytesEnhanced INaL0.736 ± 0.067[4]
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)N/ANot explicitly for INaL

Table 2: Inhibition of Peak Sodium Current (INaP) by Eleclazine

Cell Type/ModelConditionIC50 (µM)Reference
hiPSC-CMsTonic Block2.5[5]
hiPSC-CMsUse-Dependent Block (10 Hz)0.6[1][5]

Table 3: Effects of Eleclazine on Electrophysiological Parameters

ModelParameterEffectConcentration/DoseReference
Rabbit Isolated HeartATX-II induced VTIC50 = 0.6 ± 0.1 µM0.1 - 1 µM[6]
Rabbit Isolated HeartATX-II induced APD prolongationShortened0.03 - 0.3 µM[6]
Porcine ModelEpinephrine-induced APBsReduced >3-fold0.9 mg/kg[4]
Porcine ModelEpinephrine/ACh-induced AFSuppressed0.3 and 0.9 mg/kg[4]
Porcine ModelEpinephrine-induced VTReduced incidence by 56%0.3 mg/kg[7]
Langendorff-perfused Rabbit HeartMyocardial stretch-induced proarrhythmic changesReduced0.35, 0.7, and 1.4 µM[2]

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for INaL and INaP Measurement

This protocol is a generalized procedure based on methodologies reported in the literature for recording sodium currents in isolated cardiomyocytes or cell lines expressing Nav1.5.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application cluster_analysis Data Analysis Isolate_Cells Isolate Cardiomyocytes or Culture Nav1.5-expressing cells Plate_Cells Plate cells on coverslips Isolate_Cells->Plate_Cells Mount_Coverslip Mount coverslip in recording chamber Form_Seal Approach cell with micropipette and form a gigaohm seal Mount_Coverslip->Form_Seal Whole_Cell Rupture membrane to achieve whole-cell configuration Form_Seal->Whole_Cell Apply_Protocol Apply voltage-clamp protocols Whole_Cell->Apply_Protocol Record_Currents Record peak and late sodium currents Apply_Protocol->Record_Currents Baseline Record baseline currents Apply_Eleclazine Perfuse with Eleclazine at various concentrations Baseline->Apply_Eleclazine Record_Drug_Effect Record currents in the presence of the drug Apply_Eleclazine->Record_Drug_Effect Measure_Amplitudes Measure peak and late current amplitudes Generate_Curves Generate concentration-response curves Measure_Amplitudes->Generate_Curves Calculate_IC50 Calculate IC50 values Generate_Curves->Calculate_IC50

Figure 2. Workflow for Whole-Cell Patch-Clamp Experiments.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocols:

  • For INaP: From a holding potential of -120 mV, apply a 50 ms depolarizing pulse to -20 mV.

  • For INaL: From a holding potential of -100 mV, apply a 300 ms depolarizing pulse to -10 mV. The late current is typically measured as the average current during the last 100 ms of the pulse.[8]

  • For Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 30 pulses of 20 ms to -20 mV) at a specific frequency (e.g., 2 Hz or 10 Hz) from a holding potential of -120 mV.

Automated Electrophysiology using SyncroPatch 768PE

The SyncroPatch 768PE platform allows for high-throughput screening of ion channel modulators.

Protocol Outline:

  • Cell Preparation: Cells expressing Nav1.5 are harvested and prepared in suspension according to the manufacturer's protocol.

  • Chip Preparation: Planar patch clamp chips are primed and loaded into the SyncroPatch instrument.

  • Cell Application: The cell suspension is automatically dispensed onto the chips.

  • Sealing and Whole-Cell Formation: The instrument automatically performs sealing and whole-cell formation procedures.

  • Compound Application: Eleclazine and other test compounds are applied from a compound plate.

  • Data Acquisition: Pre-programmed voltage protocols are applied, and currents are recorded simultaneously from up to 768 wells.

  • Data Analysis: The software automatically analyzes the data to determine parameters such as IC50 values.

Langendorff-Perfused Rabbit Heart Model of Arrhythmia

This ex vivo model allows for the study of eleclazine's effects on the whole heart in a controlled environment.

Langendorff_Workflow cluster_prep Heart Preparation cluster_arrhythmia Arrhythmia Induction & Drug Testing cluster_analysis Data Analysis Isolate_Heart Isolate rabbit heart Mount_Langendorff Mount on Langendorff apparatus and perfuse with Krebs-Henseleit solution Isolate_Heart->Mount_Langendorff Stabilize Allow heart to stabilize Mount_Langendorff->Stabilize Baseline_Recording Record baseline ECG and monophasic action potentials (MAPs) Induce_Arrhythmia Induce arrhythmia (e.g., with ATX-II or programmed electrical stimulation) Baseline_Recording->Induce_Arrhythmia Perfuse_Eleclazine Perfuse with Eleclazine Induce_Arrhythmia->Perfuse_Eleclazine Record_Effect Record ECG and MAPs in the presence of Eleclazine Perfuse_Eleclazine->Record_Effect Analyze_Parameters Analyze changes in QT interval, APD, and arrhythmia incidence Determine_Efficacy Determine the anti-arrhythmic efficacy of Eleclazine Analyze_Parameters->Determine_Efficacy

Figure 3. Workflow for Langendorff-Perfused Heart Experiments.

Protocol Outline:

  • Heart Isolation: A rabbit is anesthetized, and the heart is rapidly excised.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with warmed, oxygenated Krebs-Henseleit solution.

  • Electrophysiological Recordings: ECG and monophasic action potentials (MAPs) are recorded from the epicardial surface.

  • Arrhythmia Induction: Arrhythmias are induced using pharmacological agents (e.g., Anemone toxin II, ATX-II) or programmed electrical stimulation.

  • Drug Perfusion: Eleclazine is added to the perfusate at various concentrations.

  • Data Analysis: The effects of eleclazine on electrophysiological parameters and arrhythmia inducibility/duration are analyzed.

In Vivo Porcine Model of Atrial Fibrillation

This large animal model provides a clinically relevant setting to evaluate the anti-arrhythmic effects of eleclazine.

Protocol Outline:

  • Animal Preparation: A pig is anesthetized, intubated, and instrumented for hemodynamic and electrocardiographic monitoring.

  • Catheter Placement: Electrode catheters are placed in the atria for pacing and recording.

  • AF Induction: Atrial fibrillation is induced by a combination of rapid atrial pacing and administration of epinephrine and acetylcholine.[4]

  • Eleclazine Administration: Eleclazine is administered intravenously as a bolus followed by a continuous infusion.

  • Data Collection: Atrial electrograms and ECGs are continuously recorded to assess the incidence and duration of AF episodes.

  • Data Analysis: The efficacy of eleclazine in preventing the induction or terminating ongoing AF is evaluated.

Conclusion

This compound is a selective inhibitor of the late cardiac sodium current with a well-characterized mechanism of action. Its ability to preferentially block the pathological late INa while having minimal effects on the peak INa at physiological heart rates makes it a promising antiarrhythmic agent with a potentially favorable safety profile. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and develop novel therapies for cardiac arrhythmias. The use of both in vitro and in vivo models has been crucial in elucidating the electrophysiological effects of eleclazine and supports its continued investigation as a potential treatment for a range of cardiac rhythm disorders.

References

The Role of Late Sodium Current in Arrhythmia and its Modulation by Eleclazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential.[1][2] Under pathological conditions, such as long QT syndrome type 3 (LQT3) and heart failure, an enhanced INaL contributes to action potential prolongation, disrupts normal cellular repolarization, and increases the propensity for ventricular arrhythmias. Eleclazine (formerly GS-6615) is a selective inhibitor of the late sodium current that has been investigated as a potential antiarrhythmic agent.[3] This technical guide provides an in-depth overview of the role of INaL in arrhythmogenesis, the mechanism of action of Eleclazine, and detailed experimental protocols for investigating this therapeutic target.

Pathophysiology of the Late Sodium Current (INaL) in Arrhythmia

The cardiac action potential is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5), known as the peak sodium current (INa,peak). While most sodium channels rapidly inactivate, a small fraction fails to do so, resulting in a persistent or late sodium current (INaL).[2] Although small in amplitude, the sustained nature of INaL throughout the action potential plateau leads to a significant influx of sodium ions into the cardiomyocyte.[4]

An pathologically enhanced INaL can trigger arrhythmias through at least two primary mechanisms:

  • Action Potential Prolongation and Early Afterdepolarizations (EADs): The increased inward sodium current during the plateau phase delays repolarization, prolonging the action potential duration (APD).[5][3] This prolongation can create a window for the reactivation of L-type calcium channels, leading to EADs, which are known triggers for torsades de pointes arrhythmia.[4]

  • Intracellular Sodium and Calcium Overload: The persistent influx of sodium via INaL increases the intracellular sodium concentration ([Na+]i).[2][3] This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration ([Ca2+]i).[1][2] Calcium overload can cause delayed afterdepolarizations (DADs) and spontaneous calcium release from the sarcoplasmic reticulum, triggering arrhythmias.[4]

Mutations in the SCN5A gene, which encodes the Nav1.5 channel, are a well-known cause of congenital long QT syndrome type 3 (LQT3), characterized by a gain-of-function effect that enhances INaL.[5][6] Acquired conditions like heart failure and myocardial ischemia have also been associated with an upregulated INaL.[5][7]

Signaling Pathway of INaL-Mediated Arrhythmogenesis

INaL_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Nav15 Na_v1.5 Channel Na_ion Increased [Na+]_i Nav15->Na_ion Enhanced Late I_NaL AP_Prolongation AP Prolongation Nav15->AP_Prolongation NCX Na+/Ca2+ Exchanger Ca_ion Increased [Ca2+]_i NCX->Ca_ion Reduced Ca2+ Efflux L_type_Ca L-type Ca2+ Channel EAD Early Afterdepolarizations (EADs) L_type_Ca->EAD Na_ion->NCX Altered Gradient CaMKII CaMKII Activation Ca_ion->CaMKII DAD Delayed Afterdepolarizations (DADs) Ca_ion->DAD Spontaneous Ca2+ Release CaMKII->Nav15 Phosphorylation (Positive Feedback) AP_Prolongation->L_type_Ca Reactivation Window Arrhythmia Arrhythmia EAD->Arrhythmia DAD->Arrhythmia

Caption: Signaling pathway of INaL-mediated arrhythmogenesis.

Eleclazine: A Selective Late Sodium Current Inhibitor

Eleclazine is a small molecule that selectively inhibits the late sodium current with high potency.[8][3] Its mechanism of action is attributed to its ability to preferentially block the open state of the Nav1.5 channel, which is more prevalent for the channels conducting the late current.[9] By selectively targeting INaL, Eleclazine aims to normalize the action potential duration and mitigate the downstream consequences of intracellular sodium and calcium overload, without significantly affecting the peak sodium current responsible for normal cardiac conduction.[3][10]

Preclinical Data

Preclinical studies have demonstrated the efficacy of Eleclazine in various models of arrhythmia.

ParameterModel SystemTreatmentResultReference
Late INa Rabbit ventricular myocytes with ATX-IIEleclazine (GS-6615)IC50 = 0.7 µM[3][10]
Action Potential Duration (APD) Rabbit ventricular myocytes with ATX-IIEleclazine (GS-6615)Shortened ATX-II induced prolongation[3][10]
QT Interval Rabbit isolated hearts with ATX-IIEleclazine (GS-6615)Shortened ATX-II induced prolongation[3][10]
Ventricular Arrhythmias Rabbit isolated hearts with ATX-IIEleclazine (GS-6615)Decreased incidence[3][10]
Atrial Premature Beats (APBs) Anesthetized Yorkshire pigs with epinephrineEleclazine (0.9 mg/kg IV)Reduced >3-fold[11]
Atrial Fibrillation (AF) Anesthetized Yorkshire pigs with epinephrine + acetylcholineEleclazineSuppressed AF in all animals tested[11]
Peak INa Rabbit ventricular myocytesEleclazine (GS-6615)Minimal effect[3][10]
QRS Interval Rabbit isolated heartsEleclazine (GS-6615)No widening[3][10]
Clinical Data

A Phase 3 clinical trial investigated the efficacy and safety of Eleclazine in patients with genotype-confirmed Long QT Syndrome Type 3 (LQT3).[12][13]

ParameterStudy PopulationTreatment RegimenResultReference
Mean Daytime QTcF Interval 41 LQT3 patients48 mg oral loading dose, then 3 mg daily for 12 weeks, then 6 mg daily for 12 weeksMean decrease of 8.5 ms from baseline (p<0.01)[12][13]
QTcF Reduction ≥ 20 ms 41 LQT3 patientsSame as above24% of subjects[12][13]
Safety 41 LQT3 patientsSame as aboveWell-tolerated; one unrelated serious adverse event (kidney stone)[12][13]

Despite these promising initial results, the development of Eleclazine was later discontinued.[14]

Experimental Protocols

In Vitro Measurement of Late Sodium Current

Objective: To quantify the effect of a test compound on the late sodium current in isolated cardiomyocytes or cell lines expressing Nav1.5.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from methodologies described for measuring INaL.[15][16][17][18]

Experimental Workflow:

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 expressing Na_v1.5 or isolated cardiomyocytes) start->cell_prep pipette_prep Micropipette Preparation (Pulling, fire-polishing, filling with internal solution) cell_prep->pipette_prep giga_seal Gigaohm Seal Formation (>1 GΩ) pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration (Rupture membrane patch) giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol (e.g., 300ms depolarization to -10mV from -100mV holding) whole_cell->voltage_clamp baseline_rec Record Baseline I_NaL voltage_clamp->baseline_rec compound_app Apply Test Compound (e.g., Eleclazine) baseline_rec->compound_app post_compound_rec Record I_NaL in presence of compound compound_app->post_compound_rec washout Washout post_compound_rec->washout washout_rec Record I_NaL after washout washout->washout_rec analysis Data Analysis (Measure current amplitude, calculate % inhibition) washout_rec->analysis end End analysis->end

Caption: Workflow for whole-cell patch-clamp measurement of INaL.

Materials:

  • Cells: HEK293 cells stably expressing human Nav1.5 or freshly isolated ventricular myocytes.

  • External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries.

  • Micropipette puller and microforge.

Procedure:

  • Prepare cells for recording.

  • Pull and fire-polish micropipettes to a resistance of 2-4 MΩ when filled with internal solution.

  • Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.

  • Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.

  • Hold the cell at a potential of -100 mV.

  • Apply a depolarizing pulse to -10 mV for 300 ms to elicit both peak and late sodium currents.

  • Measure the late sodium current as the average current during the last 100 ms of the depolarizing pulse.[15][16]

  • Record baseline INaL.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record INaL at steady-state for each concentration.

  • To isolate the Nav1.5-mediated late current, the tetrodotoxin (TTX)-sensitive current can be determined by applying 30 µM TTX at the end of the experiment.[15][16]

  • Analyze the data to determine the concentration-response relationship and IC50 value.

In Vivo and Ex Vivo Models of Arrhythmia

Objective: To assess the anti-arrhythmic efficacy of a test compound in a whole-heart or in vivo model.

Model 1: ATX-II Induced LQT3 Model (Ex Vivo)

This model, as described in studies with Eleclazine, pharmacologically mimics the LQT3 phenotype by enhancing the late sodium current.[3][10]

Experimental Workflow:

Ex_Vivo_Workflow start Start heart_isolation Isolate Rabbit Heart start->heart_isolation langendorff Langendorff Perfusion heart_isolation->langendorff baseline_ecg Record Baseline ECG and MAP langendorff->baseline_ecg atx_ii Perfuse with Anemone Toxin II (ATX-II) to enhance I_NaL baseline_ecg->atx_ii arrhythmia_induction Record Arrhythmia Induction and APD/QT Prolongation atx_ii->arrhythmia_induction compound_admin Administer Test Compound (e.g., Eleclazine) arrhythmia_induction->compound_admin post_compound_ecg Record ECG and MAP compound_admin->post_compound_ecg analysis Analyze Changes in APD, QT interval, and Arrhythmia Incidence post_compound_ecg->analysis end End analysis->end

Caption: Workflow for the ex vivo ATX-II induced arrhythmia model.

Procedure:

  • Isolate the heart from a rabbit and mount it on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution.

  • Record baseline electrocardiogram (ECG) and monophasic action potentials (MAPs).

  • Perfuse the heart with a solution containing Anemone Toxin II (ATX-II) to enhance INaL and induce APD and QT interval prolongation, as well as ventricular arrhythmias.[3][10]

  • Administer the test compound through the perfusate.

  • Continuously monitor ECG and MAPs to assess the effect of the compound on repolarization parameters and the incidence of arrhythmias.

Model 2: In Vivo Programmed Electrical Stimulation (PES)

This model is used to assess the susceptibility to pacing-induced arrhythmias in anesthetized animals.[19][20][21]

Procedure:

  • Anesthetize the animal (e.g., mouse, rat, or pig).

  • Introduce a catheter with pacing and recording electrodes into the heart, typically via the jugular vein.[20]

  • Perform programmed electrical stimulation (PES) by delivering a series of precisely timed electrical stimuli to the atria or ventricles to try and induce arrhythmias.[21]

  • Administer the test compound (e.g., intravenously).

  • Repeat the PES protocol to determine if the compound alters the arrhythmia inducibility.

Model 3: In Vivo Autonomic Challenge Model

This model, used in porcine studies with Eleclazine, assesses the effect of a compound on arrhythmias induced by autonomic nervous system stimulation.[11]

Procedure:

  • In a closed-chest anesthetized pig, administer epinephrine to induce atrial premature beats (APBs).[11]

  • To induce atrial fibrillation (AF), administer a combination of epinephrine and intrapericardial acetylcholine.[11]

  • Administer the test compound intravenously.

  • Re-challenge with epinephrine or epinephrine/acetylcholine to determine the effect of the compound on the incidence of APBs and AF.

Conclusion

The late sodium current represents a critical target in the pathophysiology of both congenital and acquired arrhythmias. Its selective inhibition offers a promising therapeutic strategy to normalize cardiac repolarization and suppress arrhythmogenesis. Eleclazine, a potent and selective INaL inhibitor, has demonstrated efficacy in preclinical models and in patients with LQT3 by shortening the QT interval. The experimental protocols detailed in this guide provide a framework for the continued investigation of INaL inhibitors and their potential role in the management of cardiac arrhythmias. While the development of Eleclazine was halted, the extensive research surrounding this compound has significantly advanced our understanding of the role of the late sodium current in cardiac disease and provides a valuable foundation for future drug discovery efforts in this area.

References

Eleclazine Hydrochloride for Long QT Syndrome Type 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long QT Syndrome Type 3 (LQT3) is a congenital cardiac channelopathy stemming from gain-of-function mutations in the SCN5A gene, which encodes the α-subunit of the cardiac sodium channel, Nav1.5. These mutations lead to a persistent late sodium current (INa-L) during the plateau phase of the cardiac action potential, prolonging the QT interval and increasing the risk of life-threatening arrhythmias. Eleclazine hydrochloride (GS-6615) is a potent and selective inhibitor of the late sodium current that has been investigated as a targeted therapy for LQT3. This technical guide provides an in-depth overview of the preclinical and clinical research on Eleclazine, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and study designs.

Introduction to Long QT Syndrome Type 3 and Eleclazine

Long QT Syndrome is a group of genetic disorders characterized by a prolonged QT interval on an electrocardiogram (ECG), which can lead to syncope, cardiac arrest, and sudden death.[1] LQT3, specifically, is caused by mutations in the SCN5A gene, resulting in defective inactivation of the Nav1.5 channel and an enhanced late sodium current.[1] This persistent inward current delays ventricular repolarization, prolonging the action potential duration and, consequently, the QT interval.

This compound is a novel compound designed to selectively inhibit this aberrant late sodium current with minimal effect on the peak sodium current, which is crucial for normal cardiac conduction.[2] By targeting the underlying pathophysiology of LQT3, Eleclazine aims to shorten the QT interval and reduce the propensity for arrhythmias.

Preclinical Research

In Vitro Electrophysiology

Eleclazine has demonstrated potent and selective inhibition of the late sodium current in various in vitro models. Studies using patch-clamp electrophysiology on human Nav1.5 channels expressed in heterologous systems have quantified the inhibitory effects of Eleclazine on both wild-type and LQT3 mutant channels.

Table 1: Inhibitory Concentration (IC50) of Eleclazine on Late Sodium Current (INa-L)

Channel TypeConditionIC50 (µM)Reference
Wild-type hNav1.5Anemone toxin II (ATX-II) enhanced0.62 ± 0.12[2]
Wild-type hNav1.5ATX-II enhanced0.7[3]
LQT3 Mutant ChannelsVarious mutations0.33 - 1.7[2]

Eleclazine exhibits significant selectivity for the late sodium current over the peak sodium current, with an 84-fold selectivity for the ATX-II-enhanced late INa from wild-type hNav1.5.[2]

Objective: To determine the inhibitory effect of Eleclazine on the late sodium current in human Nav1.5 channels.

Cell System: Human embryonic kidney (HEK293) cells stably expressing either wild-type or LQT3 mutant hNav1.5 channels.

Methodology:

  • Cell Culture: Cells are cultured in standard conditions and harvested for electrophysiological recordings.

  • Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 768PE).[4]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • To elicit sodium currents, a depolarization step to -20 mV for 500 ms is applied.

    • Late sodium current is measured as the mean current between 450 and 500 ms after the start of the depolarization.

  • Drug Application: Eleclazine is perfused at increasing concentrations to determine the dose-dependent inhibition of the late sodium current.

  • Data Analysis: The concentration-response curve is fitted with a Hill equation to calculate the IC50 value.

Animal Models

To investigate the effects of Eleclazine in a more integrated biological system, a rabbit model of LQT3 is utilized. Anemone toxin II (ATX-II) is a potent toxin that enhances the late sodium current, thereby mimicking the LQT3 phenotype.[3]

Table 2: Effects of Eleclazine in an ATX-II Induced Rabbit Model of LQT3

ParameterConditionEffect of EleclazineReference
Late INaATX-II enhancedInhibition (IC50 = 0.7 µM)[3]
Action Potential Duration (APD)ATX-II prolongedShortened[3]
Monophasic Action Potential Duration (MAPD)ATX-II prolongedShortened[3]
QT IntervalATX-II prolongedShortened[3]
Ventricular ArrhythmiasATX-II inducedSuppressed[3]

Objective: To assess the anti-arrhythmic effects of Eleclazine in a pharmacological model of LQT3.

Animal Model: New Zealand White rabbits.

Methodology:

  • Heart Isolation: Rabbits are anesthetized, and their hearts are rapidly excised and Langendorff-perfused with Krebs-Henseleit solution.

  • LQT3 Induction: ATX-II is added to the perfusate to induce a LQT3 phenotype, characterized by prolonged action potential duration and QT interval.

  • Electrophysiological Recordings:

    • Action potentials are recorded from ventricular myocytes using microelectrodes.

    • Monophasic action potentials are recorded from the epicardial surface.

    • A pseudo-ECG is recorded to measure the QT interval.

  • Drug Perfusion: Eleclazine is perfused through the heart at various concentrations.

  • Arrhythmia Induction: Programmed electrical stimulation is used to assess the propensity for ventricular arrhythmias.

  • Data Analysis: Changes in APD, MAPD, QT interval, and the incidence of arrhythmias are measured before and after Eleclazine administration.

Clinical Research

Eleclazine has been evaluated in clinical trials to determine its safety, tolerability, and efficacy in patients with LQT3.

Phase 1 Clinical Trial (NCT01849003)

This open-label study evaluated the effect of single and multiple doses of Eleclazine on the QTc interval in patients with LQT3.

Table 3: Phase 1 Study (NCT01849003) Design

ParameterDescription
Study Design Open-label, sequential dose-escalation
Population 24 patients with genotype-confirmed LQT3
Intervention Single oral doses (10, 20, 30, 60 mg) and multiple oral doses
Primary Outcome Change in QTc interval

Results: Maximal QTc shortening ranged from -44 ms to -80 ms across all single-dose levels.[5]

Phase 3 Clinical Trial (NCT02300558)

This single-blind study was designed to further evaluate the effect of Eleclazine on QTc interval, safety, and tolerability in adults with LQT3.

Table 4: Phase 3 Study (NCT02300558) Design

ParameterDescription
Study Design Single-blind, single-group assignment
Population 41 subjects with genotype-confirmed LQT3
Intervention 48 mg oral loading dose, followed by 3 mg daily for 12 weeks, then 6 mg daily for 12 weeks
Primary Outcome Change in mean daytime QTcF from baseline to Week 24

Table 5: Phase 3 Study (NCT02300558) Baseline Demographics and Efficacy Results

ParameterValueReference
Number of Subjects 41
Female 59%
On Beta-Blocker Therapy 41%
Implantable Cardioverter-Defibrillator (ICD) at Baseline 29%
Mean Daytime QTcF at Baseline (ms) 507.5 (SD 38.11)
Mean Decrease in Daytime QTcF at Week 24 (ms) 8.5 (SD 18.03, p<0.01)
Experimental Protocol: Clinical Trial ECG Measurement

Objective: To accurately and consistently measure the QT interval in LQT3 patients treated with Eleclazine.

Methodology:

  • ECG Acquisition: Standard 12-lead ECGs are recorded at specified time points throughout the study.

  • QT Measurement: The QT interval is measured manually from the onset of the QRS complex to the end of the T-wave. Lead II or V5 are preferentially used for measurement.

  • Heart Rate Correction: The measured QT interval is corrected for heart rate using Fridericia's formula (QTcF = QT / RR1/3).[6]

  • Data Analysis: The primary endpoint is the change from baseline in the time-matched, baseline-subtracted mean daytime QTcF.

Signaling Pathways and Experimental Workflows

LQT3 Pathophysiology and Eleclazine's Mechanism of Action

LQT3_Mechanism

Preclinical Drug Screening Workflow

Preclinical_Workflow start Compound Library in_vitro In Vitro Screening (Automated Patch Clamp) start->in_vitro heks HEK293 cells expressing hNa_v1.5 (WT and LQT3 mutants) in_vitro->heks ic50 Determine IC50 for late sodium current inhibition heks->ic50 selectivity Assess selectivity over peak sodium current ic50->selectivity ex_vivo Ex Vivo Model (Langendorff-perfused heart) selectivity->ex_vivo lqt3_model Induce LQT3 phenotype (e.g., with ATX-II) ex_vivo->lqt3_model electrophysiology Record APD, MAPD, ECG lqt3_model->electrophysiology arrhythmia_testing Arrhythmia induction protocol electrophysiology->arrhythmia_testing in_vivo In Vivo Animal Model arrhythmia_testing->in_vivo pk_pd Pharmacokinetics and Pharmacodynamics in_vivo->pk_pd safety Safety Pharmacology and Toxicology pk_pd->safety lead_optimization Lead Candidate Selection safety->lead_optimization

Clinical Trial Workflow

Clinical_Trial_Workflow patient_recruitment Patient Recruitment (Genotype-confirmed LQT3) screening Screening Visit (Inclusion/Exclusion Criteria, Baseline ECG) patient_recruitment->screening enrollment Enrollment screening->enrollment treatment_period Treatment Period (Dose Escalation / Maintenance) enrollment->treatment_period ecg_monitoring Regular ECG Monitoring (e.g., 12-lead ECG at specified timepoints) treatment_period->ecg_monitoring safety_monitoring Safety and Tolerability Monitoring (Adverse Events, Labs) treatment_period->safety_monitoring qtc_analysis QTc Interval Analysis (e.g., Fridericia Correction) ecg_monitoring->qtc_analysis data_analysis Statistical Analysis of Primary and Secondary Endpoints qtc_analysis->data_analysis safety_monitoring->data_analysis results Evaluation of Efficacy and Safety data_analysis->results

Conclusion

This compound has shown promise as a targeted therapy for Long QT Syndrome Type 3 by selectively inhibiting the pathogenic late sodium current. Preclinical studies have robustly demonstrated its mechanism of action and efficacy in relevant models. Clinical trials have provided evidence for its ability to shorten the QTc interval in LQT3 patients. This technical guide has summarized the key quantitative data and detailed the experimental protocols that form the basis of our current understanding of Eleclazine's potential in treating this life-threatening arrhythmia syndrome. Further research and clinical development will continue to define its role in the management of LQT3.

References

Eleclazine Hydrochloride: A Deep Dive into its Chemical Profile and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine hydrochloride, also known by its development code GS-6615, is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action, with a focus on the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Chemical Structure and Identifiers

This compound is a dihydrobenzoxazepinone derivative.[4][5] Its chemical identity is well-defined by its IUPAC name, CAS registry number, and other standard identifiers, ensuring accurate recognition and sourcing for research purposes.

IdentifierValueSource
IUPAC Name 4-(pyrimidin-2-ylmethyl)-7-(4-(trifluoromethoxy)phenyl)-3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one hydrochloride[6]
CAS Number 1448754-43-5[7][8]
Molecular Formula C21H17ClF3N3O3[6][7]
Canonical SMILES O=C1N(CC2=NC=CC=N2)CCOC3=CC=C(C4=CC=C(OC(F)(F)F)C=C4)C=C13.[H]Cl[7][9]
InChI Key ZRYHNOXHGYUHFF-UHFFFAOYSA-N[6]
Synonyms GS-6615 hydrochloride[1][7]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource
Molecular Weight 451.83 g/mol [7][10][11]
Appearance Solid powder[6]
Purity >98%[6]
Solubility DMSO: ≥ 100 mg/mL (221.32 mM)[7][10]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[10]

Mechanism of Action and Pharmacodynamics

This compound is a selective inhibitor of the late sodium current (INaL), which is enhanced under various pathological conditions such as long QT syndrome, hypertrophic cardiomyopathy, and myocardial ischemia.[2][3][12] By inhibiting this sustained current, Eleclazine helps to stabilize cardiac repolarization and suppress arrhythmias.[3]

Key Pharmacodynamic Properties:
ParameterValueSpecies/ModelSource
IC50 (Late INa) <1 µMCardiac myocytes[1][13]
IC50 (Late INa) 0.7 µMVentricular myocytes[2][7][10]
IC50 (Potassium Current) ~14.2 µMCardiac myocytes[1][7][13]
IC50 (Peak INa) >5 µMHEK293 cells (Nav1.5)[4]

Experimental Protocols

The following sections detail the methodologies employed to characterize the pharmacological properties of this compound.

In Vitro Electrophysiology: Patch-Clamp Technique

Objective: To determine the inhibitory effect of Eleclazine on cardiac ion channels, particularly the late sodium current (INaL).

Methodology:

  • Cell Preparation: Single ventricular myocytes are isolated from rabbit hearts.[3]

  • Electrophysiological Recording: Whole-cell patch-clamp technique is used to record ion currents.

  • Late INa Induction: The late sodium current is enhanced using a sea anemone toxin (ATX-II).[3]

  • Drug Application: this compound is perfused at various concentrations to determine its effect on the enhanced late INa.

  • Data Analysis: Concentration-response curves are generated to calculate the IC50 value.[3]

In Vivo Electrophysiology: Animal Models

Objective: To assess the anti-arrhythmic effects of Eleclazine in a living organism.

Methodology:

  • Animal Model: Anesthetized Yorkshire pigs are used.[12][14]

  • Arrhythmia Induction: Ventricular tachycardia (VT) is induced by an intravenous bolus of epinephrine.[14] Atrial fibrillation (AF) is induced by a combination of epinephrine and intrapericardial acetylcholine.[12]

  • Drug Administration: Eleclazine is administered intravenously.[12][14]

  • Data Recording: Right intraventricular electrogram recordings are used to measure the incidence of VT and T-wave alternans.[14]

  • Data Analysis: The effects of Eleclazine on arrhythmia incidence and electrophysiological parameters are statistically analyzed.

Visualizing Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental workflow for this compound.

Mechanism of Action of this compound cluster_0 Pathophysiological State cluster_1 Pharmacological Intervention cluster_2 Cellular Effect cluster_3 Clinical Outcome Increased Late INa Increased Late INa Eleclazine Eleclazine Reduced Intracellular Na+ Reduced Intracellular Na+ Eleclazine->Reduced Intracellular Na+ Inhibits Shortened APD Shortened APD Reduced Intracellular Na+->Shortened APD Suppression of Arrhythmias Suppression of Arrhythmias Shortened APD->Suppression of Arrhythmias

Caption: Mechanism of action of Eleclazine.

Experimental Workflow for In Vitro Characterization A Isolate Cardiac Myocytes B Establish Whole-Cell Patch-Clamp A->B C Induce Late INa with ATX-II B->C D Record Baseline Current C->D E Perfuse with Eleclazine D->E F Record Post-Drug Current E->F G Analyze Data and Calculate IC50 F->G

Caption: In vitro experimental workflow.

Conclusion

This compound is a promising therapeutic agent with a well-characterized chemical structure and a selective mechanism of action. The experimental protocols outlined in this guide provide a foundation for further research into its pharmacological effects and potential clinical applications in the management of cardiac arrhythmias. The provided data, presented in a clear and structured format, is intended to facilitate comparative analysis and aid in the design of future studies.

References

An In-depth Technical Guide to Eleclazine Hydrochloride (CAS Number: 1448754-43-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleclazine hydrochloride, also known as GS-6615 hydrochloride, is a potent and selective inhibitor of the cardiac late sodium current (INaL). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental findings from preclinical studies. Detailed experimental protocols for evaluating its electrophysiological effects are presented, along with a summary of its quantitative data. Visual diagrams of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antiarrhythmic therapies.

Chemical and Physical Properties

This compound is a white solid compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1448754-43-5[1][2]
Molecular Formula C21H17ClF3N3O3[1]
Molecular Weight 451.83 g/mol [1]
Synonyms GS-6615 hydrochloride[1][3][4]
Appearance White solid[1]
Solubility DMSO: ≥ 100 mg/mL (221.32 mM)[1][5]

Mechanism of Action

Eleclazine is a selective inhibitor of the late component of the cardiac sodium current (INaL).[2][3][6] Under normal physiological conditions, the late sodium current is small. However, in pathological states such as long QT syndrome type 3 (LQT3), hypertrophic cardiomyopathy (HCM), and myocardial ischemia, an enhanced late sodium current can lead to prolonged action potential duration (APD), early afterdepolarizations (EADs), and increased susceptibility to cardiac arrhythmias.[7][8]

By specifically inhibiting the late sodium current, Eleclazine helps to restore normal cardiac repolarization and suppress arrhythmias.[7][9] It exhibits a high degree of selectivity for the late sodium current over the peak sodium current (INaP), which is responsible for the rapid upstroke of the cardiac action potential.[7][8] This selectivity is crucial as it minimizes the risk of adverse effects associated with non-selective sodium channel blockers, such as conduction slowing.

The inhibitory effects of Eleclazine on various ion channels are summarized below:

TargetIC50Species/Cell TypeReference
Late Sodium Current (INaL) <1 µMCardiac myocytes[3][4][6][10]
Late Sodium Current (INaL) (ATX-II enhanced) 0.7 µMRabbit ventricular myocytes[7][8]
Late Sodium Current (INaL) 736 ± 67 nMPorcine single atrial myocytes[9]
Sodium Current (in hiPSC-CMs) 2.5 µMHuman induced pluripotent stem cell-derived cardiomyocytes[3]
Potassium Current ~14.2 µMCardiac myocytes[3][4][5][6][10]

Signaling Pathway and Pharmacological Effects

The primary mechanism of action of Eleclazine and its downstream electrophysiological consequences are depicted in the following signaling pathway diagram.

Eleclazine_Signaling_Pathway cluster_0 Pathophysiological State cluster_1 Pharmacological Intervention cluster_2 Cellular Electrophysiological Effects cluster_3 Organ Level Effects Enhanced_INaL Enhanced Late Sodium Current (INaL) Prolonged_APD Prolonged Action Potential Duration (APD) Enhanced_INaL->Prolonged_APD leads to Shortened_APD Shortened Action Potential Duration Eleclazine Eleclazine Eleclazine->Enhanced_INaL inhibits Eleclazine->Shortened_APD results in EADs Early Afterdepolarizations (EADs) Prolonged_APD->EADs induces Suppressed_EADs Suppressed EADs Arrhythmias Cardiac Arrhythmias (e.g., VT, VF, AF) EADs->Arrhythmias triggers Shortened_APD->Suppressed_EADs leads to Antiarrhythmic_Effect Antiarrhythmic Effect Suppressed_EADs->Antiarrhythmic_Effect produces

Caption: Mechanism of action of Eleclazine in mitigating cardiac arrhythmias.

Preclinical Studies and Efficacy

Eleclazine has demonstrated antiarrhythmic efficacy in various preclinical models.

In Vitro Studies
  • In rabbit ventricular myocytes where the late INa was enhanced by Anemone toxin II (ATX-II), Eleclazine potently inhibited this current, leading to a shortening of the action potential duration.[7][8]

  • Studies in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have also confirmed the inhibitory effect of Eleclazine on the sodium current.[3]

Ex Vivo Studies (Langendorff-Perfused Heart)
  • In isolated rabbit hearts, Eleclazine reduced the ATX-II-induced prolongation of the monophasic action potential duration (MAPD) and suppressed ventricular tachycardias (VT).[7][8]

  • In a rabbit heart model of ischemia-reperfusion injury, Eleclazine showed protective effects against ventricular fibrillation (VF), particularly under therapeutic hypothermia.[11]

In Vivo Studies
  • In a porcine model, Eleclazine was effective in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans.[11] It also demonstrated protection against autonomically induced atrial premature beats and atrial fibrillation (AF).[3][9]

  • Eleclazine reduced the incidence of epinephrine-induced ventricular premature beats and couplets in a porcine model.[3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of Eleclazine, based on published literature.

Whole-Cell Patch-Clamp for Late Sodium Current Measurement

This protocol describes the measurement of late sodium currents in isolated cardiomyocytes.

Patch_Clamp_Workflow Cell_Isolation 1. Cardiomyocyte Isolation Cell_Culture 2. Cell Plating and Culture Cell_Isolation->Cell_Culture Recording_Setup 3. Patch-Clamp Rig Setup Cell_Culture->Recording_Setup Pipette_Formation 4. Pipette Pulling and Filling Recording_Setup->Pipette_Formation Giga_Seal 5. Giga-ohm Seal Formation Pipette_Formation->Giga_Seal Whole_Cell 6. Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol 7. Application of Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Data_Acquisition 8. Data Recording (Baseline) Voltage_Protocol->Data_Acquisition Drug_Application 9. Perfusion of Eleclazine Data_Acquisition->Drug_Application Data_Acquisition_Drug 10. Data Recording (with Eleclazine) Drug_Application->Data_Acquisition_Drug Data_Analysis 11. Data Analysis Data_Acquisition_Drug->Data_Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Methodology:

  • Cell Preparation: Isolate ventricular or atrial myocytes from animal hearts (e.g., rabbit, rat) using enzymatic digestion.

  • Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at approximately -100 mV.

    • Apply a depolarizing voltage step (e.g., to -20 mV for 500 ms) to elicit the sodium current.

    • The late sodium current is measured as the mean current during the latter part of the depolarizing pulse (e.g., the last 100 ms).

  • Drug Application: After recording a stable baseline, perfuse the cell with the external solution containing Eleclazine at various concentrations.

  • Data Analysis: Measure the reduction in the late sodium current amplitude in the presence of Eleclazine to determine the IC50.

Langendorff-Perfused Isolated Heart Model

This ex vivo model allows for the study of Eleclazine's effects on the electrophysiology of the whole heart.

Methodology:

  • Heart Isolation: Anesthetize the animal (e.g., rabbit) and rapidly excise the heart.

  • Cannulation and Perfusion: Cannulate the aorta and initiate retrograde perfusion with a warmed (37°C), oxygenated Krebs-Henseleit solution.

  • Instrumentation: Place recording electrodes (e.g., for ECG or monophasic action potentials) on the epicardial surface of the heart.

  • Arrhythmia Induction (Optional): To study antiarrhythmic effects, arrhythmias can be induced by:

    • Pharmacological Challenge: Infusion of agents like Anemone toxin II (ATX-II) to enhance the late sodium current.[7][12]

    • Programmed Electrical Stimulation: Applying specific pacing protocols to induce ventricular tachycardia or fibrillation.

  • Drug Administration: After a stabilization period, infuse Eleclazine into the perfusate at desired concentrations.

  • Data Recording and Analysis: Continuously record electrophysiological parameters such as heart rate, QT interval, action potential duration, and the incidence and duration of arrhythmias before and after drug administration.

Clinical Development

Eleclazine has been investigated in clinical trials for the treatment of Long QT Syndrome Type 3 (LQT3) and hypertrophic cardiomyopathy (HCM).[13][14] The LIBERTY-HCM study, which evaluated the effect of Eleclazine on exercise capacity in patients with symptomatic HCM, was terminated.[14][15][16] The development program for Eleclazine was ultimately discontinued.[16]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the cardiac late sodium current. Preclinical studies have demonstrated its potential as an antiarrhythmic agent by its ability to shorten the action potential duration and suppress arrhythmias in various models of cardiac disease. While its clinical development has been discontinued, the extensive preclinical data available for Eleclazine makes it a valuable pharmacological tool for researchers investigating the role of the late sodium current in cardiac pathophysiology. This technical guide provides a centralized resource of its properties and experimental evaluation to support ongoing and future research in the field of cardiac electrophysiology and drug discovery.

References

Eleclazine (GS-6615): A Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine (GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1] This enhanced late sodium current is implicated in various cardiac pathologies, including arrhythmias and ischemia.[1][2] By selectively targeting this current over the peak sodium current, Eleclazine presents a promising therapeutic strategy for conditions such as Long QT Syndrome (LQTS), hypertrophic cardiomyopathy (HCM), and ventricular tachycardia/fibrillation (VT/VF).[1][3] This technical guide provides a comprehensive overview of the synthesis pathway of Eleclazine, detailed experimental protocols, and its chemical and pharmacological characterization.

Synthesis Pathway

The synthesis of Eleclazine, chemically named 4-[(pyrimidin-2-yl)methyl]-7-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, is a multi-step process. The core of the molecule is the 3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one scaffold. The synthesis involves the formation of a key intermediate, 7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one, followed by an alkylation and a final Suzuki-Miyaura cross-coupling reaction to introduce the substituted phenyl ring.

A plausible synthetic route, based on available information and general organic synthesis principles, is outlined below.

Synthesis Workflow

Eleclazine_Synthesis cluster_0 Step 1: Formation of the Benzoxazepinone Core cluster_1 Step 2: Alkylation cluster_2 Step 3: Suzuki-Miyaura Coupling 2-amino-4-bromophenol 2-amino-4-bromophenol Intermediate_A Intermediate_A 2-amino-4-bromophenol->Intermediate_A Alkylation Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Intermediate_A 7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one 7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one 7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one_2 7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one Intermediate_A->7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one Cyclization Alkylated_Intermediate 4-((Pyrimidin-2-yl)methyl)-7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one 7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one_2->Alkylated_Intermediate N-Alkylation 2-(chloromethyl)pyrimidine 2-(chloromethyl)pyrimidine 2-(chloromethyl)pyrimidine->Alkylated_Intermediate Alkylated_Intermediate_2 4-((Pyrimidin-2-yl)methyl)-7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one Eleclazine Eleclazine (GS-6615) Alkylated_Intermediate_2->Eleclazine Pd-catalyzed Cross-Coupling Boronic_Acid (4-(Trifluoromethoxy)phenyl)boronic acid Boronic_Acid->Eleclazine

Caption: Proposed synthetic pathway for Eleclazine (GS-6615).

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Eleclazine. These are based on general procedures for similar transformations and may require optimization.

Step 1: Synthesis of 7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one

  • Alkylation of 2-amino-4-bromophenol: To a solution of 2-amino-4-bromophenol in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate or sodium hydride. Stir the mixture at room temperature, then add ethyl chloroacetate dropwise. The reaction is then heated to facilitate the N-alkylation.

  • Cyclization: After the alkylation is complete, the reaction mixture is heated to a higher temperature (e.g., >100 °C) to induce intramolecular cyclization, forming the benzoxazepinone ring.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of 4-((Pyrimidin-2-yl)methyl)-7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one

  • N-Alkylation: To a solution of 7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one in a polar aprotic solvent like DMF, add a strong base such as sodium hydride at 0 °C. After stirring for a short period, 2-(chloromethyl)pyrimidine is added. The reaction is allowed to warm to room temperature and stirred until completion.[5]

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.

Step 3: Synthesis of Eleclazine (GS-6615) via Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine 4-((pyrimidin-2-yl)methyl)-7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one, (4-(trifluoromethoxy)phenyl)boronic acid, a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf), and a base like potassium carbonate or cesium carbonate.[6][7][8]

  • Solvent and Reaction Conditions: A mixture of solvents such as 1,4-dioxane and water is typically used. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The final product, Eleclazine, is purified by column chromatography or recrystallization.

Characterization

The identity and purity of the synthesized Eleclazine should be confirmed by various analytical techniques.

Property Data
Molecular Formula C21H16F3N3O3
Molecular Weight 415.37 g/mol
Appearance Powder
Solubility Soluble in DMSO
Storage -20°C Freezer
1H NMR (CDCl3, 400 MHz) Expected signals: Aromatic protons, pyrimidine protons, methylene protons, and protons of the benzoxazepine ring.
13C NMR (CDCl3, 100 MHz) Expected signals: Carbons of the aromatic rings, pyrimidine ring, carbonyl group, trifluoromethoxy group, and aliphatic carbons.
Mass Spectrometry (ESI-MS) m/z [M+H]+ expected at approximately 416.12.
Purity (HPLC) >95%

Mechanism of Action and Signaling Pathway

Eleclazine's primary mechanism of action is the selective inhibition of the late sodium current (INaL) in cardiomyocytes.[4] Under normal physiological conditions, the late sodium current is small. However, in pathological states such as ischemia and heart failure, this current can be enhanced, leading to an increase in intracellular sodium and subsequently calcium overload. This can prolong the action potential duration and increase the risk of arrhythmias.

Eleclazine binds to the Nav1.5 channel, the primary cardiac sodium channel, and stabilizes its inactivated state, thereby reducing the late sodium current.[2] This helps to shorten the action potential duration and prevent the arrhythmogenic consequences of calcium overload.

Signaling_Pathway cluster_0 Cardiac Myocyte Pathological_Conditions Pathological Conditions (e.g., Ischemia, Heart Failure) Enhanced_INaL Enhanced Late Na+ Current (INaL) through Nav1.5 Channel Pathological_Conditions->Enhanced_INaL Increased_Na Increased Intracellular Na+ Enhanced_INaL->Increased_Na Increased_Ca Increased Intracellular Ca2+ (via NCX) Increased_Na->Increased_Ca Arrhythmias Arrhythmias Increased_Ca->Arrhythmias Prolonged APD, Early Afterdepolarizations Eleclazine Eleclazine (GS-6615) Eleclazine->Enhanced_INaL Inhibits

Caption: Mechanism of action of Eleclazine in inhibiting the late sodium current.

Pharmacological Data

Parameter Value Reference
IC50 for Late INa (ATX-II enhanced) 0.7 µM (in rabbit ventricular myocytes)[4]
IC50 for Peak INa Significantly higher than for late INa[4]
IC50 for Potassium Current (hERG) ~14.2 µM[9][10]

Conclusion

This technical guide provides a detailed overview of the synthesis, characterization, and mechanism of action of Eleclazine (GS-6615). The multi-step synthesis culminates in a Suzuki-Miyaura coupling to yield the final product. Characterization is crucial to confirm the identity and purity of the compound. Eleclazine's selective inhibition of the late sodium current underscores its potential as a targeted therapy for various cardiac arrhythmias. The information presented here serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Eleclazine Hydrochloride for In Vitro Inhibition of Late Sodium Current (INaL)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the late component of the cardiac sodium current (INaL).[1][2][3] Enhanced INaL is a significant contributor to the pathophysiology of various cardiac arrhythmias, including Long QT Syndrome type 3 (LQT3) and ischemic arrhythmogenesis.[1][4][5] Unlike the peak sodium current, which is responsible for the rapid depolarization of the cardiac action potential, the late sodium current represents the sustained influx of sodium ions during the plateau phase.[6] Pathological increases in INaL can lead to intracellular sodium and calcium overload, prolonging the action potential duration and increasing the risk of arrhythmias.[5][6][7] Eleclazine's selective inhibition of INaL over the peak sodium current presents a targeted therapeutic approach to mitigate these pro-arrhythmic effects.[1][3] These application notes provide a comprehensive overview of the in vitro assay protocol for characterizing the inhibitory activity of this compound on INaL.

Quantitative Data Summary

The inhibitory potency of Eleclazine on the late sodium current has been quantified across various in vitro models. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell Type/ModelExperimental ConditionIC50 Value (µM)Reference
Rabbit Ventricular MyocytesHolding Potential: -120 mV0.72 ± 0.06[1]
Rabbit Ventricular MyocytesHolding Potential: -80 mV0.26 ± 0.01[1]
Rabbit Ventricular MyocytesAnemone Toxin II (ATX-II) Enhanced0.7[3]
Single Porcine Atrial Myocytes0.736 ± 0.067[8]
Rat Atrial & Ventricular MyocytesATX-II Enhanced (3 nM)~0.2[9][10]
hiPSC-derived CardiomyocytesUse-Dependent Block of INaP0.6[11]

Experimental Protocols

This section details the methodology for conducting an in vitro assay to determine the inhibitory effect of this compound on the late sodium current using the whole-cell patch-clamp technique.

Cell Preparation
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel Nav1.5 (SCN5A) are commonly used.[12] Alternatively, primary isolated cardiomyocytes (e.g., from rabbit or rat ventricles or atria) can be utilized for a more physiologically relevant model.[1][9][10]

  • Cell Culture (for cell lines): Culture HEK293-Nav1.5 cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418) at 37°C in a humidified atmosphere with 5% CO2.

  • Cardiomyocyte Isolation: For primary cardiomyocytes, enzymatic digestion using collagenase and protease is a standard method. Isolate cells from the desired cardiac region (atria or ventricle) following established and ethically approved protocols.

Solutions and Reagents
  • External (Bath) Solution (in mM): 140 NaCl, 2 CaCl2, 2 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.[13]

  • Internal (Pipette) Solution (in mM): 35 NaCl, 105 CsF, 10 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH.[13] Note: Cesium Fluoride (CsF) is used to block potassium currents.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Subsequent dilutions to final working concentrations should be made in the external solution. Ensure the final DMSO concentration does not exceed a level that affects the ion channels (typically <0.1%).

  • INaL Enhancer (Optional): Anemone Toxin II (ATX-II) at a concentration of 3 nM can be used to enhance the late sodium current, making it easier to measure.[9][10]

Electrophysiological Recording (Whole-Cell Patch-Clamp)
  • Apparatus: A standard patch-clamp setup including an inverted microscope, micromanipulators, a patch-clamp amplifier, and data acquisition software is required.

  • Pipettes: Pull glass capillaries to a resistance of 2-3 MΩ when filled with the internal solution.[13]

  • Procedure:

    • Plate cells in a recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

Voltage-Clamp Protocol and Data Acquisition
  • Holding Potential: Clamp the cell membrane at a holding potential of -120 mV or -140 mV to ensure the availability of sodium channels.[1][12]

  • Voltage Protocol for INaL Measurement:

    • Apply a series of depolarizing voltage steps (e.g., to -20 mV for 50-500 ms) from the holding potential.[12]

    • The late sodium current is measured as the mean current during a specified time window towards the end of the depolarizing pulse (e.g., between 46 and 48 ms).[12]

  • Data Acquisition:

    • Record baseline INaL in the absence of Eleclazine.

    • Perfuse the cell with increasing concentrations of this compound.

    • Allow sufficient time for the drug effect to reach a steady state at each concentration before recording.

    • Record INaL at each concentration of Eleclazine.

Data Analysis
  • Measure the peak inward current (peak INa) and the mean late inward current (INaL) for each recording.

  • Normalize the INaL in the presence of Eleclazine to the baseline INaL.

  • Plot the normalized INaL as a function of the Eleclazine concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway and Drug Action

INaL_Inhibition cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Nav1_5 Nav1.5 Channel (Peak INa) Nav1_5_late Nav1.5 Channel (Late INa) Na_overload ↑ Intracellular Na+ Nav1_5_late->Na_overload Causes Ca_overload ↑ Intracellular Ca²⁺ (via NCX) Na_overload->Ca_overload Leads to Arrhythmia Pro-arrhythmic Effects (EADs, DADs) Ca_overload->Arrhythmia Contributes to Eleclazine Eleclazine Hydrochloride Eleclazine->Nav1_5_late Selectively Inhibits Depolarization Action Potential Depolarization Depolarization->Nav1_5 Activates Plateau Action Potential Plateau Phase Plateau->Nav1_5_late Sustains

Caption: Mechanism of INaL-mediated arrhythmogenesis and Eleclazine's inhibitory action.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Preparation (e.g., HEK293-Nav1.5 or Cardiomyocytes) solution_prep Prepare External/Internal Solutions & Eleclazine Dilutions pipette_prep Pull Patch Pipettes (2-3 MΩ) whole_cell Establish Whole-Cell Patch-Clamp Configuration pipette_prep->whole_cell baseline Record Baseline INaL (Voltage-Clamp Protocol) whole_cell->baseline drug_app Perfuse with Eleclazine (Cumulative Concentrations) baseline->drug_app drug_rec Record INaL at Each Concentration drug_app->drug_rec measure Measure INaL Amplitude drug_rec->measure normalize Normalize to Baseline measure->normalize plot Plot Concentration-Response Curve normalize->plot ic50 Calculate IC50 (Hill Equation) plot->ic50

References

Application Notes and Protocols for Eleclazine Hydrochloride in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1][2] This current, which results from a sub-population of sodium channels that fail to inactivate or reopen during the action potential plateau, is augmented in pathological conditions such as Long QT Syndrome Type 3 (LQT3), heart failure, and myocardial ischemia.[1][2] By selectively targeting INaL over the peak sodium current (INaP), Eleclazine offers a promising therapeutic strategy to mitigate arrhythmias with a reduced risk of proarrhythmic effects associated with non-selective sodium channel blockers.[1][3] These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology studies to characterize its effects on cardiac sodium channels.

Mechanism of Action

Eleclazine exhibits a high degree of selectivity for the late sodium current (INaL) over the peak sodium current (INaP).[3] Its mechanism involves a voltage- and use-dependent block of the NaV1.5 channel, the primary cardiac sodium channel.[4][5] The drug demonstrates preferential binding to the open and/or inactivated states of the channel, which are more prevalent during the prolonged depolarization of the cardiac action potential, thus effectively targeting the late component of the sodium current.[4][6] This selective inhibition of INaL helps to shorten the action potential duration (APD) in pathological conditions where it is abnormally prolonged, thereby reducing the risk of arrhythmias.[1]

Eleclazine_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_states Channel States NaV15 NaV1.5 Channel Closed Closed Open Open Closed->Open Depolarization Inactivated Inactivated Open->Inactivated Fast Inactivation Late_Open Late Open Open->Late_Open Pathological (e.g., LQT3) Peak INa Peak INa Open->Peak INa Inactivated->Closed Repolarization Late_Open->Inactivated Late INaL Late INaL Late_Open->Late INaL Eleclazine Eleclazine Eleclazine->Late_Open Inhibition

Eleclazine's inhibitory action on the late open state of the NaV1.5 channel.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of Eleclazine on sodium currents from various published studies.

Table 1: Inhibitory Potency (IC50) of Eleclazine on Sodium Currents

Cell TypeCurrentConditionIC50 (µM)Reference
Rat Atrial MyocytesINaLATX-II (3 nM)~0.2[4][5]
Rat Ventricular MyocytesINaLATX-II (3 nM)~0.2[4][5]
Rabbit Ventricular MyocytesINaLATX-II0.7[1]
Human iPSC-derived CardiomyocytesINaPUse-dependent (10 Hz)0.6[6][7]
Wild-type hNaV1.5INaLATX-II0.62 ± 0.12[3]
LQT3 Mutant ChannelsINaL0.33 - 1.7[3]
Porcine Atrial MyocytesINaL0.736 ± 0.067[8]

ATX-II (Anemone Toxin II) is used to enhance the late sodium current.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of Late Sodium Current (INaL) in Isolated Cardiomyocytes

This protocol is designed to measure the effect of Eleclazine on the late sodium current in isolated cardiac myocytes.

1. Cell Preparation:

  • Isolate ventricular or atrial myocytes from the desired species (e.g., rat, rabbit) using standard enzymatic digestion protocols.[1]

  • Store isolated myocytes in a holding solution at room temperature for use within 2-8 hours.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.[1] Dilute to the final desired concentrations in the external solution on the day of the experiment.

  • (Optional) Anemone Toxin II (ATX-II): To enhance INaL, add 3 nM ATX-II to the external solution.[1][4]

3. Electrophysiological Recording:

  • Use a patch clamp amplifier and data acquisition software (e.g., pCLAMP).[1]

  • Obtain whole-cell configuration with borosilicate glass pipettes (2-4 MΩ).

  • Maintain cells at room temperature (~22°C) or physiological temperature (35-37°C).[5]

  • Perfuse the cell with the external solution.

4. Voltage Clamp Protocol:

  • Hold the cell at a holding potential of -120 mV to ensure full availability of sodium channels.

  • Apply a depolarizing pulse to -20 mV for 200-500 ms to elicit the sodium current. The pulse duration should be sufficient to observe the late component.

  • The late sodium current is measured as the mean current during a specified time window of the depolarizing pulse (e.g., between 100 and 200 ms after the peak current).

5. Experimental Procedure:

  • Record baseline INaL in the control external solution.

  • Perfuse the cell with external solution containing increasing concentrations of this compound.

  • Allow sufficient time for the drug effect to reach steady-state at each concentration (typically 3-5 minutes).

  • Record INaL at each concentration.

6. Data Analysis:

  • Measure the peak INaP and the mean INaL amplitude.

  • Normalize the current at each drug concentration to the baseline current.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Experimental_Workflow start Start cell_prep Isolate Cardiomyocytes start->cell_prep patch Obtain Whole-Cell Patch Clamp Configuration cell_prep->patch solution_prep Prepare External and Internal Solutions solution_prep->patch drug_prep Prepare Eleclazine Stock and Working Solutions drug_app Apply Eleclazine (Increasing Concentrations) drug_prep->drug_app baseline Record Baseline INaL (Control Solution) patch->baseline baseline->drug_app record Record INaL at Each Concentration drug_app->record record->drug_app Next Concentration washout Washout (Optional) record->washout analysis Data Analysis (IC50 Calculation) washout->analysis end End analysis->end

Workflow for a patch clamp experiment with Eleclazine.
Protocol 2: Assessing Use-Dependent Block of Peak Sodium Current (INaP)

This protocol is designed to evaluate the use-dependent blocking properties of Eleclazine on the peak sodium current.

1. Cell Preparation and Solutions:

  • Follow the same procedures as in Protocol 1.

2. Electrophysiological Recording:

  • Follow the same procedures as in Protocol 1.

3. Voltage Clamp Protocol for Use-Dependency:

  • Hold the cell at a holding potential of -120 mV.

  • Apply a train of depolarizing pulses to -20 mV (e.g., 50 pulses) at a specific frequency (e.g., 1 Hz, 3 Hz, or 10 Hz).[6] The pulse duration should be short (e.g., 20 ms) to primarily activate the peak current.

  • Measure the peak INaP for each pulse in the train.

4. Experimental Procedure:

  • Record a baseline pulse train in the control external solution.

  • Perfuse the cell with the external solution containing Eleclazine.

  • After drug equilibration, apply the same pulse train protocol.

5. Data Analysis:

  • Normalize the peak INaP of each pulse to the peak INaP of the first pulse in the train.

  • Compare the decay of the peak current during the pulse train in the presence and absence of Eleclazine. A faster decay in the presence of the drug indicates use-dependent block.

  • The IC50 for use-dependent block can be determined by plotting the fractional block of the last pulse as a function of drug concentration.[6][7]

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. For detailed solubility information, refer to the manufacturer's datasheet.[9]

Conclusion

This compound is a valuable pharmacological tool for studying the role of the late sodium current in cardiac electrophysiology and pathophysiology. The protocols outlined above provide a framework for researchers to investigate its effects using patch clamp techniques. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Eleclazine Hydrochloride in In Vivo Animal Models of Arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the cardiac late sodium current (INaL).[1][2][3] This late sodium current is enhanced under pathological conditions such as myocardial ischemia and certain genetic channelopathies (e.g., Long QT Syndrome Type 3), contributing to cardiac arrhythmias.[2] By selectively blocking INaL, eleclazine helps to stabilize cardiac repolarization and has demonstrated significant anti-arrhythmic effects in various preclinical animal models.[2][4] These application notes provide a comprehensive overview of the dosages, experimental protocols, and key findings related to the use of this compound in in vivo animal models of arrhythmia.

Mechanism of Action

Eleclazine's primary mechanism of action is the selective inhibition of the late component of the fast sodium current (INa) in cardiomyocytes.[1][2] Under normal physiological conditions, sodium channels inactivate rapidly after depolarization. However, in certain disease states, a fraction of these channels fails to inactivate completely, leading to a persistent or "late" sodium current. This aberrant current contributes to increased intracellular sodium, which in turn leads to calcium overload via the sodium-calcium exchanger, prolonging the action potential duration and increasing the risk of early afterdepolarizations and triggered arrhythmias. Eleclazine selectively targets and blocks this late INa with high potency, thereby mitigating its pathological consequences.[2] At higher concentrations, a weak inhibitory effect on the rapid component of the delayed rectifier potassium current (IKr) has also been observed.[4]

cluster_0 Pathophysiological State cluster_1 Therapeutic Intervention Pathological Conditions Pathological Conditions Enhanced Late INa Enhanced Late INa Pathological Conditions->Enhanced Late INa e.g., Ischemia, LQT3 Increased Intracellular Na+ Increased Intracellular Na+ Enhanced Late INa->Increased Intracellular Na+ Stabilized Repolarization Stabilized Repolarization Ca2+ Overload Ca2+ Overload Increased Intracellular Na+->Ca2+ Overload via Na+/Ca2+ Exchanger Action Potential Prolongation Action Potential Prolongation Ca2+ Overload->Action Potential Prolongation Arrhythmias Arrhythmias Action Potential Prolongation->Arrhythmias Eleclazine Eleclazine Eleclazine->Enhanced Late INa Inhibits Anti-arrhythmic Effect Anti-arrhythmic Effect Stabilized Repolarization->Anti-arrhythmic Effect

Caption: Signaling pathway of Eleclazine in mitigating arrhythmias.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound and its observed effects in various in vivo animal models of arrhythmia.

Table 1: this compound Dosage and Efficacy in Porcine Models

Arrhythmia ModelSpecies/StrainRoute of AdministrationDosageObserved Anti-Arrhythmic EffectsReference(s)
Epinephrine-Induced Ventricular ArrhythmiaYorkshire PigIntravenous (IV) Infusion (over 15 min)0.3 mg/kgSignificantly reduced the incidence of ventricular tachycardia (VT). Plasma levels were approximately 0.5 µM.[5][6]
Epinephrine-Induced Ventricular ArrhythmiaYorkshire PigIntravenous (IV) Infusion (over 15 min)0.9 mg/kgReduced the incidence of epinephrine-induced ventricular premature beats and couplets by 51% and 3- to 7-beat VT by 56%.[1]
Autonomically-Induced Atrial Fibrillation (Epinephrine + Acetylcholine)Yorkshire PigIntravenous (IV) Infusion (over 15 min)0.9 mg/kgSuppressed atrial fibrillation in all animals tested and reduced atrial premature beats. Plasma levels at 120 minutes were 828 ± 45.8 nM.[1]

Table 2: this compound Dosage and Efficacy in Rabbit Models

Arrhythmia ModelSpecies/StrainPreparationConcentrationObserved Anti-Arrhythmic EffectsReference(s)
Long QT Syndrome Type 3 (LQT3) Model (ATX-II Induced)New Zealand White RabbitIsolated Langendorff Perfused Heart0.3 µMSignificantly reduced the incidence of ventricular tachycardia.[2]
Long QT Syndrome Type 3 (LQT3) Model (ATX-II Induced)New Zealand White RabbitIsolated Langendorff Perfused Heart0.74 µM (IC50)Reduced the ATX-II-induced prolongation of the monophasic action potential duration (MAPD).[2]
Myocardial Stretch-Induced ArrhythmiaNew Zealand White RabbitIsolated Langendorff Perfused Heart0.35 - 1.4 µMProlonged refractoriness, diminished dominant frequency and conduction velocity during ventricular fibrillation (VF), and avoided stretch-induced variations in refractoriness. At 1.4 µM, VF terminated in 55% of experiments.[4]

Experimental Protocols

Protocol 1: Epinephrine-Induced Ventricular Arrhythmia Model in Swine

This protocol describes the induction of ventricular arrhythmias in an anesthetized porcine model using epinephrine, and the subsequent administration of this compound to assess its anti-arrhythmic efficacy.

1. Animal Preparation: a. Anesthetize Yorkshire pigs (30-40 kg) following institutionally approved protocols. b. Establish intravenous access for drug and fluid administration. c. Place surface ECG leads and an intraventricular electrogram catheter for continuous monitoring of cardiac electrical activity.[6]

2. Arrhythmia Induction: a. Administer a bolus of epinephrine (2.0 µg/kg) intravenously over 1 minute to induce ventricular arrhythmias, including premature ventricular contractions (PVCs), couplets, and non-sustained ventricular tachycardia.[1][6] b. Record baseline arrhythmic activity for a defined period.

3. This compound Administration: a. Prepare this compound solution for intravenous infusion. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solution should be prepared fresh on the day of the experiment. b. Administer this compound at the desired dose (e.g., 0.3 mg/kg or 0.9 mg/kg) via intravenous infusion over 15 minutes.[1][6]

4. Post-Treatment Arrhythmia Challenge: a. After the infusion of eleclazine is complete, re-challenge the animal with the same epinephrine bolus (2.0 µg/kg IV over 1 minute). b. Continuously record ECG and intraventricular electrograms.

5. Data Analysis: a. Quantify the incidence and duration of ventricular arrhythmias (PVCs, couplets, VT) before and after eleclazine administration. b. Analyze changes in electrophysiological parameters such as QT interval and T-wave alternans.[6]

Protocol 2: Langendorff-Perfused Rabbit Heart Model of LQT3

This ex vivo protocol is designed to mimic the electrical phenotype of Long QT Syndrome Type 3 (LQT3) and assess the efficacy of eleclazine in this context.

1. Heart Isolation and Perfusion: a. Anesthetize a New Zealand White rabbit and excise the heart. b. Immediately cannulate the aorta and initiate retrograde perfusion on a Langendorff apparatus with Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.

2. LQT3 Phenotype Induction: a. To mimic the LQT3 phenotype of enhanced late INa, perfuse the heart with a solution containing Anemone Toxin II (ATX-II) at a concentration of 3 nM.[2] This will prolong the action potential duration (APD) and QT interval.

3. Electrophysiological Recordings: a. Record monophasic action potentials (MAPs) from the ventricular epicardium to measure APD. b. Record a pseudo-ECG to measure the QT interval.

4. This compound Perfusion: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Add eleclazine to the Krebs-Henseleit perfusion buffer to achieve the desired final concentrations (e.g., 0.3 µM to 1.0 µM).[2] c. Perfuse the heart with the eleclazine-containing solution.

5. Data Analysis: a. Measure the change in APD and QT interval in the presence of ATX-II alone and with the co-administration of eleclazine. b. Determine the concentration-dependent effect of eleclazine on reversing the ATX-II-induced prolongation of repolarization. c. Quantify the incidence of spontaneous or inducible ventricular arrhythmias before and after eleclazine perfusion.[2]

cluster_0 In Vivo Porcine Model Workflow Animal Anesthesia & Instrumentation Animal Anesthesia & Instrumentation Baseline ECG Recording Baseline ECG Recording Animal Anesthesia & Instrumentation->Baseline ECG Recording Arrhythmia Induction (Epinephrine) Arrhythmia Induction (Epinephrine) Baseline ECG Recording->Arrhythmia Induction (Epinephrine) Arrhythmia Quantification (Pre-treatment) Arrhythmia Quantification (Pre-treatment) Arrhythmia Induction (Epinephrine)->Arrhythmia Quantification (Pre-treatment) Eleclazine IV Infusion Eleclazine IV Infusion Arrhythmia Quantification (Pre-treatment)->Eleclazine IV Infusion Post-infusion Rest Period Post-infusion Rest Period Eleclazine IV Infusion->Post-infusion Rest Period Arrhythmia Re-challenge (Epinephrine) Arrhythmia Re-challenge (Epinephrine) Post-infusion Rest Period->Arrhythmia Re-challenge (Epinephrine) Arrhythmia Quantification (Post-treatment) Arrhythmia Quantification (Post-treatment) Arrhythmia Re-challenge (Epinephrine)->Arrhythmia Quantification (Post-treatment) Data Analysis & Comparison Data Analysis & Comparison Arrhythmia Quantification (Post-treatment)->Data Analysis & Comparison

Caption: Experimental workflow for in vivo arrhythmia studies.

Pharmacokinetics and Toxicology

Conclusion

This compound is a valuable pharmacological tool for the in vivo and ex vivo study of arrhythmias driven by an enhanced late sodium current. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further investigate the anti-arrhythmic properties of this compound. Careful consideration of the animal model, arrhythmia induction method, and drug formulation is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for Eleclazine Hydrochloride Testing in a Langendorff-Perfused Heart Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1][2] Enhanced INaL is a key contributor to the pathophysiology of various cardiac arrhythmias and ischemia-reperfusion injury.[3][4] The Langendorff-perfused isolated heart model is a well-established ex vivo preparation that allows for the investigation of cardiac function and pharmacology in the absence of systemic and neural influences.[5][6][7][8][9] This makes it an ideal platform for evaluating the direct cardiac effects of pharmacological agents like Eleclazine.

These application notes provide a detailed protocol for utilizing the Langendorff-perfused heart model to assess the electrophysiological and anti-arrhythmic properties of this compound.

Mechanism of Action of Eleclazine

Eleclazine selectively inhibits the late component of the fast sodium current in cardiomyocytes. Under pathological conditions such as ischemia, the late sodium current is enhanced, leading to intracellular sodium and calcium overload. This, in turn, prolongs the action potential duration (APD), increases the dispersion of repolarization, and promotes arrhythmogenic afterdepolarizations. By inhibiting the late INaL, Eleclazine helps to restore normal action potential duration, reduce repolarization abnormalities, and suppress arrhythmias.[3][4][10]

cluster_0 Pathophysiological State (e.g., Ischemia) cluster_1 Therapeutic Intervention Patho Enhanced Late Sodium Current (INaL) Na_Ca_Overload Intracellular Na+ and Ca2+ Overload Patho->Na_Ca_Overload APD_Prolongation Action Potential Duration Prolongation Na_Ca_Overload->APD_Prolongation Repol_Abnormal Increased Dispersion of Repolarization APD_Prolongation->Repol_Abnormal Arrhythmia Arrhythmias (e.g., VF, VT) Repol_Abnormal->Arrhythmia Eleclazine This compound Inhibition Inhibition of Late INaL Eleclazine->Inhibition Inhibition->Patho Blocks Normalization Normalization of Intracellular Ion Concentrations Inhibition->Normalization APD_Shortening Shortening of Action Potential Duration Normalization->APD_Shortening Repol_Stabilization Stabilization of Repolarization APD_Shortening->Repol_Stabilization Anti_Arrhythmic Anti-Arrhythmic Effect Repol_Stabilization->Anti_Arrhythmic

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of Eleclazine observed in various preclinical studies.

Table 1: Electrophysiological Effects of Eleclazine

ParameterSpecies/ModelConcentration/DoseEffectReference
Late INa IC50Rabbit Ventricular Myocytes0.7 µMInhibition of ATX-II enhanced late INa[3][4]
QT IntervalPorcine Model0.9 mg/kg IV6% shortening[10]
JT IntervalPorcine Model0.9 mg/kg IV8% shortening[10]
Atrial Action Potential Duration (PTa)Porcine Model0.9 mg/kg IV8% shortening[10]
Ventricular Refractory PeriodRabbit Langendorff1.4 µMProlongation (from 128 ± 15 ms to 148 ± 19 ms)[11][12]
APD DispersionFailing Rabbit Hearts1 µMDecrease[13]

Table 2: Anti-Arrhythmic Effects of Eleclazine

Arrhythmia ModelSpeciesConcentration/DoseEffectReference
Epinephrine-induced APBsPorcine Model0.9 mg/kg IV>3-fold reduction in APBs[1]
Ischemia-induced Atrial FibrillationPorcine Model0.9 mg/kg IVReduced fall in AF threshold to 20%[10]
Stretch-induced Ventricular FibrillationRabbit Langendorff1.4 µM55% termination of VF episodes[11][12]
Catecholamine-induced Ventricular TachycardiaPorcine Model0.3 mg/kgSignificant reduction in VT incidence[11]

Experimental Protocols

Langendorff Apparatus Setup and Perfusion Buffer Preparation

A standard Langendorff system is required, including a water-jacketed perfusion reservoir, bubble trap, aortic cannula, and a perfusion pump capable of constant flow or pressure.[7]

Krebs-Henseleit Buffer (Modified) Prepare fresh daily and filter through a 0.22 µm filter before use. The composition should be (in mM):

  • NaCl: 118

  • KCl: 4.7

  • CaCl2: 2.5

  • MgSO4: 1.2

  • KH2PO4: 1.2

  • NaHCO3: 25

  • Glucose: 11

The buffer should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 and warmed to 37°C.

Heart Isolation and Perfusion
  • Anesthetize the experimental animal (e.g., rabbit, guinea pig, or rat) following approved institutional animal care and use committee protocols.

  • Administer heparin (e.g., 500 IU/kg) to prevent coagulation.

  • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Isolate the aorta and cannulate it onto the Langendorff apparatus.

  • Initiate retrograde perfusion via the aorta at a constant pressure (e.g., 70-80 mmHg) or constant flow. The perfusate will close the aortic valve and perfuse the coronary arteries.

  • Allow the heart to stabilize for a period of 20-30 minutes before any experimental intervention.

Electrophysiological Recordings
  • Place ECG electrodes on the surface of the right atrium and left ventricle to record a pseudo-ECG.

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR).

  • Monophasic action potential (MAP) electrodes can be placed on the epicardial surface to record action potential duration at 90% repolarization (APD90).

This compound Administration
  • Prepare a stock solution of this compound in a suitable vehicle (e.g., distilled water or saline).

  • Introduce Eleclazine into the perfusion buffer at the desired final concentrations. It is recommended to perform a dose-response study with increasing concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM).

  • Allow the heart to equilibrate with each concentration for a set period (e.g., 15-20 minutes) before recording data.

Arrhythmia Induction Protocols

To test the anti-arrhythmic efficacy of Eleclazine, various arrhythmia models can be employed:

  • Ischemia-Reperfusion: Induce global ischemia by stopping perfusion for a defined period (e.g., 30 minutes), followed by reperfusion.

  • Programmed Electrical Stimulation: Use a pacing protocol with progressively shorter coupling intervals to determine the ventricular effective refractory period (VERP) and inducibility of ventricular tachycardia (VT) or fibrillation (VF).

  • Pharmacological Induction: Infuse pro-arrhythmic agents such as high concentrations of catecholamines (e.g., epinephrine) or agents that enhance the late sodium current (e.g., Anemonia sulcata toxin II, ATX-II).[3][4]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffer Prepare Krebs-Henseleit Buffer setup_lang Setup Langendorff Apparatus isolate_heart Isolate Heart cannulate Cannulate Aorta isolate_heart->cannulate stabilize Stabilization Period (20-30 min) cannulate->stabilize baseline Record Baseline Data (ECG, LVDP, MAPs) stabilize->baseline add_eleclazine Administer Eleclazine (Dose-Response) baseline->add_eleclazine record_drug_effect Record Electrophysiological Effects add_eleclazine->record_drug_effect induce_arrhythmia Induce Arrhythmia (e.g., Ischemia, Pacing) record_drug_effect->induce_arrhythmia record_antiarrhythmic Record Anti-Arrhythmic Effects induce_arrhythmia->record_antiarrhythmic analyze_data Analyze ECG, APD, LVDP, Arrhythmia Incidence record_antiarrhythmic->analyze_data compare Compare Baseline vs. Eleclazine analyze_data->compare

Figure 2: Experimental workflow for Eleclazine testing.

Data Analysis and Interpretation

  • Electrophysiological Parameters: Measure changes in heart rate, PR interval, QRS duration, and QT interval from the pseudo-ECG. Calculate APD90 from MAP recordings.

  • Hemodynamic Parameters: Determine left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+/- dP/dt).

  • Arrhythmia Analysis: Quantify the incidence, duration, and severity of induced arrhythmias. For ventricular fibrillation, dominant frequency analysis can be performed.[11][12]

The results should demonstrate the concentration-dependent effects of Eleclazine on cardiac electrophysiology and its ability to prevent or terminate arrhythmias. A significant reduction in QT interval and APD, coupled with a decrease in arrhythmia inducibility, would be indicative of a positive therapeutic effect.

Conclusion

The Langendorff-perfused heart model is a powerful tool for the preclinical evaluation of this compound. It allows for a detailed assessment of the drug's direct cardiac effects on electrophysiology and its potential as an anti-arrhythmic agent. The protocols outlined in these application notes provide a framework for conducting robust and reproducible studies to further characterize the pharmacological profile of Eleclazine.

References

Dissolving Eleclazine Hydrochloride for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleclazine hydrochloride is a selective inhibitor of the late sodium current (INa), a key target in the research of cardiac arrhythmias and other related cardiovascular disorders.[1][2][3] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in-vitro cell culture experiments. This document provides detailed application notes and protocols for the solubilization of this compound, preparation of stock and working solutions, and guidelines for its use in cell-based assays.

Introduction to this compound

Eleclazine (also known as GS-6615) is a potent and selective inhibitor of the late sodium current (late INa) with an IC50 value typically reported to be less than 1 µM.[1][3][4][5] It exhibits significantly less activity against the peak INa and other cardiac ion channels, making it a valuable tool for studying the specific roles of the late sodium current in cellular electrophysiology.[1][4] Its primary application in research is the investigation of cardiac arrhythmias, such as Long QT Syndrome.[][7][8]

Solubility of this compound

This compound is readily soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).[1][][8][9] For cell culture experiments, the standard practice is to prepare a concentrated stock solution in DMSO.

Table 1: Solubility Data for this compound

SolventSolubilityConcentration (Molar)Notes
DMSO≥ 50 mg/mL[1]≥ 110.66 mMUltrasonic treatment may be needed to aid dissolution. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1]
DMSO100 mg/mL[10]221.32 mMSonication is recommended.[10]
DMSO12 mg/mL[9]26.56 mM-
Ethanol5 mg/mL[9]11.07 mM-
PBS (pH 7.2)0.16 mg/mL[9]0.35 mMConsidered poorly soluble for most cell culture applications requiring higher concentrations.
Water< 0.1 mg/mL[1]InsolubleNot a recommended solvent.

Note: The molecular weight of this compound is 451.83 g/mol .[10][11]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Aliquoting Powder: Due to the small quantities often used, it is advisable to gently centrifuge the vial of this compound powder to ensure all the powder is at the bottom before opening.[10]

  • Calculating Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 451.83 g/mol = 4.5183 mg

  • Dissolution:

    • Carefully weigh out the calculated amount of this compound and place it in a sterile vial.

    • Add the desired volume of sterile DMSO (e.g., 1 mL for a 10 mM solution with 4.5183 mg).

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If dissolution is slow, brief sonication in a water bath can be used to aid the process.[1][10]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1][10]

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage:

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1][11][12]

    • For short-term storage (up to 1 month), aliquots can be stored at -20°C.[1][11][12]

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration DMSO stock solution into the cell culture medium immediately before use.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.1%, to avoid solvent-induced cytotoxicity.[10][13] It is essential to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.

  • Final Dilution: Directly add the appropriate volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration.

    • Example for a 1 µM final concentration: To prepare 1 mL of working solution, add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium. (1:10,000 dilution).

  • Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately for treating cells.[10]

Signaling Pathway and Experimental Workflow

Mechanism of Action of Eleclazine

Eleclazine selectively inhibits the late component of the sodium current (late INa) in cardiomyocytes. Under normal physiological conditions, sodium channels inactivate quickly after opening. However, a small fraction of channels can re-open or fail to inactivate, leading to a sustained or "late" sodium current. In pathological conditions, this late INa can be enhanced, leading to sodium and calcium overload, and consequently, cardiac arrhythmias. Eleclazine stabilizes the inactivated state of the sodium channel, thereby reducing the late INa without significantly affecting the peak INa responsible for the action potential upstroke.

Eleclazine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Nav15 Nav1.5 Channel (Voltage-gated Sodium Channel) Na_ion_in Na+ Nav15->Na_ion_in Late_INa Late Sodium Current (Late INa) Nav15->Late_INa Na_ion_out Na+ Na_ion_out->Nav15 Peak INa (Action Potential Upstroke) Arrhythmia Cardiac Arrhythmias Late_INa->Arrhythmia Contributes to Pathology Pathological Conditions (e.g., Long QT Syndrome) Pathology->Late_INa Enhances Eleclazine Eleclazine Eleclazine->Nav15 Selectively Inhibits Late Component

Caption: Mechanism of action of Eleclazine on the cardiac sodium channel.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for utilizing this compound in a cell culture experiment, from solution preparation to data analysis.

Experimental_Workflow A Prepare 10 mM Eleclazine HCl Stock Solution in DMSO C Prepare Working Solutions by Diluting Stock in Media A->C B Culture and Plate Cells (e.g., hiPSC-CMs) E Treat Cells with Eleclazine and Vehicle Control B->E C->E D Include Vehicle Control (DMSO in Media) D->E F Incubate for Desired Duration E->F G Perform Cell-Based Assay (e.g., Electrophysiology, Viability) F->G H Data Acquisition and Analysis G->H

Caption: General experimental workflow for using Eleclazine in cell culture.

Summary and Best Practices

  • Solvent of Choice: Always use anhydrous, sterile DMSO to prepare stock solutions of this compound.

  • Avoid Aqueous Solvents: Do not attempt to dissolve this compound directly in water or PBS for stock solutions.

  • Aliquot and Store Properly: To maintain the stability and integrity of the compound, store DMSO stock solutions in single-use aliquots at -80°C for long-term or -20°C for short-term storage.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound.

  • Control for Solvent Effects: Always include a vehicle control (the same concentration of DMSO used for the drug treatment) in your experiments to account for any potential effects of the solvent on the cells.

  • Fresh Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution into the culture medium immediately before use.

  • Confirm Final Concentrations: Carefully calculate all dilutions to ensure the accuracy of the final compound concentration and the final DMSO concentration in the cell culture.

References

Application of Eleclazine hydrochloride in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine hydrochloride (GS-6615) is a potent and selective inhibitor of the cardiac late sodium current (INaL).[1] This persistent component of the sodium current, although small in amplitude, plays a significant role in the pathophysiology of various cardiac arrhythmias and ischemic conditions. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a valuable in vitro model for studying cardiac physiology, disease modeling, and drug screening due to their human origin and ability to recapitulate key electrophysiological properties of native cardiomyocytes. This document provides detailed application notes and protocols for the use of this compound in hiPSC-CMs for electrophysiological characterization, arrhythmia modeling, and safety pharmacology assessment.

Mechanism of Action in hiPSC-CMs

Eleclazine's primary mechanism of action is the selective inhibition of the late sodium current (INaL) carried by the Nav1.5 channel, which is the predominant sodium channel isoform in the heart.[2] In hiPSC-CMs, Eleclazine has been shown to potently suppress INaL, which is often enhanced in pathological conditions. While highly selective for the late current, Eleclazine also exhibits a use-dependent block of the peak sodium current (INaP), particularly at higher stimulation frequencies.[3][4] This dual action contributes to its anti-arrhythmic properties by shortening the action potential duration (APD) and reducing cellular excitability without significantly affecting normal cardiac conduction at physiological heart rates.

The anti-arrhythmic effects of Eleclazine are attributed to its ability to accelerate the onset of slow inactivation and impair the recovery from inactivation of sodium channels.[5] These properties, combined with rapid binding and moderate unbinding kinetics, lead to a potent use-dependent block.[5]

Electrophysiological Effects of Eleclazine in hiPSC-CMs

Studies using automated patch-clamp electrophysiology on hiPSC-CMs have provided detailed insights into the effects of Eleclazine on sodium channel function.

Data Presentation: Comparative Electrophysiological Data

The following tables summarize the quantitative data on the effects of Eleclazine and other sodium channel blockers on hiPSC-CMs.

Table 1: Tonic Block of Peak Sodium Current (INaP) in hiPSC-CMs

CompoundIC50 (µM)Maximum Tonic Block (%)
Eleclazine 2.543 ± 7 (at 100 µM)
GS-967134 ± 3 (at 10 µM)
Ranolazine457>50
Lidocaine1175>80
Lacosamide1241>60

Data sourced from Potet et al. (2020).[6]

Table 2: Use-Dependent Block (UDB) of Peak Sodium Current (INaP) in hiPSC-CMs (10 Hz stimulation)

CompoundIC50 (µM)
Eleclazine 0.6
GS-9670.07
Ranolazine7.8
Lidocaine133.5
Lacosamide158.5

Data sourced from Potet et al. (2020).[5][7]

Table 3: Kinetic Parameters of Drug Interaction with Sodium Channels in hiPSC-CMs

CompoundAssociation Rate (KON) (µM-1s-1)Dissociation Rate (KOFF) (s-1)
Eleclazine HighModerate (1.48)
GS-967Very HighModerate (1.58)
RanolazineLowSlow (16.2)
LidocaineModerateRapid (1.1)
LacosamideLowVery Rapid (0.4)

Data interpretation from Potet et al. (2020).[8][9]

cluster_0 hiPSC-CM Cellular Environment Nav15 Na_v1.5 Channel INaP Peak Na+ Current (I_NaP) (Action Potential Upstroke) Nav15->INaP INaL Late Na+ Current (I_NaL) (Prolonged Depolarization) Nav15->INaL AP Action Potential INaP->AP Initiates INaL->AP Prolongs Arrhythmia Arrhythmias INaL->Arrhythmia Contributes to Eleclazine Eleclazine hydrochloride Eleclazine->Nav15 Use-Dependent Block (at high frequency) Eleclazine->INaL Potent Inhibition Eleclazine->Arrhythmia Suppresses

Mechanism of Action of Eleclazine in hiPSC-CMs.

Experimental Protocols

Protocol 1: Electrophysiological Assessment using Automated Patch-Clamp

This protocol outlines the methodology for assessing the effects of Eleclazine on sodium currents in hiPSC-CMs using a high-throughput automated patch-clamp system (e.g., SyncroPatch 768PE).[6][7]

1. Cell Culture and Preparation:

  • Culture hiPSC-CMs on appropriate substrates (e.g., Matrigel-coated plates) according to the manufacturer's instructions until they form a confluent, spontaneously beating monolayer.

  • On the day of the experiment, dissociate the hiPSC-CMs into a single-cell suspension using a gentle enzymatic digestion (e.g., TrypLE).

  • Resuspend the cells in a suitable external recording solution at a target density for the automated patch-clamp system.

2. Automated Patch-Clamp Procedure:

  • Prime the automated patch-clamp system and the microfluidic chips (e.g., NPC-384) with the appropriate internal and external solutions.

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 10 NaF, 110 CsF, 10 EGTA, 10 HEPES, 10 CsCl; pH adjusted to 7.2 with CsOH.

  • Load the hiPSC-CM cell suspension into the system.

  • Initiate the automated cell capture, sealing, and whole-cell configuration process.

3. Voltage-Clamp Protocols:

  • Tonic Block Assessment:

    • Hold the cells at a membrane potential of -120 mV.

    • Apply depolarizing pulses to -20 mV for 20 ms every 10 seconds to elicit INaP.

    • After establishing a stable baseline, perfuse with increasing concentrations of this compound.

    • Measure the peak inward current at each concentration to determine the tonic block.

  • Use-Dependent Block (UDB) Assessment:

    • Hold the cells at -120 mV.

    • Apply a train of 30 depolarizing pulses to -20 mV for 20 ms at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Measure the peak current of the first and subsequent pulses to quantify the degree of use-dependent block.

    • Repeat the protocol at different concentrations of Eleclazine.

  • Late Sodium Current (INaL) Assessment:

    • A specific protocol to enhance and measure INaL should be employed, often involving longer depolarizing pulses (e.g., 500 ms) and potentially the use of an INaL enhancer like Anemonia sulcata toxin II (ATX-II) in control experiments.

    • Assess the effect of Eleclazine on the sustained component of the inward current.

4. Data Analysis:

  • Analyze the recorded currents using the system's software.

  • Calculate the percentage of block for tonic and use-dependent protocols.

  • Fit the concentration-response data to a Hill equation to determine the IC50 values.

Start Start: Culture hiPSC-CMs Dissociate Dissociate to Single Cells Start->Dissociate LoadCells Load Cells and Solutions Dissociate->LoadCells PrepareAPC Prepare Automated Patch-Clamp System PrepareAPC->LoadCells Patch Automated Whole-Cell Patching LoadCells->Patch VoltageProtocols Apply Voltage-Clamp Protocols (Tonic, UDB, I_NaL) Patch->VoltageProtocols RecordBaseline Record Baseline Currents VoltageProtocols->RecordBaseline ApplyEleclazine Apply Eleclazine (Concentration-Response) RecordBaseline->ApplyEleclazine RecordDrugEffect Record Currents with Drug ApplyEleclazine->RecordDrugEffect Analyze Data Analysis (IC50, Kinetics) RecordDrugEffect->Analyze End End: Characterize Electrophysiological Effects Analyze->End

Experimental Workflow for Electrophysiological Assessment.
Protocol 2: Arrhythmia Modeling and Mitigation using Multi-Electrode Arrays (MEAs)

This protocol describes the use of MEAs to induce an arrhythmic phenotype in hiPSC-CMs and to assess the anti-arrhythmic potential of Eleclazine.

1. Cell Culture on MEAs:

  • Plate hiPSC-CMs onto MEA plates and culture until a synchronously beating syncytium is formed.

  • The spontaneous beating rate and field potential duration (FPD) should be stable before the experiment.

2. Pro-arrhythmia Induction:

  • Record baseline electrophysiological parameters (beat rate, FPD, arrhythmia events) from the hiPSC-CMs.

  • Induce an arrhythmic phenotype by exposing the cells to a known pro-arrhythmic agent. A common choice is a hERG potassium channel blocker like E-4031 or sotalol, which prolongs the FPD and can induce early afterdepolarizations (EADs).

  • Alternatively, for modeling conditions with enhanced late sodium current, a combination of an INaL enhancer (e.g., ATX-II) and a beta-adrenergic agonist (e.g., isoproterenol) can be used.

3. Application of Eleclazine:

  • Once a stable arrhythmic phenotype is established, add this compound at various concentrations to the culture medium.

  • Continuously record the field potentials to monitor the effects of Eleclazine on the induced arrhythmias.

4. Data Analysis:

  • Analyze the MEA recordings for changes in:

    • Field Potential Duration (FPD): Measure the FPD and its corrected value (FPDc) to assess repolarization.

    • Beat Rate and Rhythmicity: Quantify changes in the beating frequency and the occurrence of arrhythmic events (e.g., EADs, fibrillatory patterns).

    • Conduction Velocity: If using a high-density MEA, changes in conduction velocity can also be assessed.

  • Determine the concentration-dependent efficacy of Eleclazine in suppressing the pro-arrhythmic phenotype.

Safety Pharmacology Applications

hiPSC-CMs are a valuable tool for preclinical cardiac safety assessment. Eleclazine's effects on key safety parameters can be evaluated as follows.

Pro-arrhythmic Risk Assessment

The MEA protocol described above (Protocol 2) is a core component of pro-arrhythmic risk assessment. By evaluating the effects of Eleclazine on baseline electrophysiology and in the context of a "sensitized" (pro-arrhythmic) state, a comprehensive safety profile can be established.

Contractility Assessment

It is important to assess whether a compound has unintended effects on myocardial contractility (inotropic effects).

Protocol 3: Assessment of Contractile Function

1. Cell Culture:

  • Culture hiPSC-CMs on glass-bottom plates suitable for microscopy.

2. Contractility Measurement:

  • Use a video-based system to record the motion of the contracting hiPSC-CMs. Several commercial systems and open-source software are available for this purpose.

  • Record baseline contractility parameters.

3. Application of Eleclazine:

  • Add Eleclazine at a range of concentrations and record the contractile response after a stable effect is reached.

  • Include positive (e.g., isoproterenol) and negative (e.g., verapamil) inotropic controls.

4. Data Analysis:

  • Analyze the recordings to quantify parameters such as:

    • Contraction and Relaxation Velocity: The speed of shortening and re-lengthening.

    • Contraction Amplitude: The extent of cell shortening.

    • Beat Rate: The frequency of contractions.

  • Evaluate the concentration-dependent effects of Eleclazine on these parameters to identify any potential positive or negative inotropic effects.

Conclusion

This compound demonstrates a clear and potent mechanism of action in hiPSC-CMs, primarily through the selective inhibition of the late sodium current. The protocols provided herein offer a framework for utilizing hiPSC-CMs to further investigate the electrophysiological properties, anti-arrhythmic potential, and cardiac safety profile of Eleclazine and other INaL inhibitors. The use of this advanced in vitro human model can provide valuable insights for both basic research and the drug development process.

References

Application Notes and Protocols for Testing Eleclazine Efficacy in an Induced Ventricular Tachycardia Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ventricular tachycardia (VT) is a life-threatening cardiac arrhythmia characterized by a rapid heartbeat originating in the ventricles. Developing effective antiarrhythmic drugs requires robust preclinical models that can accurately replicate the arrhythmic substrate and allow for the evaluation of therapeutic interventions. This document provides detailed protocols for inducing ventricular tachycardia in a large animal model and outlines the application of these models to test the efficacy of Eleclazine, a selective inhibitor of the late cardiac sodium current (INa-L).

Eleclazine has been investigated for its antiarrhythmic properties, with preclinical studies demonstrating its potential to suppress ventricular arrhythmias.[1][2] However, it is important to note that subsequent clinical trials in patients with ventricular tachycardia and fibrillation did not show a significant reduction in implantable cardioverter-defibrillator (ICD) interventions.[3][4] These application notes are intended to provide researchers with the necessary protocols to further investigate the electrophysiological effects of Eleclazine and similar compounds in a controlled preclinical setting.

Signaling Pathway of Catecholamine-Induced Ventricular Tachycardia and Eleclazine's Mechanism of Action

Catecholamines, such as epinephrine, play a crucial role in the induction of ventricular arrhythmias, particularly in the context of structural heart disease or genetic predisposition.[5][6] The arrhythmogenic effects are primarily mediated through the activation of β-adrenergic receptors, leading to a cascade of intracellular signaling events that increase sarcoplasmic reticulum (SR) calcium content and can trigger delayed afterdepolarizations (DADs).[5][7][8] An enhanced late sodium current (INa-L) is also a key contributor to arrhythmogenesis by prolonging the action potential duration and increasing intracellular sodium, which in turn affects calcium handling.[9][10][11] Eleclazine selectively inhibits this late sodium current, thereby targeting a critical component of the arrhythmic substrate.[1][2]

G cluster_0 Cardiomyocyte Epinephrine Epinephrine Beta_Adrenergic_Receptor β-Adrenergic Receptor Epinephrine->Beta_Adrenergic_Receptor AC Adenylyl Cyclase Beta_Adrenergic_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA L_type_Ca_Channel L-type Ca2+ Channel PKA->L_type_Ca_Channel Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx SR_Ca_Load ↑ SR Ca2+ Load Ca_Influx->SR_Ca_Load Spontaneous_Ca_Release Spontaneous Ca2+ Release SR_Ca_Load->Spontaneous_Ca_Release DADs Delayed Afterdepolarizations (DADs) Spontaneous_Ca_Release->DADs VT Ventricular Tachycardia DADs->VT Nav1_5 Nav1.5 Channel Late_INa ↑ Late Sodium Current (INa-L) Nav1_5->Late_INa AP_Prolongation Action Potential Prolongation Late_INa->AP_Prolongation Eleclazine Eleclazine Eleclazine->Late_INa AP_Prolongation->DADs

Caption: Catecholamine signaling and Eleclazine's target.

Experimental Protocols

This section details two primary protocols for inducing ventricular tachycardia in a porcine model: catecholamine-induced VT and programmed electrical stimulation.

Protocol 1: Catecholamine-Induced Ventricular Tachycardia

This protocol is based on the methodology described by Bacic et al. (2017) and is effective for inducing spontaneous VT.[1]

1. Animal Preparation:

  • Anesthetize Yorkshire pigs (20-25 kg) and maintain anesthesia throughout the procedure.
  • Establish intravenous access for drug administration.
  • Perform a median sternotomy to expose the heart.
  • Place intraventricular electrogram recording catheters to monitor cardiac electrical activity.

2. VT Induction:

  • Administer a bolus of epinephrine at a dose of 2.0 µg/kg intravenously over 1 minute.[1]
  • Continuously record intraventricular electrograms to monitor for the onset of ventricular premature beats (VPBs), couplets, and non-sustained or sustained VT.

3. Eleclazine Efficacy Testing:

  • Following a baseline induction of VT with epinephrine, allow for a washout period until cardiac rhythm returns to baseline.
  • Administer Eleclazine as an intravenous infusion of 0.3 mg/kg over 15 minutes.[1]
  • After the Eleclazine infusion is complete, repeat the epinephrine challenge (2.0 µg/kg IV bolus over 1 minute).
  • Record and quantify the incidence of VPBs, couplets, and VT episodes post-Eleclazine administration for comparison with baseline.

Protocol 2: Programmed Electrical Stimulation (PES) for VT Induction

This protocol is a standard electrophysiological method to assess ventricular arrhythmogenicity.[12][13][14]

1. Animal Preparation:

  • Follow the same anesthesia and surgical preparation as in Protocol 1.
  • Position a pacing catheter at the right ventricular apex.

2. PES Protocol:

  • Begin with a drive train of 8 paced beats (S1) at a fixed cycle length.
  • Introduce a single premature extrastimulus (S2) after the last beat of the drive train.
  • Decrease the S1-S2 coupling interval in 10 ms decrements until ventricular refractoriness is reached.
  • If no VT is induced, introduce a second (S3) and third (S4) extrastimulus, systematically decreasing the coupling intervals.
  • Define sustained VT as lasting for at least 30 seconds or causing hemodynamic collapse.

3. Eleclazine Efficacy Testing:

  • Perform a baseline PES study to determine the inducibility of VT.
  • Administer Eleclazine at the desired dose (e.g., 0.3 mg/kg IV infusion over 15 minutes).[1]
  • Repeat the PES protocol after Eleclazine administration to assess for changes in VT inducibility.

Experimental Workflow

The following diagram illustrates the general workflow for conducting these experiments.

G cluster_workflow Experimental Workflow Animal_Prep Animal Preparation (Anesthesia, Surgery) Instrumentation Instrumentation (ECG, Pacing Catheters) Animal_Prep->Instrumentation Baseline_Recording Baseline Electrophysiological Recording Instrumentation->Baseline_Recording VT_Induction_Protocol VT Induction Protocol (Catecholamine or PES) Baseline_Recording->VT_Induction_Protocol Data_Acquisition_1 Data Acquisition (Baseline VT) VT_Induction_Protocol->Data_Acquisition_1 Drug_Administration Eleclazine Administration Data_Acquisition_1->Drug_Administration Repeat_VT_Induction Repeat VT Induction Protocol Drug_Administration->Repeat_VT_Induction Data_Acquisition_2 Data Acquisition (Post-Eleclazine VT) Repeat_VT_Induction->Data_Acquisition_2 Data_Analysis Data Analysis and Comparison Data_Acquisition_2->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General workflow for testing Eleclazine efficacy.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison of the effects of Eleclazine.

Table 1: Efficacy of Eleclazine in Suppressing Epinephrine-Induced Ventricular Arrhythmias in a Porcine Model

ParameterBaseline (Epinephrine Alone)Post-Eleclazine (0.3 mg/kg) + EpinephrinePercent Reductionp-value
Ventricular Premature Beats (VPBs) and Couplets (episodes)31.3 ± 1.9115.2 ± 5.0851%0.038
3- to 7-beat VT (episodes)10.8 ± 3.454.7 ± 3.1256%0.004
Peak T-wave Alternans (µV)217 ± 22.278 ± 15.364%<0.001

Data adapted from Bacic et al., Heart Rhythm, 2017.[1] Values are presented as mean ± SEM.

Table 2: Electrophysiological Parameters Before and After Eleclazine Administration (Hypothetical Data for PES Protocol)

ParameterBaselinePost-Eleclazine (0.3 mg/kg)Change
Ventricular Effective Refractory Period (ms)
VT Induction Rate (%)
Cycle Length of Induced VT (ms)

Conclusion

The provided protocols offer a robust framework for inducing ventricular tachycardia in a large animal model and evaluating the antiarrhythmic efficacy of Eleclazine. The catecholamine-induced model is particularly relevant for studying arrhythmias triggered by sympathetic stimulation, while programmed electrical stimulation provides a standardized method for assessing ventricular vulnerability. Careful adherence to these protocols and systematic data collection will enable researchers to further elucidate the electrophysiological effects of late sodium current inhibitors and their potential as antiarrhythmic agents, while keeping in mind the translational challenges highlighted by clinical trial outcomes.

References

Troubleshooting & Optimization

Eleclazine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with eleclazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties and solubility of this compound?

This compound is the hydrochloride salt of eleclazine, a selective inhibitor of the late sodium current.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[4][5][6] This inherent low solubility can present significant challenges during experimental setup and formulation development.

Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₁H₁₇ClF₃N₃O₃ DrugBank Online[7]
Molecular Weight 451.83 g/mol DrugBank Online[7]
Water Solubility < 0.1 mg/mL (practically insoluble) MedChemExpress[1]
Predicted logP 3.29 - 4.35 DrugBank Online[8]

| Predicted pKa (Strongest Basic) | 0.6 | DrugBank Online[8] |

Q2: In which common laboratory solvents can I dissolve this compound?

This compound is practically insoluble in water but shows good solubility in dimethyl sulfoxide (DMSO).[1][][10]

Table 2: Solubility of this compound in Common Solvents

Solvent Solubility Recommendations & Notes Source
Water < 0.1 mg/mL Considered insoluble for most experimental stock solutions. MedChemExpress[1]

| DMSO | 50 - 100 mg/mL | This is the recommended solvent for preparing high-concentration stock solutions. Ultrasonic treatment may be required to achieve complete dissolution. Use newly opened, anhydrous DMSO as the compound is hygroscopic. | MedChemExpress[1], TargetMol[7] |

Note: There can be batch-to-batch variability in solubility. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.[10]

Q3: How do I prepare a stock solution of this compound?

Given its high solubility in DMSO, this is the preferred solvent for stock solutions.

Below is a standard protocol for preparing a 10 mM stock solution.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.52 mg (Molecular Weight = 451.83 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1][7] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]

Troubleshooting Guides

Issue 1: My this compound is not dissolving in DMSO.

If you encounter difficulty dissolving the compound even in DMSO, follow this troubleshooting workflow.

G start Start: Compound not dissolving in DMSO check_dmso Is the DMSO anhydrous and newly opened? start->check_dmso use_new_dmso Action: Use fresh, anhydrous DMSO. check_dmso->use_new_dmso No vortex Have you vortexed vigorously? check_dmso->vortex Yes use_new_dmso->vortex vortex_action Action: Vortex for an additional 2-3 minutes. vortex->vortex_action No sonicate Have you tried sonication? vortex->sonicate Yes vortex_action->sonicate sonicate_action Action: Sonicate in a water bath for 10-15 minutes. sonicate->sonicate_action No warm Have you tried gentle warming? sonicate->warm Yes sonicate_action->warm warm_action Action: Warm to 37°C in a water bath briefly. warm->warm_action No end_success Success: Compound Dissolved warm->end_success Yes end_fail Issue Persists: Contact supplier for batch-specific advice. warm_action->end_fail

Caption: Troubleshooting workflow for dissolving eleclazine HCl in DMSO.

Issue 2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for an experiment.

This is a common issue for BCS Class II compounds when the percentage of the organic co-solvent (DMSO) is significantly reduced. The key is to employ a solubilization strategy suitable for your experimental system.

Strategies to Enhance Aqueous Solubility

As a BCS Class II drug, several formulation strategies can be employed to improve the aqueous solubility of eleclazine for in vitro and in vivo experiments.[6][11]

  • Co-solvency: This involves using a mixture of water-miscible solvents to reduce the interfacial tension between the aqueous solution and the hydrophobic drug.[11][12]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, shielding the hydrophobic parts and increasing water solubility.[5][6]

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[5][12]

A common formulation for in vivo animal studies involves a multi-component system.

Table 3: Example In Vivo Formulation

Component Percentage Purpose
DMSO 10% Primary solvent for initial drug dissolution.
PEG300 40% Co-solvent to maintain solubility upon dilution.
Tween 80 5% Surfactant to aid in emulsification and stability.
Saline 45% Aqueous vehicle.

This formulation can achieve a concentration of approximately 4 mg/mL (8.85 mM). It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[7]

The following decision tree can help guide your choice of solubilization strategy.

G start Goal: Prepare Aqueous Solution in_vitro In Vitro Cell Culture? start->in_vitro in_vivo In Vivo Animal Study? start->in_vivo No dmso_check Is final DMSO conc. <0.1%? in_vitro->dmso_check Yes sol_2 Strategy: Use co-solvents (e.g., Ethanol, PEG) or solubilizing agents (e.g., Cremophor). in_vitro->sol_2 No sol_3 Strategy: Use a multi-component system. (e.g., DMSO/PEG300/Tween 80/Saline) in_vivo->sol_3 Yes sol_1 Strategy: Direct dilution of DMSO stock. Monitor for precipitation. dmso_check->sol_1 Yes dmso_check->sol_2 No

Caption: Decision tree for selecting a solubilization strategy.

Issue 3: What is the mechanism of action of eleclazine, and how does this relate to my experiments?

Understanding the target can inform experimental design. Eleclazine is a potent and selective inhibitor of the cardiac late sodium current (INaL).[10][13]

In certain pathological conditions, such as long QT syndrome, an increase in INaL leads to cellular sodium and calcium overload, causing arrhythmias. Eleclazine works by specifically blocking this aberrant late current.[][14]

G cluster_0 Pathophysiological State Na_Channel Voltage-Gated Na+ Channel Late_INa Increased Late Na+ Current (INaL) Na_Channel->Late_INa Na_Overload Intracellular Na+ Overload Late_INa->Na_Overload Ca_Overload Intracellular Ca2+ Overload Na_Overload->Ca_Overload via NCX reverse mode Arrhythmia Arrhythmias Ca_Overload->Arrhythmia Eleclazine Eleclazine Eleclazine->Late_INa Inhibits

Caption: Eleclazine's mechanism of action on the late sodium current.

References

Optimizing Eleclazine Hydrochloride Concentration for Patch Clamp Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eleclazine hydrochloride in patch clamp experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this selective late sodium current (INaL) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the cardiac late sodium current (INaL).[1][2][3] An enhanced late sodium current is associated with various cardiac arrhythmias.[3][4] By inhibiting this current, Eleclazine helps to stabilize ventricular repolarization and suppress these arrhythmias.[3][4] It shows significantly higher potency for the late sodium current compared to the peak sodium current.[4][5]

Q2: What is the recommended starting concentration range for this compound in patch clamp experiments?

A2: The optimal concentration of this compound will depend on the specific experimental conditions and the cell type being studied. However, based on published IC50 values, a starting concentration range of 0.1 µM to 10 µM is recommended. The IC50 for inhibiting the late Na+ current is typically below 1 µM.[1][2][6] For instance, the IC50 for inhibiting antoxin-II (ATX-II) enhanced late INa in ventricular myocytes is approximately 0.7 µM.[4][6][7] In human induced pluripotent stem cell-derived cardiomyocytes, the IC50 for use-dependent block of the peak sodium current was found to be 0.6 µM.[8][9]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is highly soluble in DMSO, with a solubility of up to 100 mg/mL (221.32 mM).[6][7] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM or 100 mM) and store it at -20°C for long-term use (up to 6 months) or at -80°C for up to a year.[6][7] For cell-based experiments, it is crucial to ensure that the final concentration of DMSO in the working solution does not exceed 0.1% to avoid solvent-induced cellular effects.[7] If a higher DMSO concentration is necessary, a solvent control experiment should be performed.[7]

Q4: Is this compound selective for the late sodium current?

A4: Yes, this compound is a selective inhibitor of the late sodium current (INaL).[1][2][4] It has been shown to have minimal effects on the peak sodium current (INaP) at concentrations that effectively block INaL.[4] This selectivity is a key advantage, as it allows for the targeted inhibition of the pathological late current without significantly affecting the normal cardiac action potential upstroke, which is dependent on the peak sodium current.[4] It is also a weak inhibitor of the potassium current, with an IC50 of approximately 14.2 µM.[1][2][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of Eleclazine on the late sodium current. Incorrect drug concentration: The concentration may be too low to elicit a response.Verify the calculations for your dilutions. Prepare a fresh working solution from your stock. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Drug degradation: Improper storage of the stock solution can lead to reduced activity.Ensure your this compound stock solution is stored correctly at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6][7]
Issues with the patch clamp setup: Problems with the perfusion system or electrode drift can prevent the drug from reaching the cell.Check your perfusion system for leaks or blockages.[10][11] Ensure a stable gigaohm seal and monitor for any drift in the patch pipette.[11][12]
Precipitation of Eleclazine in the working solution. Poor solubility in aqueous solutions: this compound has low water solubility.[1][13]Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, but ideally not exceeding 0.1% for cellular health.[7] If precipitation occurs, sonication of the stock solution before preparing the working solution may help.[7] Prepare fresh working solutions immediately before use.[7]
High variability in experimental results. Inconsistent drug application: The timing and method of drug application can affect the observed results.Use a consistent and rapid perfusion system to ensure uniform application of Eleclazine to the patched cell. Automated patch clamp systems can also improve consistency.[14]
Cellular health: Unhealthy cells can exhibit altered ion channel function and drug responses.[11][12]Ensure your cells are healthy and have been properly maintained. Check the osmolarity and pH of your solutions.[11][12]
Difficulty achieving a stable gigaohm seal. Pipette issues: The pipette tip may be dirty or have an inappropriate resistance.Use freshly pulled, fire-polished pipettes for each experiment.[15] Ensure the pipette resistance is within the optimal range for your cell type (typically 4-8 MΩ).[11] Filter your intracellular solution to remove any particulate matter.[10][11]
Mechanical instability: Vibrations in the setup can disrupt seal formation.Ensure your patch clamp rig is on an anti-vibration table and that there are no sources of mechanical noise in the room.

Quantitative Data Summary

Table 1: IC50 Values for this compound

TargetCell Type/ConditionIC50 ValueReference(s)
Late Na+ Current (INaL)General< 1 µM[1][2][6]
Late Na+ Current (ATX-II enhanced)Ventricular Myocytes0.7 µM[4][6][7]
Late Na+ Current (ATX-II enhanced)Wild-type hNaV1.50.62 ± 0.12 µM[5]
Late Na+ Current (LQT3 mutants)hNaV1.5 variants0.33 to 1.7 µM[5]
Late Na+ CurrentSingle atrial myocytes736 ± 67 nM[16]
Peak Na+ Current (Use-Dependent Block)hiPSC-derived Cardiomyocytes0.6 µM[8][9]
Potassium Current-~14.2 µM[1][2][6]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
DMSO100 mg/mL (221.32 mM)[6][7]
Water< 0.1 mg/mL (insoluble)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial (M.Wt: 451.83 g/mol ), add 221.3 µL of DMSO.

    • Vortex the solution and use sonication if necessary to ensure complete dissolution.[7]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[6][7]

  • Working Solution Preparation (e.g., 1 µM):

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution in your extracellular recording solution to achieve the desired final concentration. For a 1 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock into the extracellular solution.

    • Ensure the final concentration of DMSO is below 0.1%.[7]

    • Prepare the working solution immediately before use to prevent precipitation.[7]

Protocol 2: Whole-Cell Patch Clamp Recording of Late Sodium Current

This protocol provides a general framework. Specific voltage protocols and solutions may need to be optimized for your cell type and recording equipment.

  • Cell Preparation: Plate cells on glass coverslips suitable for patch clamp recording and allow them to adhere.

  • Solution Preparation:

    • Extracellular Solution (example): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular Solution (example): (in mM) 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the intracellular solution.[11]

    • Fire-polish the pipette tip.[15]

    • Fill the pipette with filtered (0.22 µm) intracellular solution.[10][11]

  • Recording Procedure:

    • Establish a whole-cell patch clamp configuration on the cell of interest.

    • Record baseline late sodium currents. A common method to enhance the late sodium current for easier measurement is to use a low concentration of a sea anemone toxin like Anemonia sulcata toxin II (ATX-II).[4]

    • Apply the this compound working solution via a perfusion system.

    • Record the late sodium currents in the presence of Eleclazine.

    • Wash out the drug with the extracellular solution to observe any reversal of the effect.

  • Data Analysis:

    • Measure the amplitude of the late sodium current before, during, and after the application of Eleclazine.

    • Calculate the percentage of inhibition at different concentrations to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane NaV1.5 NaV1.5 Channel Late_INa Late Sodium Current (INaL) NaV1.5->Late_INa Generates Eleclazine Eleclazine hydrochloride Eleclazine->NaV1.5 Inhibits Arrhythmias Cardiac Arrhythmias Late_INa->Arrhythmias Contributes to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Prepare_Solutions Prepare Stock & Working Eleclazine Solutions Prepare_Cells Prepare Cells for Patch Clamp Prepare_Solutions->Prepare_Cells Prepare_Pipette Pull and Fill Patch Pipette Prepare_Cells->Prepare_Pipette Establish_Patch Establish Whole-Cell Configuration Prepare_Pipette->Establish_Patch Record_Baseline Record Baseline Late INa Establish_Patch->Record_Baseline Apply_Eleclazine Apply Eleclazine via Perfusion Record_Baseline->Apply_Eleclazine Measure_Current Measure Current Amplitude Record_Baseline->Measure_Current Record_Drug_Effect Record Late INa in Presence of Drug Apply_Eleclazine->Record_Drug_Effect Washout Washout Drug Record_Drug_Effect->Washout Record_Drug_Effect->Measure_Current Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition Generate_Curve Generate Dose-Response Curve & IC50 Calculate_Inhibition->Generate_Curve

Caption: Patch clamp experimental workflow for Eleclazine.

References

Technical Support Center: Eleclazine Hydrochloride in Cardiac Tissue Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Eleclazine hydrochloride (formerly GS-6615) in cardiac tissue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cardiac tissue?

Eleclazine is a selective inhibitor of the cardiac late sodium current (INaL).[1][2][3][4] This current is carried primarily by the NaV1.5 sodium channel. By inhibiting the late component of the sodium current, Eleclazine helps to shorten the action potential duration (APD) and reduce arrhythmias, particularly in conditions where the late INa is enhanced, such as Long QT Syndrome type 3 (LQT3).[1]

Q2: What is the selectivity of Eleclazine for the late sodium current (INaL) versus the peak sodium current (INaP)?

Eleclazine exhibits significant selectivity for INaL over INaP. Studies have reported this selectivity to be more than 40-fold and as high as 84-fold.[1][2] At therapeutic concentrations, Eleclazine has minimal effect on the peak sodium current.[1]

Q3: Does this compound have off-target effects on other cardiac ion channels?

Yes, while relatively selective, Eleclazine can affect other cardiac ion channels at concentrations higher than those required for INaL inhibition. The most notable off-target effect is on the rapid component of the delayed rectifier potassium current (IKr), for which it is a weak inhibitor.[1][4]

Troubleshooting Guides

Issue 1: Unexpected prolongation of the QRS complex in animal ECG recordings.

  • Possible Cause: While Eleclazine typically has a minimal effect on the QRS interval, a slight prolongation can occur at higher concentrations, especially in the presence of hyperkalemia (elevated extracellular potassium).[1]

  • Troubleshooting Steps:

    • Verify Drug Concentration: Ensure the administered dose and resulting plasma concentration of Eleclazine are within the intended therapeutic range.

    • Monitor Serum Potassium: Check the potassium levels in your animal model, as hyperkalemia can potentiate the effects of sodium channel blockers on cardiac conduction.

    • Frequency Dependence: Be aware that the inhibitory effects of Eleclazine on the peak sodium current can be use-dependent, meaning they are more pronounced at higher heart rates.[5][6] Consider this if your experimental model involves tachycardia.

Issue 2: Inconsistent results in action potential duration (APD) shortening.

  • Possible Cause: The effect of Eleclazine on APD is most pronounced when the late INa is pathologically enhanced. In normal cardiac tissue with minimal late INa, the APD shortening effect may be less significant.

  • Troubleshooting Steps:

    • Experimental Model: For robust demonstration of Eleclazine's APD shortening effects, consider using a model with enhanced late INa, such as through the application of Anemone Toxin II (ATX-II) or using cells with LQT3-associated mutations.[1][2]

    • Concentration-Response: Perform a concentration-response curve to determine the optimal concentration for your specific preparation. The IC50 for INaL inhibition can vary slightly between different cell types and experimental conditions.[1][2][4]

Issue 3: Observing less atrial-selective effects than anticipated.

  • Possible Cause: While some studies suggest potential for atrial selectivity, Eleclazine inhibits INaL in both atrial and ventricular myocytes.[6][7] The degree of selectivity may depend on the specific electrophysiological properties of the atrial versus ventricular tissue in your model.

  • Troubleshooting Steps:

    • Direct Comparison: If atrial selectivity is a key endpoint, perform direct comparisons of Eleclazine's effects on atrial and ventricular myocytes from the same animal under identical recording conditions.

    • Biophysical Properties: Characterize the baseline biophysical properties of the sodium currents in your atrial and ventricular preparations, as differences in voltage-dependence of inactivation can influence drug effects.[6][7]

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of Eleclazine on Cardiac Ion Currents

Ion CurrentSpecies/Cell TypeIC50Notes
Late INa (ATX-II enhanced)Rabbit Ventricular Myocytes0.7 µM[1]
Late INa (ATX-II enhanced)Wild-type hNaV1.50.62 ± 0.12 µM[2][3]
Late INa (LQT3 mutants)hNaV1.5 Variants0.33 - 1.7 µM[2][3]
Late INa (ATX-II activated)Rat Atrial & Ventricular Myocytes~200 nM[6][7]
Late INaSingle Atrial Myocytes736 ± 67 nM[8]
Peak INaRabbit Ventricular Myocytes>10 µM[1]Minimal inhibition observed at the highest tested concentration.
IKrRabbit Ventricular Myocytes~14.2 µM[1]Weak inhibition.
Use-Dependent Block of INaPhiPSC-derived Cardiomyocytes0.6 µM[9]At a stimulation frequency of 10 Hz.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Late INa Measurement

  • Cell Preparation: Isolate single ventricular or atrial myocytes from the desired species (e.g., rabbit, rat) using standard enzymatic digestion protocols.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block other currents, add nifedipine (to block ICa,L) and appropriate K+ channel blockers.

    • Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Recording:

    • Establish whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -120 mV.

    • Apply a depolarizing voltage step to -20 mV for 500 ms to elicit the sodium current.

    • To enhance the late component, perfuse the cell with a low concentration of Anemone Toxin II (ATX-II, e.g., 3 nM).[1]

    • Measure the late INa as the current remaining at the end of the depolarizing pulse.

  • Drug Application:

    • After obtaining a stable baseline recording of enhanced late INa, perfuse the bath with increasing concentrations of this compound.

    • Allow sufficient time for the drug effect to reach steady-state at each concentration.

    • Construct a concentration-response curve to determine the IC50.

Visualizations

Eleclazine_Mechanism_of_Action cluster_channel NaV1.5 Channel INaP Peak Na+ Influx APD Action Potential Duration INaP->APD Initiates INaL Late Na+ Influx INaL->APD Prolongs Eleclazine Eleclazine hydrochloride Eleclazine->INaL  Inhibits Arrhythmia Arrhythmias Eleclazine->Arrhythmia Suppresses Eleclazine->APD Shortens APD->Arrhythmia Promotes

Caption: Mechanism of action of this compound in cardiac myocytes.

Experimental_Workflow_IC50 start Isolate Cardiac Myocytes patch Whole-Cell Patch Clamp start->patch enhance Enhance Late INa (e.g., with ATX-II) patch->enhance baseline Record Baseline Late INa enhance->baseline apply_drug Apply Increasing Concentrations of Eleclazine baseline->apply_drug record_effect Record Late INa at Each Concentration apply_drug->record_effect record_effect->apply_drug Next Conc. analyze Concentration-Response Analysis record_effect->analyze end Determine IC50 analyze->end

Caption: Workflow for determining the IC50 of Eleclazine on late INa.

Off_Target_Profile cluster_targets Cardiac Ion Channels Eleclazine Eleclazine Late_INa Late INa (NaV1.5) Eleclazine->Late_INa Potent Inhibition (Primary Target) Peak_INa Peak INa (NaV1.5) Eleclazine->Peak_INa Minimal Inhibition (Use-Dependent) IKr IKr (hERG) Eleclazine->IKr Weak Inhibition

Caption: Ion channel selectivity profile of this compound.

References

Troubleshooting Eleclazine hydrochloride stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Eleclazine hydrochloride in aqueous solutions. The information is designed to help you identify and resolve common stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation can occur due to several factors, primarily related to solubility limits and pH. This compound has low aqueous solubility.[1] Here are some troubleshooting steps:

  • Verify Concentration: Ensure the concentration of your solution does not exceed the solubility limit in your chosen solvent. For aqueous solutions, solubility is limited.

  • Adjust pH: The solubility of hydrochloride salts can be pH-dependent. Try adjusting the pH of your solution. A slightly acidic pH may improve solubility.

  • Sonication: Gentle sonication can help dissolve the compound.[2][3]

  • Co-solvents: For stock solutions, consider using a small amount of an organic co-solvent like DMSO, followed by dilution in your aqueous buffer.[2][3][4][5] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.[3]

Q2: I suspect my this compound solution has degraded. What are the common causes of degradation?

A2: Like many pharmaceutical compounds, this compound can be susceptible to degradation under certain conditions. The most common causes are:

  • Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.[6][7]

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.[1]

  • Thermal Degradation: Degradation at elevated temperatures.

To confirm degradation, a stability-indicating analytical method, such as HPLC, is recommended.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, aqueous solutions of this compound should be:

  • Stored at low temperatures: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months), store frozen at -20°C or -80°C.[2][4][5]

  • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3]

  • Aliquoted: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the solution in single-use aliquots.[2][5]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in bioassays.

This could be a sign of compound degradation, leading to a lower effective concentration of the active this compound.

Troubleshooting Workflow:

A Inconsistent Bioassay Results B Prepare fresh solution from solid compound A->B G Perform forced degradation study to identify potential degradants A->G H Analyze aged and fresh solutions using a stability-indicating HPLC method A->H Aged Solution C Re-run experiment B->C B->H Fresh Solution D Results consistent? C->D E Yes: Original solution likely degraded. Review storage and handling. D->E Yes F No: Issue may not be compound stability. Investigate other experimental parameters. D->F No G->H I Compare chromatograms for new peaks and decrease in parent peak area H->I

Caption: Troubleshooting workflow for inconsistent bioassay results.

Issue 2: Appearance of new peaks in HPLC analysis of an aged solution.

The presence of new peaks in a chromatogram that are not present in a freshly prepared standard solution is a strong indicator of degradation.

Example Stability Data under Forced Degradation:

The following table summarizes hypothetical results from a forced degradation study on an this compound solution, analyzed by a stability-indicating HPLC method.

Stress ConditionDurationTemperature% Assay of Eleclazine HCl% Total DegradationNumber of Degradation Products
0.1 M HCl24 hours60°C85.214.82
0.1 M NaOH24 hours60°C78.521.53
3% H₂O₂24 hours25°C90.19.92
Thermal48 hours80°C92.57.51
Photolytic (ICH Q1B)1.2 million lux hours25°C88.911.12

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powder in an appropriate volume of DMSO.[2][3]

  • Ensure complete dissolution by gentle vortexing or sonication.

  • For working solutions, dilute the stock solution in the desired aqueous buffer or cell culture medium to the final concentration.

  • Store stock solutions in aliquots at -20°C or -80°C and protect from light.[2][3][5]

Protocol 2: Forced Degradation Study

This protocol is based on ICH guidelines for forced degradation studies.[1]

  • Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Store an aliquot of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be protected from light.

Protocol 3: Example of a Stability-Indicating HPLC-UV Method

This is a hypothetical method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Signaling Pathway and Influencing Factors

Eleclazine is a late sodium channel (INaL) inhibitor.[2][3][5][9] By inhibiting the persistent late sodium current in cardiomyocytes, it helps to prevent arrhythmias.

cluster_0 Cardiomyocyte Na_channel Late Na+ Channel (INaL) Arrhythmia Arrhythmia Na_channel->Arrhythmia Contributes to Eleclazine Eleclazine HCl Eleclazine->Na_channel Inhibits

Caption: Mechanism of action of this compound.

The stability of this compound in aqueous solution is influenced by several interconnected factors.

cluster_1 Factors Affecting Stability Stability Eleclazine HCl Aqueous Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability Oxygen Oxygen/Oxidizing Agents Oxygen->Stability

Caption: Key factors influencing the stability of Eleclazine HCl.

References

Eleclazine hydrochloride use-dependent block considerations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for eleclazine hydrochloride (formerly GS-6615). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use-dependent block and other electrophysiological properties of this selective late sodium current (INaL) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Eleclazine is a selective inhibitor of the cardiac late sodium current (INaL).[1][2][3] This current is implicated in the pathophysiology of various cardiac arrhythmias.[4] While it potently inhibits INaL, it has minimal effects on the peak sodium current (INaP) at therapeutic concentrations, contributing to its favorable safety profile compared to non-selective sodium channel blockers.[1] Eleclazine's mechanism involves binding to the sodium channel, with its antiarrhythmic effects attributed to the preferential suppression of the late sodium current.[5][6]

Q2: How does the use-dependent block of eleclazine on peak sodium current (INaP) compare to other sodium channel blockers?

A2: Eleclazine exhibits a potent use-dependent block (UDB) of the peak sodium current, which is more pronounced at higher stimulation frequencies.[5][6] This means its blocking effect increases with a higher heart rate. When compared to other sodium channel blockers in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), eleclazine's UDB is significantly more potent than that of ranolazine, lidocaine, and lacosamide.[5][6] This potent UDB is attributed to its rapid association with and moderate dissociation from the sodium channels.[5][6][7]

Q3: Why am I observing a significant peak sodium current block at higher concentrations of eleclazine?

A3: While eleclazine is highly selective for the late sodium current, at higher concentrations (e.g., 10 μM), it can cause a more pronounced inhibition of the peak sodium current.[1] The selectivity of eleclazine for late versus peak INa is estimated to be more than 40-fold.[1] If your experiment requires preserving the peak INa, it is crucial to use eleclazine within its selective concentration range for inhibiting INaL (IC50 < 1 µM).[3][8]

Q4: Can eleclazine be used to study atrial arrhythmias?

A4: Yes, eleclazine has been shown to be effective in preclinical models of atrial arrhythmias. It can suppress autonomically induced atrial premature beats and atrial fibrillation in porcine models.[2] Studies in rat atrial myocytes have shown that eleclazine inhibits the fast sodium current (INa) in a use-dependent manner and demonstrates some degree of atrial selectivity in its instantaneous inhibition, making it a valuable tool for investigating atrial-selective antiarrhythmic drug action.[9]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for use-dependent block of INaP.

  • Possible Cause 1: Variation in stimulation frequency. The use-dependent block of eleclazine is highly dependent on the stimulation frequency. Inconsistent frequencies between experiments will lead to variable IC50 values.

    • Solution: Ensure a consistent and clearly defined stimulation protocol for all experiments. For example, a 10 Hz stimulation frequency has been used to determine the UDB IC50 in hiPSC-CMs.[5]

  • Possible Cause 2: Differences in holding potential. The holding potential can affect the availability of sodium channels and, consequently, the observed block.

    • Solution: Maintain a consistent holding potential across all experiments. A holding potential of -120 mV is often used for measuring peak INa to ensure maximal channel availability.[1]

  • Possible Cause 3: Cell type variability. The biophysical properties of sodium channels can differ between cell types (e.g., ventricular vs. atrial myocytes, native cells vs. expression systems), which can influence the potency of eleclazine.[9]

    • Solution: Clearly document the cell type used in your experiments and be aware of potential differences in sodium channel pharmacology between them.

Problem 2: Minimal or no effect on action potential duration (APD) at expected effective concentrations.

  • Possible Cause 1: Absence of enhanced late sodium current. In healthy myocytes, the late sodium current is very small. The effect of eleclazine on APD is most prominent when the late INa is pathologically enhanced.

    • Solution: To observe a significant effect of eleclazine on APD, consider using a pharmacological agent like Anemonia sulcata toxin II (ATX-II) to enhance the late INa, mimicking a disease state such as Long QT Syndrome Type 3 (LQT3).[1]

  • Possible Cause 2: Insufficient drug incubation time.

    • Solution: Ensure adequate time for the drug to equilibrate and reach its target.

Quantitative Data Summary

The following tables summarize the key quantitative data for eleclazine's effects on sodium currents from various studies.

Table 1: IC50 Values for this compound

ParameterCell TypeConditionIC50Reference
Late INa (ATX-II enhanced)Rabbit Ventricular Myocytes0.7 µM[1]
Late INa (ATX-II activated)Rat Atrial & Ventricular Myocytes~200 nM[9]
Use-Dependent Block of Peak INahiPSC-derived Cardiomyocytes10 Hz stimulation0.6 µM[5][6]
Sodium CurrenthiPSC-derived Cardiomyocytes2.5 µM[8]
Potassium Current~14.2 µM[3][8]

Table 2: Comparative Use-Dependent Block (UDB) of Peak INa in hiPSC-derived Cardiomyocytes (10 Hz)

CompoundUDB IC50
Eleclazine (GS-6615) 0.6 µM
GS-9670.07 µM
Ranolazine7.8 µM
Lidocaine133.5 µM
Lacosamide158.5 µM
Data from Potet F, et al. (2020)[5][6]

Experimental Protocols

Protocol 1: Measurement of Use-Dependent Block of Peak INa in hiPSC-CMs

This protocol is adapted from studies investigating the molecular pharmacology of eleclazine.[5][6]

  • Cell Preparation: Culture hiPSC-derived cardiomyocytes on appropriate substrates until they are suitable for electrophysiological recordings.

  • Electrophysiology Setup: Use a high-throughput automated patch-clamp system (e.g., SyncroPatch 768PE) for whole-cell patch-clamp recordings.

  • Solutions:

    • Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 with CsOH.

    • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 HEPES; pH 7.4 with NaOH.

  • Voltage Protocol:

    • Hold the cells at a membrane potential of -120 mV.

    • Apply a train of 30 depolarizing pulses to -20 mV for 20 ms at a frequency of 10 Hz.

  • Data Acquisition and Analysis:

    • Record the peak inward sodium current for each pulse.

    • Calculate the percentage of block by comparing the peak current of the first pulse to the subsequent pulses in the train.

    • To determine the IC50, perform concentration-response experiments and fit the data to a Hill equation.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_ep Electrophysiology cluster_analysis Data Analysis cluster_drug Drug Application cell_culture Culture hiPSC-CMs patch_clamp Whole-cell Patch Clamp cell_culture->patch_clamp Transfer cells voltage_protocol Apply Voltage Protocol (10 Hz pulse train) patch_clamp->voltage_protocol record_current Record Peak I_Na voltage_protocol->record_current calc_block Calculate % Block record_current->calc_block dose_response Concentration-Response Curve calc_block->dose_response ic50 Determine IC50 dose_response->ic50 drug_app Apply Eleclazine drug_app->patch_clamp

Caption: Workflow for determining the use-dependent block of eleclazine.

use_dependent_block_logic start High Frequency Stimulation (e.g., Tachycardia) channel_opening Increased Na+ Channel Opening start->channel_opening drug_binding Eleclazine has more opportunity to bind to open/inactivated channels channel_opening->drug_binding increased_block Greater Peak I_Na Block drug_binding->increased_block therapeutic_effect Antiarrhythmic Effect increased_block->therapeutic_effect

Caption: Logical relationship of eleclazine's use-dependent block.

signaling_pathway Eleclazine This compound NaV15 Cardiac Sodium Channel (NaV1.5) Eleclazine->NaV15 Binds to Late_INa Late Sodium Current (I_NaL) Eleclazine->Late_INa Potently Inhibits Peak_INa Peak Sodium Current (I_NaP) Eleclazine->Peak_INa Weakly Inhibits (Use-dependently) NaV15->Late_INa Generates NaV15->Peak_INa Generates APD Action Potential Duration (APD) Late_INa->APD Prolongs Arrhythmia Arrhythmias Late_INa->Arrhythmia Contributes to APD->Arrhythmia Contributes to

References

Managing Eleclazine hydrochloride variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eleclazine hydrochloride. Our aim is to help you manage variability and achieve reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the cardiac late sodium current (INaL)[1][2][3][4][5]. It shows a high degree of selectivity for the late sodium current over the peak sodium current (INa,peak), which is thought to contribute to its favorable safety profile by reducing the likelihood of proarrhythmic effects often associated with less selective sodium channel blockers[6]. By inhibiting the late sodium current, Eleclazine helps to prevent the sodium and calcium overload in cardiac myocytes that is associated with various pathological conditions, including myocardial ischemia and certain arrhythmias[7][8][9][10].

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO, with concentrations of 50 mg/mL (110.66 mM) and 100 mg/mL (221.32 mM) being reported; sonication may be required to fully dissolve the compound[1][2]. It has very low solubility in water[1]. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 4 mg/mL[2].

For storage, it is recommended to keep the solid powder at -20°C for up to three years[2]. Stock solutions in DMSO should be stored at -80°C for up to one year to avoid repeated freeze-thaw cycles[2]. For short-term use (within one week), aliquots can be stored at 4°C[2].

Q3: What is the known IC50 of this compound?

The IC50 of Eleclazine can vary depending on the experimental conditions, such as the specific ion channel subtype, cell type, and electrophysiological protocol used. Below is a summary of reported IC50 values.

TargetCell Type/ModelIC50Reference
Late Na+ Current (INaL)Rabbit ventricular myocytes (ATX-II enhanced)0.7 µM[2][6]
Late Na+ Current (INaL)Human cardiac voltage-gated sodium channels0.62 ± 0.12 μM[11]
Late Na+ Current (INaL)Rat ventricular myocytes (ATX-II activated)~200 nM[12]
Late Na+ Current (INaL)Rat atrial myocytes (ATX-II activated)~200 nM[12]
Peak Na+ Current (INaP) - Use-Dependent Block (10 Hz)Human iPSC-derived cardiomyocytes0.6 µM[13][14]
Potassium Current (IKr)-~14.2 µM[1][4][5][15]

Q4: Does Eleclazine exhibit use-dependent effects?

Yes, Eleclazine exhibits use-dependent block of the sodium channel. This means its inhibitory effect is more pronounced at higher frequencies of channel activation[12][13][16]. This property is significant as it suggests that Eleclazine may be more effective in tissues that are rapidly firing, such as during tachyarrhythmias, while having minimal effects on normally functioning cardiac tissue[6][13].

Troubleshooting Guide

This guide addresses common issues that may lead to variability in experimental results when working with this compound.

Problem 1: Inconsistent results in electrophysiology recordings.

  • Possible Cause: Variability in Drug Preparation and Application

    • Solution: Due to its low aqueous solubility, ensure this compound is fully dissolved in DMSO before preparing your final working solution[1]. The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent effects on ion channel function[2]. Prepare fresh working solutions daily from a frozen stock to ensure compound stability.

  • Possible Cause: Poor Cell Health or Seal Formation in Patch-Clamp Experiments

    • Solution: Ensure the health of your isolated cells or tissue slices. Poor cell viability can lead to unstable recordings. For patch-clamp experiments, a high-resistance "giga-seal" is crucial for accurate measurements. If you are having trouble forming a seal, try changing the pipette tip and ensure your solutions are correctly prepared and filtered[17].

  • Possible Cause: Electrical Noise

    • Solution: Electrophysiology rigs are sensitive to electrical noise from nearby equipment. Ensure proper grounding of all components and consider using a Faraday cage[18][19]. Turn off unnecessary electronic devices in the vicinity during recordings[18].

Problem 2: Unexpected off-target effects.

  • Possible Cause: High Drug Concentration

    • Solution: While Eleclazine is selective for the late sodium current, at higher concentrations, it can inhibit other ion channels, such as the potassium current (IKr) with an IC50 of approximately 14.2 µM[1][4][5][11][15]. Ensure you are using a concentration range appropriate for selective INaL inhibition. Refer to the IC50 table above for guidance.

Problem 3: Difficulty replicating in vivo findings in an in vitro setting.

  • Possible Cause: Differences in Experimental Conditions

    • Solution: In vivo and in vitro experimental conditions can vary significantly. Factors such as temperature, pH, and the presence of metabolites can influence drug activity. When designing in vitro experiments, try to mimic physiological conditions as closely as possible. For example, most in vitro cardiac electrophysiology studies are conducted at or near physiological temperature (36-37°C)[9].

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring Late Sodium Current (INaL)

This protocol is a general guideline for measuring INaL in isolated cardiac myocytes. Specific parameters may need to be optimized for your cell type and experimental setup.

  • Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., rabbit, rat) using established enzymatic digestion protocols. Allow the cells to stabilize for at least 5-10 minutes after achieving the whole-cell configuration before recording[10].

  • Solutions:

    • Bath Solution (extracellular): (in mM) 135 NaCl, 4.6 CsCl, 1.8 CaCl2, 1.1 MgSO4, 10 HEPES, 10 glucose, and 0.01 nitrendipine (to block L-type Ca2+ channels), pH adjusted to 7.4 with NaOH[10].

    • Pipette Solution (intracellular): Specific composition can vary, but a typical solution might contain (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with CsOH.

  • Recording:

    • Use a patch-clamp amplifier and data acquisition software.

    • Maintain a holding potential of -120 mV[10].

    • To measure INaL, apply a depolarizing step to -20 mV for a duration of 220 ms. The late current is typically measured as the current amplitude between 210 and 220 ms after the start of the depolarizing pulse[10].

    • To enhance the late sodium current for easier measurement, a late INa enhancer such as Anemonia sulcata toxin II (ATX-II) can be used[6][8][9][12].

  • Data Analysis:

    • Measure the amplitude of the current in the specified window before and after the application of Eleclazine.

    • To determine the IC50, fit the concentration-response data to the Hill equation[10].

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Isolate Cardiomyocytes patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch solution_prep Prepare Solutions (Bath & Pipette) solution_prep->patch drug_prep Prepare Eleclazine Stock (in DMSO) apply_drug Apply Eleclazine drug_prep->apply_drug stabilize Stabilize Cell (5-10 min) patch->stabilize record_baseline Record Baseline I_NaL stabilize->record_baseline record_baseline->apply_drug record_drug Record I_NaL with Eleclazine apply_drug->record_drug measure Measure Current Amplitude record_drug->measure analyze Analyze Concentration-Response measure->analyze ic50 Calculate IC50 analyze->ic50

Caption: Workflow for Electrophysiological Analysis of Eleclazine.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space na_channel Voltage-Gated Sodium Channel (Nav1.5) late_ina Late Sodium Current (INaL) na_channel->late_ina ncx Na+/Ca2+ Exchanger (NCX) ca_overload Intracellular Ca2+ Overload ncx->ca_overload causes na_in Increased Intracellular Na+ Concentration na_in->ncx reverses arrhythmia Arrhythmias ca_overload->arrhythmia leads to eleclazine Eleclazine eleclazine->late_ina inhibits late_ina->na_in

Caption: Mechanism of Action of this compound.

References

Eleclazine hydrochloride degradation products and their impact on assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eleclazine hydrochloride. The information focuses on potential issues related to degradation products and their impact on analytical assays.

Disclaimer

Currently, there is limited publicly available information detailing the specific degradation products of this compound. Therefore, this guide provides general principles and best practices for identifying and troubleshooting potential degradation-related issues in analytical assays, based on established scientific and regulatory guidelines.

Troubleshooting Guides

HPLC Assay for this compound: Troubleshooting Guide

This guide addresses common issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), particularly when degradation is suspected.

Observed Issue Potential Cause(s) Related to Degradation Recommended Troubleshooting Steps
New, Unidentified Peaks in Chromatogram - Degradation of this compound due to exposure to light, heat, oxygen, or incompatible pH. - Interaction with excipients or container closure system leading to new impurities.1. Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to obtain the mass of the new peak(s) and compare it to the parent compound. 2. Perform Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to see if the same unknown peaks are generated.[1][2][3][4][5] 3. Evaluate Sample Handling and Storage: Review the sample preparation and storage conditions to identify any potential sources of stress.
Changes in Peak Shape (Tailing, Fronting, Splitting) - Co-elution of a degradation product with the main this compound peak.[6] - Degradation product interacting with the column stationary phase differently.1. Adjust Mobile Phase Composition: Modify the pH or the organic-to-aqueous ratio to improve peak shape and resolution. 2. Change Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. 3. Review Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.[7]
Loss of this compound Peak Area/Response - Significant degradation of the active pharmaceutical ingredient (API). - Formation of non-UV active degradation products.1. Prepare a Fresh Standard and Sample: This will help rule out issues with the initial stock solutions. 2. Use a Different Detection Wavelength: A diode array detector (DAD) or photodiode array (PDA) detector can be used to screen for the optimal wavelength for both the parent drug and potential degradants. 3. Employ a Mass Spectrometer (MS) Detector: An MS detector can detect non-chromophoric compounds.
Inconsistent Retention Times - Changes in the column chemistry due to interaction with degradation products. - Alteration of the mobile phase pH by acidic or basic degradants.1. Flush the Column: Wash the column with a strong solvent to remove any strongly retained compounds.[7] 2. Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and is properly buffered. 3. Equilibrate the Column Thoroughly: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.[8]

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for this compound?

Forced degradation studies, also known as stress testing, are a critical component of drug development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4] These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition.[2][5]

The primary goals of forced degradation studies are to:

  • Identify potential degradation products.

  • Understand the degradation pathways of the molecule.

  • Establish the intrinsic stability of the drug.

  • Develop and validate stability-indicating analytical methods (SIAMs) that can separate and quantify the active ingredient from its degradation products.[4]

Q2: What is a Stability-Indicating Assay Method (SIAM) and why do I need one for this compound?

A Stability-Indicating Assay Method (SIAM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients. Developing a SIAM is crucial for:

  • Ensuring the quality, safety, and efficacy of the drug product throughout its shelf life.

  • Monitoring the stability of this compound in different formulations and storage conditions.

  • Meeting regulatory requirements for drug registration and approval.

Q3: My assay for this compound is showing a decrease in the main peak area over time, but I don't see any new peaks. What could be the reason?

There are several possibilities when the parent peak decreases without the appearance of new degradation peaks:

  • Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs at the detection wavelength being used.

  • Volatile Degradants: The degradation products might be volatile and therefore not detected by HPLC.

  • Precipitation: The degradant could be insoluble in the sample diluent and may have precipitated out of the solution.

  • Adsorption: The degradation products may be irreversibly adsorbed onto the column.

To investigate this, you could try using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

Q4: How can I prevent the degradation of this compound during my experiments?

While specific stability data for this compound is not widely published, general best practices to minimize degradation include:

  • Protection from Light: Store the compound in amber vials or in the dark.

  • Temperature Control: Store at recommended temperatures, which are often refrigerated or frozen for long-term storage.[9]

  • Inert Atmosphere: For compounds susceptible to oxidation, storing under an inert gas like nitrogen or argon can be beneficial.

  • pH Control: Use buffers to maintain a stable pH in your sample solutions if the compound is sensitive to pH changes.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment.

Quantitative Data

The following table summarizes the available inhibitory concentration (IC50) data for this compound.

Target IC50 Value Cell/System
Late Sodium Current (Late INa)< 1 µMCardiac myocytes
Late Sodium Current (Late INa)0.7 µMN/A
Potassium Current~14.2 µMCardiac myocytes
Sodium Current (in hiPSC-derived cardiomyocytes)2.5 µMHuman induced pluripotent stem cell-derived cardiomyocytes
Use-Dependent Block of Peak Sodium Current (INaP)0.6 µMHuman induced pluripotent stem cell-derived cardiomyocytes

Data sourced from multiple suppliers and publications.[9][10][11][12]

Experimental Protocols

Representative Protocol for the Development of a Stability-Indicating HPLC Method

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound.

1. Information Gathering and Initial Method Development:

  • Review the physicochemical properties of this compound (e.g., pKa, solubility, UV spectrum).

  • Select an appropriate reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

  • Choose a mobile phase system, typically consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Perform initial isocratic and gradient runs to determine the approximate retention time of the parent compound.

2. Forced Degradation Studies:

  • Prepare solutions of this compound in various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 24 hours.

  • Analyze the stressed samples by HPLC. The goal is to achieve 5-20% degradation of the active ingredient.[2]

3. Method Optimization for Selectivity:

  • Adjust the gradient slope, mobile phase pH, and organic modifier to achieve baseline separation between the parent peak and all degradation product peaks.

  • A photodiode array (PDA) detector is recommended to check for peak purity.

4. Method Validation:

  • Validate the optimized method according to ICH guidelines, including the following parameters:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration and the detector response.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.

Visualizations

G cluster_0 Troubleshooting Workflow for Assay Variability A Assay Variability Observed (e.g., new peaks, peak shape issues) B Prepare Fresh Standards and Mobile Phase A->B C Issue Resolved? B->C D Yes C->D End E No C->E F Investigate Sample Stability: - Perform Forced Degradation - Analyze Aged Samples E->F G Degradation Confirmed? F->G H Yes G->H I No G->I J Optimize HPLC Method: - Adjust Mobile Phase - Change Column - Modify Gradient H->J K Investigate Other Causes: - Instrument Malfunction - Sample Matrix Effects - Operator Error I->K

Caption: Troubleshooting workflow for HPLC assay variability.

G cluster_1 This compound Mechanism of Action Eleclazine This compound LateNa Late Sodium Current (Late INa) in Cardiomyocytes Eleclazine->LateNa Inhibits Stabilization Stabilization of Cardiac Repolarization Eleclazine->Stabilization Promotes NaInflux Excessive Intracellular Na+ Influx LateNa->NaInflux Leads to CaOverload Intracellular Ca2+ Overload NaInflux->CaOverload Contributes to Arrhythmia Cardiac Arrhythmias CaOverload->Arrhythmia Can Cause

Caption: Mechanism of action of this compound.

References

Overcoming limited solubility of Eleclazine hydrochloride in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eleclazine hydrochloride. The information below addresses common challenges related to its limited solubility in biological buffers.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers to specific issues you may encounter during your experiments with this compound.

Q1: I am having trouble dissolving this compound in my aqueous biological buffer (e.g., PBS, TRIS, HEPES). What is its expected solubility?

A1: this compound has very low solubility in aqueous buffers. Published data indicates its solubility in water is less than 0.1 mg/mL.[1] For most in vitro cellular assays, dissolving this compound directly in aqueous buffers is not a viable approach and will likely result in precipitation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with reported concentrations of ≥ 50-100 mg/mL.[1][2]

Q3: I've prepared a high-concentration stock solution in DMSO. What is the best way to dilute this into my aqueous experimental medium without precipitation?

A3: When diluting a DMSO stock solution into an aqueous medium, it is crucial to do so in a stepwise manner and to ensure the final concentration of DMSO is as low as possible, typically below 0.1%, to avoid solvent-induced artifacts in your experiments.[2] For sensitive assays, it is always recommended to include a vehicle control (medium with the same final DMSO concentration) to account for any effects of the solvent.

Q4: Even with a low final DMSO concentration, I am still observing precipitation over time. What can I do to improve the stability of my working solution?

A4: If you are still experiencing precipitation, consider using a co-solvent system or a cyclodextrin-based formulation. These methods are commonly used to enhance the solubility of poorly soluble compounds for both in vitro and in vivo studies. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Q5: How does pH affect the solubility of this compound?

A5: Eleclazine is a weak base with a predicted strongest basic pKa of 0.6.[3] As a hydrochloride salt of a weak base, this compound's solubility in aqueous solutions is expected to be higher at a lower pH. However, given its very low pKa, significant protonation and a substantial increase in solubility would only occur at a very low pH, which may not be compatible with most biological experiments. For typical physiological pH ranges (e.g., pH 7.2-7.4), the compound will be predominantly in its less soluble free base form.

Q6: Are there any known issues with the stability of this compound in aqueous solutions?

A6: While specific degradation kinetics in various biological buffers are not extensively published, it is good practice to prepare fresh working solutions daily from a frozen DMSO stock.[1] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Data Presentation

The following table summarizes the known solubility data for this compound.

Solvent/BufferTemperatureConcentrationNotes
WaterNot Specified< 0.1 mg/mLInsoluble[1]
DMSONot Specified≥ 50-100 mg/mL (≥ 110.66 - 221.32 mM)High solubility[1][2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 2.5 mg/mL (5.53 mM)Clear solution for in vivo use[1][2]
10% DMSO / 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL (5.53 mM)Clear solution for in vivo use[1]
PBS, TRIS, HEPES (pH 7.2-7.4)Not SpecifiedData not available, expected to be < 0.1 mg/mLBased on poor aqueous solubility

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for experimental use.

Protocol 1: Preparation of Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous (or low water content) DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

    • Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.[1]

Protocol 2: Solubilization using a Co-solvent System for In Vivo Studies

This protocol is adapted from published formulations and is suitable for achieving higher concentrations in a vehicle compatible with animal studies.[1][2]

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • PEG300 (Polyethylene glycol 300)

    • Tween-80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

  • Procedure (for a final volume of 1 mL):

    • Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

    • This will result in a clear solution with a final concentration of 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 3: Solubilization using Cyclodextrins for In Vivo Studies

This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[1]

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • 20% (w/v) SBE-β-CD in sterile saline

    • Sterile containers

  • Procedure (for a final volume of 1 mL):

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

    • Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

    • Add 900 µL of the 20% SBE-β-CD in saline solution.

    • Mix thoroughly until a clear solution is obtained.

    • This will result in a clear solution with a final concentration of 2.5 mg/mL this compound in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).

Visualizations

Signaling Pathway of Eleclazine

Eleclazine_Pathway cluster_membrane Cardiomyocyte Membrane Nav1_5 Nav1.5 Channel (Peak INa) ActionPotential Action Potential Nav1_5->ActionPotential Depolarization late_Nav1_5 Nav1.5 Channel (Late INa) late_Nav1_5->ActionPotential Prolonged Depolarization CaMKII CaMKII ActionPotential->CaMKII Activates CaMKII->late_Nav1_5 Enhances Eleclazine Eleclazine Hydrochloride Eleclazine->late_Nav1_5 Inhibits

Caption: Signaling pathway of Eleclazine as a selective inhibitor of the late sodium current (Late INa).

Experimental Workflow for Solubilization

Solubilization_Workflow start Start: Eleclazine HCl Powder stock_prep Prepare High-Concentration Stock in DMSO start->stock_prep in_vitro_dilution Dilute in Aqueous Buffer for In Vitro Assay stock_prep->in_vitro_dilution in_vivo_formulation Prepare Formulation for In Vivo Study stock_prep->in_vivo_formulation end_invitro Final Working Solution (<0.1% DMSO) in_vitro_dilution->end_invitro cosolvent Co-solvent Method (PEG300, Tween-80) in_vivo_formulation->cosolvent cyclodextrin Cyclodextrin Method (SBE-β-CD) in_vivo_formulation->cyclodextrin end_invivo Final Dosing Solution (e.g., 2.5 mg/mL) cosolvent->end_invivo cyclodextrin->end_invivo Solubility_Factors solubility Eleclazine HCl Solubility aqueous_buffer Aqueous Buffer (e.g., PBS) aqueous_buffer->solubility Low dmso DMSO dmso->solubility High cosolvents Co-solvents (PEG300, Tween-80) cosolvents->solubility Increases cyclodextrins Cyclodextrins (SBE-β-CD) cyclodextrins->solubility Increases low_ph Low pH (Theoretically) low_ph->solubility Increases

References

Impact of DMSO concentration on Eleclazine hydrochloride activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eleclazine hydrochloride in in vitro experiments. Particular focus is given to the impact of dimethyl sulfoxide (DMSO) concentration on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: this compound is soluble in DMSO.[1][2][3][4] It is practically insoluble in water.[1] Therefore, DMSO is the recommended solvent for preparing stock solutions.

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: To avoid solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% DMSO is frequently used in in vitro electrophysiology studies with Eleclazine.[5] Generally, for most cell lines, it is advisable to keep the final DMSO concentration at or below 0.5% to minimize cytotoxicity and off-target effects.[6] However, the optimal concentration should be determined for your specific cell type and experimental duration.

Q3: Can the concentration of DMSO affect the IC50 value of this compound?

Q4: I am observing unexpected changes in ion channel activity in my control group (vehicle only). What could be the cause?

A4: The vehicle, typically DMSO, can have direct effects on ion channels and cell membranes, especially at higher concentrations.[7][8] It is essential to run a vehicle control with the same final DMSO concentration as your experimental groups to account for any solvent-induced effects. If you observe significant changes with the vehicle alone, consider lowering the final DMSO concentration in your assay.

Q5: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?

A5: this compound has low aqueous solubility.[1] Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. To address this, ensure thorough mixing upon dilution. You can also try a stepwise dilution approach.[6] If precipitation persists, it may be necessary to adjust the final concentration of Eleclazine or the composition of the aqueous buffer. Sonication can also aid in the dissolution of the compound in the stock solution.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Problem Potential Cause Suggested Solution
Inconsistent results between experiments - Variable final DMSO concentrations.- Degradation of Eleclazine stock solution.- Maintain a consistent final DMSO concentration across all experiments.- Prepare fresh dilutions from a frozen stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][6]
High background signal or unexpected activity in vehicle control - The final DMSO concentration is too high, affecting cell health or ion channel function.- Perform a dose-response curve for DMSO alone on your cell model to determine the highest tolerable concentration without significant effects.- Reduce the final DMSO concentration to the lowest level that maintains Eleclazine solubility.
Lower than expected potency of this compound - Precipitation of the compound upon dilution.- Adsorption of the compound to plasticware.- Visually inspect for precipitation after dilution. If observed, refer to FAQ Q5.- Consider using low-adhesion plasticware or pre-incubating solutions in the experimental wells.
Cell death or morphological changes observed - Cytotoxicity from high DMSO concentration.- Cytotoxicity from this compound at high concentrations.- Lower the final DMSO concentration. Ensure it is below the cytotoxic threshold for your specific cell line.[10]- Perform a dose-response curve for Eleclazine to determine the optimal concentration range for your experiment.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 100 mg/mL (≥ 221.32 mM)Sonication is recommended to aid dissolution.[2][3]
Water< 0.1 mg/mL (insoluble)[1]

Table 2: Reported IC50 Values for Eleclazine

TargetCell Type/PreparationIC50DMSO Concentration
Late Na+ Current (I_NaL)Rabbit ventricular myocytes0.72 µM0.1%[5]
Late Na+ Current (I_NaL)Rat atrial myocytes217 nMNot specified[11]
Late Na+ Current (I_NaL)Rat ventricular myocytes180 nMNot specified[11]
Peak Na+ Current (I_NaP)hiPSC-derived cardiomyocytes (Use-dependent block at 10 Hz)0.6 µMNot specified[12]
Potassium CurrentNot specified~14.2 µMNot specified[1][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the vial for a short period to ensure complete dissolution.[2]

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]

Protocol 2: General Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general workflow for assessing the effect of this compound on voltage-gated sodium channels. Specific parameters will need to be optimized for the expression system and recording equipment used.

  • Cell Preparation:

    • Culture cells expressing the sodium channel of interest on glass coverslips suitable for electrophysiological recording.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

    • Perfuse the chamber with an appropriate extracellular (bath) solution.

  • Pipette Preparation:

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Fill the pipette with a filtered intracellular (pipette) solution.

  • Recording Procedure:

    • Approach a target cell with the recording pipette and form a gigaseal (a high-resistance seal between the pipette tip and the cell membrane).

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential where sodium channels are in a closed, resting state (e.g., -120 mV).[5]

    • Apply a voltage protocol to elicit the sodium current of interest (e.g., a depolarizing step to -20 mV to measure peak and late current).

    • Establish a stable baseline recording of the sodium current in the extracellular solution.

    • Prepare the this compound working solution by diluting the DMSO stock solution into the extracellular solution to the desired final concentration. Ensure the final DMSO concentration is consistent with the vehicle control (e.g., 0.1%).

    • Perfuse the recording chamber with the Eleclazine-containing solution and record the effect on the sodium current until a steady-state inhibition is reached.

    • Perfuse with the control extracellular solution to assess the washout of the compound's effect.

Visualizations

Eleclazine_Signaling_Pathway Eleclazine Eleclazine hydrochloride Late_INa Late Sodium Current (I_NaL) Eleclazine->Late_INa Inhibits Intracellular_Na Increased Intracellular Na+ Concentration Late_INa->Intracellular_Na Contributes to NCX Na+/Ca2+ Exchanger (Reverse Mode) Intracellular_Na->NCX Activates Intracellular_Ca Increased Intracellular Ca2+ Overload NCX->Intracellular_Ca Promotes Arrhythmias Cardiac Arrhythmias Intracellular_Ca->Arrhythmias Contributes to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solution Prepare Eleclazine HCl Stock in DMSO Working_Solution Dilute Stock to Final Concentration in Buffer Stock_Solution->Working_Solution Application Apply Eleclazine Working Solution Working_Solution->Application Baseline Record Baseline Activity (Vehicle Control) Baseline->Application Data_Acquisition Acquire Electrophysiological Data Baseline->Data_Acquisition Washout Washout with Control Buffer Application->Washout Application->Data_Acquisition Washout->Data_Acquisition Analysis Analyze Inhibition (e.g., IC50) Data_Acquisition->Analysis

Caption: General experimental workflow for in vitro testing.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? Check_DMSO Consistent Final DMSO Concentration? Start->Check_DMSO Check_Stock Fresh Aliquot of Stock Used? Check_DMSO->Check_Stock Yes Solution1 Standardize DMSO Concentration Check_DMSO->Solution1 No Solution2 Use Fresh Aliquot, Avoid Freeze-Thaw Check_Stock->Solution2 No Check_Precipitate Precipitation Observed? Check_Stock->Check_Precipitate Yes End Re-run Experiment Solution1->End Solution2->End Solution3 Optimize Dilution (See FAQ Q5) Check_Precipitate->Solution3 Yes Check_Precipitate->End No Solution3->End

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Eleclazine Hydrochloride: A Comparative Guide to its Selectivity for Late Sodium Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Eleclazine hydrochloride's (formerly GS-6615) selectivity for the late sodium current (late INa) over the peak sodium current (peak INa). It is intended to serve as a valuable resource for researchers and professionals in the field of cardiac electrophysiology and drug development. The information presented is supported by experimental data from peer-reviewed studies.

Introduction to this compound

This compound is a potent and selective inhibitor of the late sodium current, a sustained component of the fast sodium current that can be pathologically enhanced in conditions such as long QT syndrome type 3 (LQT3), hypertrophic cardiomyopathy, and myocardial ischemia.[1][2] This aberrant late INa contributes to increased intracellular sodium and calcium concentrations, leading to prolonged action potential duration (APD), increased dispersion of repolarization, and a higher propensity for cardiac arrhythmias.[1] By selectively targeting the late INa, Eleclazine aims to normalize cardiac repolarization and suppress arrhythmias with minimal effects on the peak INa, which is crucial for normal cardiac conduction.[1][2]

Comparative Selectivity: Eleclazine vs. Other Sodium Channel Blockers

Experimental evidence consistently demonstrates Eleclazine's high selectivity for the late INa over the peak INa. This selectivity is a key differentiator from other less selective sodium channel blockers like ranolazine and flecainide.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Eleclazine and comparator compounds on late and peak sodium currents. Lower IC50 values indicate higher potency.

CompoundLate INa IC50 (µM)Peak INa IC50 (µM)Selectivity (Peak IC50 / Late IC50)Cell Type/ConditionReference
Eleclazine 0.62 ± 0.12>52 (estimated)84-fold hNaV1.5-WT (ATX-II enhanced)[3][4]
Eleclazine 0.72 ± 0.06>10>14-fold Rabbit Ventricular Myocytes (ATX-II enhanced)[1][5]
Eleclazine 0.26 ± 0.01--Rabbit Ventricular Myocytes (ATX-II enhanced, holding potential -80mV)[5]
Eleclazine ~0.2--Rat Atrial and Ventricular Myocytes (ATX-II enhanced)[6]
Eleclazine 0.33 - 1.7--hNaV1.5-LQT3 Mutants[3]
Ranolazine ---Compared to Eleclazine, it inhibited peak INa to a similar degree at therapeutic concentrations.[3]-
Flecainide --Potent inhibitor of both peak and late INa.[1]Rabbit Ventricular Myocytes[1]

ATX-II (Anemone Toxin II) is used to enhance the late INa for experimental measurement.

Mechanism of Action and Binding Characteristics

Eleclazine's selectivity is attributed to its unique interaction with the sodium channel. Studies have shown that Eleclazine interacts with the local anesthetic binding site on the NaV1.5 channel, with mutations in this region (F1760A/Y1767A) reducing its inhibitory effects on both late and peak INa.[3] A key characteristic of Eleclazine is its rapid binding and unbinding kinetics, which is significantly faster than ranolazine and other class I antiarrhythmic agents.[3] This rapid interaction is thought to contribute to its preferential inhibition of the late INa, which is more prominent during the plateau phase of the action potential.[7]

cluster_channel NaV1.5 Channel peak_ina Peak INa (Rapid Inactivation) conduction Normal Cardiac Conduction peak_ina->conduction Maintains late_ina Late INa (Sustained Current) arrhythmia Cardiac Arrhythmias late_ina->arrhythmia Promotes eleclazine Eleclazine Hydrochloride eleclazine->peak_ina Weak Inhibition eleclazine->late_ina Strong Inhibition

Caption: Mechanism of Eleclazine's selective inhibition of late INa.

Experimental Protocols

The validation of Eleclazine's selectivity relies on robust electrophysiological techniques. The following outlines a typical experimental workflow for assessing the inhibitory effects of Eleclazine on sodium currents.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of Eleclazine on peak and late INa in isolated cardiac myocytes or heterologous expression systems.

Methodology:

  • Cell Preparation:

    • Heterologous Expression: Human cardiac voltage-gated sodium channel (hNaV1.5) and its variants are expressed in a suitable cell line (e.g., HEK293 or tsA201 cells).

    • Primary Cardiomyocytes: Ventricular or atrial myocytes are isolated from animal models (e.g., rabbit or rat) through enzymatic digestion.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Cells are superfused with an external solution, and the patch pipette is filled with an internal solution.

    • To isolate sodium currents, other ionic currents are blocked using specific inhibitors (e.g., nifedipine for L-type Ca2+ currents, and Cs+ replacing K+ in the pipette solution to block K+ currents).

  • Voltage-Clamp Protocols:

    • Peak INa: Cells are held at a hyperpolarized membrane potential (e.g., -120 mV) and then depolarized to a potential that elicits the maximal peak inward current (e.g., -30 mV).

    • Late INa: The late component of the sodium current is measured as the sustained current at the end of a depolarizing pulse (e.g., 200-500 ms). To enhance the late INa to a measurable level, a pharmacological agent such as Anemone Toxin II (ATX-II) is often used.

  • Drug Application:

    • A baseline recording of peak and late INa is established.

    • This compound is then perfused at various concentrations to determine its dose-dependent inhibitory effect.

  • Data Analysis:

    • The peak inward current and the sustained current at the end of the depolarizing pulse are measured before and after drug application.

    • The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to a Hill equation.

cell_prep Cell Preparation (e.g., hNaV1.5 expression) patch_clamp Whole-Cell Patch-Clamp cell_prep->patch_clamp voltage_protocol Voltage-Clamp Protocol Application patch_clamp->voltage_protocol drug_app Eleclazine Application voltage_protocol->drug_app data_acq Data Acquisition (Peak & Late INa) drug_app->data_acq analysis Data Analysis (IC50 Determination) data_acq->analysis

Caption: Experimental workflow for patch-clamp analysis.

Conclusion

The available experimental data strongly support the high selectivity of this compound for the late sodium current over the peak sodium current.[1][2][3][4] This pharmacological profile makes Eleclazine a promising therapeutic agent for the treatment of cardiac arrhythmias driven by an enhanced late INa, with a potentially lower risk of adverse effects on cardiac conduction compared to less selective sodium channel blockers.[1][2] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of novel late INa inhibitors.

References

A Comparative Analysis of the Proarrhythmic Potential of Eleclazine and Other Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proarrhythmic potential of Eleclazine, a selective late sodium current (INaL) inhibitor, with other established sodium channel blockers. The information is supported by experimental data to aid in the assessment of cardiac safety profiles.

Introduction

Sodium (Na+) channel blockers are a cornerstone in the management of cardiac arrhythmias. However, their therapeutic efficacy is often counterbalanced by a potential to induce new or worsen existing arrhythmias, a phenomenon known as proarrhythmia. This guide focuses on comparing Eleclazine with traditional Na+ channel blockers, including flecainide, propafenone, quinidine, and mexiletine, to highlight differences in their electrophysiological effects and proarrhythmic risk. Eleclazine's targeted inhibition of the late sodium current (INaL) presents a potentially safer antiarrhythmic strategy compared to broader-acting agents.[1][2]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of Eleclazine and other Na+ channel blockers on various cardiac ion channels. It is important to note that these values are compiled from different studies and experimental conditions, which may influence direct comparisons.

Table 1: Inhibitory Concentration (IC50) on Cardiac Sodium Channels (Nav1.5)

CompoundPeak INa IC50 (µM)Late INaL IC50 (µM)Selectivity (Peak/Late)Experimental Model
Eleclazine ~51[3]0.6 - 0.7[2][4]~73-85Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), Rabbit ventricular myocytes
Flecainide 10.7[1]0.61 (open-channel block)[5]~17.5Cloned hNav1.5 channels
Mexiletine 67.2[1]--Cloned hNav1.5 channels
Propafenone ---Data not available for direct comparison
Quinidine 40 (equilibrium binding)[6]--Rat cardiac myocytes
Ranolazine >2007.8[6]>25hiPSC-CMs

Table 2: Effects on Other Key Cardiac Ion Channels

CompoundhERG (IKr) IC50 (µM)Other Channels Affected
Eleclazine 14.2[4]Minimal effects on other cardiac ion channels up to 10 µM.[7]
Flecainide 1.49[8]Inhibits L-type calcium current (IC50 ~20 µM).[8]
Propafenone 0.8[9]Inhibits transient outward K+ current (Ito) with an IC50 of 7.27 µM.[9]
Quinidine -Blocks multiple potassium channels (IKur, IK1, Ito).[10][11]
Mexiletine --

Table 3: In Vivo Electrophysiological Effects

CompoundSpeciesModelKey Findings
Eleclazine PorcineCatecholamine-induced VTMore effective than flecainide in reducing VT and T-wave alternans.[12]
RabbitMyocardial stretch-induced arrhythmiaReduced proarrhythmic electrophysiological changes and terminated VF.[13][14]
Flecainide Dog (conscious)-Significantly increased QRS duration.[1]
Mexiletine Dog (conscious)-No significant effect on QRS duration.[1]

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Characterization

Objective: To determine the inhibitory concentration (IC50) of a compound on specific cardiac ion channels (e.g., INaP, INaL, IKr).

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) cells or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) expressing the target ion channel (e.g., Nav1.5, hERG) are cultured on glass coverslips.

  • Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1-2 µm, filled with an intracellular solution, is used as the recording electrode.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage (holding potential), and voltage steps are applied to elicit the ionic current of interest.

  • Drug Application: The compound of interest is added to the extracellular solution at increasing concentrations.

  • Data Analysis: The peak and/or sustained current is measured at each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.[5][9][10][11][15]

Langendorff Isolated Heart Preparation for Arrhythmia Assessment

Objective: To assess the proarrhythmic potential of a compound in an ex vivo whole-heart model.

Methodology:

  • Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, guinea pig) and immediately placed in ice-cold cardioplegic solution.

  • Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This maintains the viability of the heart tissue.

  • Electrophysiological Recordings: Monophasic action potentials (MAPs) or electrocardiograms (ECGs) are recorded from the epicardial surface of the ventricles.

  • Pacing Protocols: Programmed electrical stimulation is used to assess parameters such as action potential duration (APD), effective refractory period (ERP), and susceptibility to induced arrhythmias.

  • Drug Perfusion: The compound is perfused through the heart at various concentrations.

  • Arrhythmia Induction: Arrhythmias can be induced by programmed electrical stimulation, burst pacing, or by creating conditions that mimic pathology (e.g., ischemia-reperfusion, myocardial stretch). The incidence and duration of arrhythmias are quantified.[15][16][17][18]

In Vivo Electrophysiology Studies

Objective: To evaluate the effects of a compound on cardiac electrophysiology and arrhythmia susceptibility in a living animal.

Methodology:

  • Animal Model: Anesthetized animals (e.g., dogs, pigs) are instrumented for cardiovascular monitoring.

  • Catheter Placement: Electrode catheters are inserted into the heart via peripheral blood vessels under fluoroscopic guidance to record intracardiac electrograms and for programmed electrical stimulation.

  • Baseline Measurements: Baseline electrophysiological parameters, including heart rate, PR interval, QRS duration, and QT interval, are recorded.

  • Drug Administration: The test compound is administered intravenously or orally.

  • Electrophysiological Testing: Programmed electrical stimulation is performed to assess effects on conduction, refractoriness, and arrhythmia inducibility.

  • Arrhythmia Monitoring: Continuous ECG monitoring is used to detect spontaneous arrhythmias. In some models, proarrhythmic challenges, such as catecholamine infusion, are used to unmask proarrhythmic potential.[3][12][19]

Mandatory Visualization

Cardiac_Action_Potential cluster_Phase0 Phase 0: Rapid Depolarization cluster_Phase1 Phase 1: Early Repolarization cluster_Phase2 Phase 2: Plateau cluster_Phase3 Phase 3: Repolarization cluster_Phase4 Phase 4: Resting Potential Na_In Na+ Influx Peak I_Na K_Out_to K+ Efflux I_to Na_In->K_Out_to Ca_In Ca2+ Influx I_Ca,L K_Out_to->Ca_In Na_In_Late Na+ Influx Late I_NaL K_Out_Kr K+ Efflux I_Kr Ca_In->K_Out_Kr K_Out_Ks K+ Efflux I_Ks K_Out_K1 K+ Efflux I_K1 K_Out_Kr->K_Out_K1 NaK_Pump Na+/K+ Pump K_Out_K1->NaK_Pump

Caption: Phases of the ventricular cardiac action potential and associated ion currents.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Risk Assessment patch_clamp Whole-Cell Patch Clamp (IC50 Determination) data_integration Integration of In Vitro, Ex Vivo, and In Vivo Data patch_clamp->data_integration hIPSC_CM hiPSC-CM APD Assay hIPSC_CM->data_integration langendorff Langendorff Isolated Heart (Arrhythmia Induction) langendorff->data_integration animal_model Animal Electrophysiology Study (ECG, Arrhythmia Monitoring) animal_model->data_integration proarrhythmia_risk Proarrhythmic Risk Profile data_integration->proarrhythmia_risk

Caption: Workflow for assessing the proarrhythmic potential of a compound.

Drug_Action_Mechanism cluster_drugs Na+ Channel Blockers cluster_channels Cardiac Sodium Channel (Nav1.5) cluster_effects Electrophysiological Effects Eleclazine Eleclazine Na_Channel Peak I_Na Late I_NaL Eleclazine->Na_Channel:late Highly Selective Inhibition Traditional_Blockers Traditional Blockers (Flecainide, Quinidine, etc.) Traditional_Blockers->Na_Channel:peak Inhibition Traditional_Blockers->Na_Channel:late Inhibition APD_Shortening APD Shortening (in disease states) Na_Channel:late->APD_Shortening QRS_Widening QRS Widening Na_Channel:peak->QRS_Widening Reduced_Proarrhythmia Reduced Proarrhythmic Potential APD_Shortening->Reduced_Proarrhythmia Increased_Proarrhythmia Increased Proarrhythmic Potential QRS_Widening->Increased_Proarrhythmia

Caption: Simplified mechanism of action comparing Eleclazine and traditional Na+ channel blockers.

Discussion

The data presented in this guide highlight a key distinction between Eleclazine and traditional Na+ channel blockers. Eleclazine exhibits significant selectivity for the late sodium current (INaL) over the peak sodium current (INaP).[3][4][20] This is in contrast to drugs like flecainide and quinidine, which block the peak INaP more potently, leading to a slowing of cardiac conduction and widening of the QRS complex on the ECG.[1][12][21] The inhibition of peak INaP is a primary mechanism contributing to the proarrhythmic effects of Class I antiarrhythmic drugs.[21][22]

By selectively targeting INaL, which is pathologically enhanced in conditions such as long QT syndrome, heart failure, and ischemia, Eleclazine can shorten the action potential duration in diseased tissue without significantly affecting normal cardiac conduction.[2][23] This targeted approach is hypothesized to reduce the risk of proarrhythmia. The in vivo data from a porcine model directly comparing Eleclazine and flecainide supports this hypothesis, demonstrating Eleclazine's superior efficacy in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans, a marker of arrhythmia risk.[12]

Furthermore, Eleclazine shows a lower propensity to block other critical cardiac ion channels, such as the hERG potassium channel (IKr), compared to some traditional Na+ channel blockers like propafenone.[4][9] Inhibition of hERG is a well-established mechanism for drug-induced QT prolongation and Torsades de Pointes.

References

Head-to-head studies of Eleclazine and other class I antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

The development of eleclazine (formerly GS-6615) has been discontinued, and it is not commercially available. This guide provides a comparative overview of eleclazine and other class I antiarrhythmic drugs based on available preclinical and clinical data. Eleclazine is a selective inhibitor of the late sodium current (INaL), a mechanism that differentiates it from traditional class I antiarrhythmics which primarily target the peak sodium current (INa).

Preclinical Efficacy and Electrophysiological Effects

Head-to-head preclinical studies have demonstrated notable differences between eleclazine and the class Ic antiarrhythmic, flecainide.

Suppression of Catecholamine-Induced Ventricular Arrhythmias

In a study using a porcine model, eleclazine was found to be more effective than flecainide in suppressing ventricular tachycardia (VT) and T-wave alternans (TWA) induced by epinephrine.[1] Eleclazine significantly reduced the incidence of ventricular premature beats (VPBs), couplets, and non-sustained VT.[1][2] While flecainide also reduced the incidence of VPBs and couplets, it did not significantly affect the incidence of VT or the peak TWA level in this model.[1][2]

Table 1: Effect of Eleclazine and Flecainide on Epinephrine-Induced Ventricular Arrhythmias and T-Wave Alternans in a Porcine Model [1]

ParameterEleclazine (0.3 mg/kg)Flecainide (1 mg/kg bolus followed by 1 mg/kg/hr)
Ventricular Premature Beats & Couplets 51% reduction (p=0.038)53% reduction (p=0.024)
3- to 7-beat Ventricular Tachycardia 56% reduction (p=0.004)No significant effect (p=0.29)
Peak T-Wave Alternans (TWA) Level 64% reduction (p<0.001)No significant effect (p=0.34)
Electrophysiological Properties in Rabbit Myocytes

A study in rabbit isolated heart preparations revealed key differences in the electrophysiological profiles of eleclazine and flecainide. Eleclazine demonstrated high selectivity for the late sodium current over the peak sodium current, whereas flecainide is a potent inhibitor of both.[3][4] This selectivity is significant as inhibition of the peak sodium current is associated with conduction slowing and proarrhythmic effects, particularly in structurally diseased hearts.[3]

Table 2: Comparison of Electrophysiological Effects of Eleclazine and Flecainide in Rabbit Ventricular Myocytes [3]

ParameterEleclazine (10 μM)Flecainide (10 μM)
Inhibition of Peak INa (-120 mV holding potential, 0.1 Hz) 8.8 ± 2.1%7.0 ± 2.9%
Inhibition of Peak INa (-90 mV holding potential, 3 Hz) 19.5 ± 1.7%65.3 ± 2.4%
Effect on QRS Interval Minimal increaseWidens QRS interval
Effect on Vmax No decreaseDecreases Vmax

Mechanism of Action: Differentiated Sodium Channel Blockade

Eleclazine's mechanism of action centers on the selective inhibition of the late component of the sodium current (INaL).[3][4] In contrast, traditional class I antiarrhythmics are categorized based on their effects on the peak sodium current and the kinetics of channel blockade.

  • Class Ia (e.g., quinidine) agents moderately block the peak INa and prolong the action potential duration (APD).

  • Class Ib (e.g., mexiletine) agents weakly block the peak INa and shorten the APD in some tissues.

  • Class Ic (e.g., flecainide, propafenone) agents are potent blockers of the peak INa and have minimal effect on APD.[3]

The enhanced late sodium current is considered pro-arrhythmic, and its inhibition is a therapeutic strategy to stabilize ventricular repolarization.[3][4] Eleclazine's selectivity for INaL was hypothesized to offer a better safety profile by avoiding the adverse effects associated with significant peak INa blockade.[3]

cluster_Eleclazine Eleclazine cluster_ClassI Traditional Class I Antiarrhythmics cluster_Effects Cellular Effects Eleclazine Eleclazine INaL Late Sodium Current (INaL) Eleclazine->INaL Selectively Inhibits Repol Stabilized Repolarization Eleclazine->Repol AP Action Potential INaL->AP ClassI Class I (e.g., Flecainide) INaP Peak Sodium Current (INaP) ClassI->INaP Primarily Inhibits Conduction Conduction Slowing ClassI->Conduction INaP->AP INaP->Conduction AP->Repol start Start animal Yorkshire Pigs (n=13) Anesthetized, Closed-Chest start->animal induce Induce Arrhythmia (Epinephrine 2.0 µg/kg IV) animal->induce randomize Randomize induce->randomize eleclazine Eleclazine Group (n=6) 0.3 mg/kg IV over 15 min randomize->eleclazine Group 1 flecainide Flecainide Group (n=7) 1 mg/kg IV bolus + 1 mg/kg/hr infusion randomize->flecainide Group 2 record Record Intraventricular Electrogram eleclazine->record flecainide->record analyze Analyze Data (VPBs, Couplets, VT, TWA) record->analyze end End analyze->end

References

Eleclazine Hydrochloride: A Case Study in Terminated Clinical Trials and a Comparative Look at Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The development of Eleclazine (GS-6615), a selective inhibitor of the late sodium current (INa-L), was discontinued by Gilead Sciences following a thorough analysis of clinical trial data. The primary reason for the termination was the drug's failure to demonstrate sufficient efficacy in pivotal trials. This guide provides a detailed analysis of the reasons behind the termination of Eleclazine's clinical development and offers a comparative overview of alternative therapeutic strategies for its intended indications: Long QT Syndrome (LQTS) and Hypertrophic Cardiomyopathy (HCM).

The decision to halt the development of Eleclazine was based on the totality of the data, which did not support its continuation. A key factor in this decision was the outcome of the TEMPO trial (NCT02104583), which evaluated Eleclazine in patients with ventricular tachycardia (VT) and ventricular fibrillation (VF). In a November 2016 corporate earnings report, Gilead's Chief Scientific Officer stated that Eleclazine failed to show a reduction in implantable cardioverter-defibrillator (ICD) shocks and pacing events compared to a placebo[1]. Following this determination, all ongoing clinical trials, including the LIBERTY-HCM trial (NCT02293433) for hypertrophic cardiomyopathy and trials for long QT-3 syndrome, were also terminated[1]. Unfortunately, detailed quantitative results from these terminated trials have not been made publicly available[2].

The Scientific Rationale and Its Shortcomings

Eleclazine was designed to selectively inhibit the late component of the fast sodium current (INa-L), which is pathologically enhanced in several cardiac conditions, including certain forms of LQTS and HCM. This enhanced late sodium current contributes to delayed repolarization and increased intracellular calcium, leading to arrhythmias and contractile dysfunction. The therapeutic hypothesis was that by specifically targeting INa-L, Eleclazine could restore normal cardiac electrophysiology and function with a favorable safety profile.

Simplified Signaling Pathway of Late Sodium Current (INa-L) Inhibition cluster_pathophysiology Pathophysiological State cluster_intervention Therapeutic Intervention Increased_INaL Increased Late Sodium Current (INa-L) Delayed_Repolarization Delayed Repolarization (Prolonged APD) Increased_INaL->Delayed_Repolarization Calcium_Overload Intracellular Ca2+ Overload Increased_INaL->Calcium_Overload Eleclazine Eleclazine (Late INa-L Inhibitor) Arrhythmias Arrhythmias (EADs, DADs) Delayed_Repolarization->Arrhythmias Calcium_Overload->Arrhythmias Contractile_Dysfunction Contractile Dysfunction (Hypercontractility in HCM) Calcium_Overload->Contractile_Dysfunction Reduced_INaL Reduced Late Sodium Current Eleclazine->Reduced_INaL Inhibition Normalized_Repolarization Normalized Repolarization (Shortened APD) Reduced_INaL->Normalized_Repolarization Reduced_Calcium_Overload Reduced Intracellular Ca2+ Overload Reduced_INaL->Reduced_Calcium_Overload Reduced_Arrhythmias Reduced Arrhythmias Normalized_Repolarization->Reduced_Arrhythmias Reduced_Calcium_Overload->Reduced_Arrhythmias Improved_Function Improved Contractile Function Reduced_Calcium_Overload->Improved_Function

Figure 1: Simplified signaling pathway of late sodium current (INa-L) inhibition by Eleclazine.

While the preclinical rationale was strong, the clinical trial results suggest that the anticipated benefits did not translate into statistically significant improvements in the chosen clinical endpoints for the patient populations studied. The termination of the Eleclazine program underscores the challenges in developing novel antiarrhythmic drugs and highlights the importance of selecting appropriate clinical endpoints that reflect meaningful patient benefit.

Logical Flow of Eleclazine Clinical Trial Termination Start Eleclazine Development Program TEMPO_Trial TEMPO Trial (NCT02104583) for VT/VF Start->TEMPO_Trial LIBERTY_Trial LIBERTY-HCM Trial (NCT02293433) for HCM Start->LIBERTY_Trial LQTS_Trial Long QT-3 Syndrome Trials Start->LQTS_Trial Efficacy_Analysis Analysis of TEMPO Trial Data TEMPO_Trial->Efficacy_Analysis Totality_of_Data Review of Totality of Clinical Data LIBERTY_Trial->Totality_of_Data LQTS_Trial->Totality_of_Data No_Efficacy Failure to Show Reduction in ICD Shocks and Pacing Events Efficacy_Analysis->No_Efficacy Result No_Efficacy->Totality_of_Data Decision_to_Terminate Decision to Discontinue Eleclazine Development Program Totality_of_Data->Decision_to_Terminate Data Did Not Support Continuation Termination_of_All_Trials Termination of All Ongoing Trials (LIBERTY-HCM, LQTS) Decision_to_Terminate->Termination_of_All_Trials End Development Halted Termination_of_All_Trials->End

Figure 2: Logical flow diagram illustrating the reasons for the termination of the Eleclazine clinical trials.

Comparative Analysis of Alternatives for Long QT Syndrome

For patients with Long QT Syndrome, particularly LQT3 which involves a gain-of-function mutation in the SCN5A sodium channel gene, several alternative sodium channel blockers have demonstrated clinical utility.

Drug ClassDrugKey Efficacy Endpoints from Clinical TrialsKey Methodological Aspects of Cited Trials
Late Sodium Current Inhibitor Ranolazine - Mean QTc reduction of 56 ms (from 509 ms to 451 ms) in LQT3 patients with the D1790G mutation.[3]- Open-label, long-term study (NCT01728025) in 8 patients with a specific LQT3 mutation.[3]
Class Ib Antiarrhythmic Mexiletine - Median QTc shortening of 52 ms (from 509 ms to 457 ms) in LQT3 patients.[4]- 60% reduction in the mean yearly arrhythmic event rate in LQT2 patients.[5]- Retrospective cohort study in 34 LQT3 patients.[4]- Study in 96 LQT2 patients, some undergoing an acute oral drug test.[5]
Class Ic Antiarrhythmic Flecainide - Mean QTc reduction of 53 ms (from 522 ms to 469 ms) in LQT3 patients with the D1790G mutation.[6]- Adjusted QTc reduction of 27.1 ms compared to placebo in LQT3 patients with the ΔKPQ mutation.[7][8]- Long-term follow-up study in 30 LQT3 patients.[6]- Randomized, double-blind, placebo-controlled crossover trial in 6 LQT3 patients.[7][8]

Comparative Analysis of Alternatives for Hypertrophic Cardiomyopathy

The therapeutic landscape for symptomatic HCM is broader, with several drug classes targeting different aspects of its pathophysiology.

Drug ClassDrugKey Efficacy Endpoints from Clinical TrialsKey Methodological Aspects of Cited Trials
Cardiac Myosin Inhibitor Mavacamten - EXPLORER-HCM (NCT03470545): 37% of patients on mavacamten met the primary composite endpoint (improvement in pVO₂ and NYHA class) vs. 17% on placebo.[9]- Significant reduction in post-exercise LVOT gradient (-36 mmHg vs. placebo).[9][10]- Significant improvement in KCCQ-CSS and HCMSQ-SoB scores.[9]- Phase 3, randomized, double-blind, placebo-controlled trial in 251 patients with symptomatic obstructive HCM.[9][10][11]
Beta-Blocker Metoprolol - TEMPO (NCT03532802): Reduced resting LVOT gradient to 25 mmHg vs. 72 mmHg with placebo.[12]- Reduced post-exercise LVOT gradient to 45 mmHg vs. 115 mmHg with placebo.[12]- 14% of patients in NYHA class III/IV vs. 38% with placebo.[12]- Randomized, double-blind, placebo-controlled crossover trial in 29 patients with obstructive HCM.[12][13]
Calcium Channel Blocker Verapamil - Decreased basal LVOT gradient from 94 mmHg to 49 mmHg.[14]- Increased exercise capacity by 26% relative to placebo.[14]- Early clinical trial with both intravenous and oral administration phases.[14]
Calcium Channel Blocker Diltiazem - In preclinical HCM, improved LV end-diastolic diameter and stabilized LV thickness-to-dimension ratio compared to placebo.[15][16]- Pilot, double-blind, randomized trial (NCT00319982) in 38 sarcomere mutation carriers without established hypertrophy.[15][16][17][18]
Class Ia Antiarrhythmic Disopyramide - Reduced resting LVOT gradient from 75 mmHg to 40 mmHg.[19]- Improved mean NYHA class from 2.3 to 1.7.[19]- Multicenter, long-term (3.1 years) observational study in 118 patients with obstructive HCM.[19]

Experimental Protocols of Key Trials

EXPLORER-HCM (Mavacamten for Obstructive HCM)

Experimental Workflow of the EXPLORER-HCM Trial Screening Patient Screening (Symptomatic oHCM, LVOT gradient ≥50 mmHg, NYHA II-III) Randomization Randomization (1:1) Screening->Randomization Mavacamten_Arm Mavacamten Arm (n=123) (Starting dose 5 mg daily) Randomization->Mavacamten_Arm Placebo_Arm Placebo Arm (n=128) Randomization->Placebo_Arm Treatment_Phase 30-Week Treatment Period Mavacamten_Arm->Treatment_Phase Dose_Titration Dose Titration at Weeks 8 & 14 (based on plasma concentration and echocardiography) Mavacamten_Arm->Dose_Titration Placebo_Arm->Treatment_Phase Assessments Serial Assessments (Echocardiogram, ECG, Blood Samples, pVO₂) Treatment_Phase->Assessments Primary_Endpoint Primary Endpoint Assessment at Week 30 (Composite of pVO₂ and NYHA class improvement) Treatment_Phase->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (LVOT gradient, KCCQ-CSS, HCMSQ-SoB) Primary_Endpoint->Secondary_Endpoints

Figure 3: Experimental workflow of the EXPLORER-HCM trial for Mavacamten.

The EXPLORER-HCM trial was a robustly designed Phase 3 study to evaluate the efficacy and safety of mavacamten in patients with symptomatic obstructive hypertrophic cardiomyopathy[9][10][20]. Key elements of the protocol included:

  • Patient Population: Adults with a diagnosis of obstructive HCM, a left ventricular outflow tract (LVOT) gradient of ≥50 mmHg at rest or with provocation, and New York Heart Association (NYHA) Class II or III symptoms[9][10][11].

  • Intervention: Patients were randomized in a 1:1 ratio to receive either mavacamten (starting at a 5 mg daily dose) or a matching placebo for 30 weeks[9][11].

  • Dose Titration: The mavacamten dose could be adjusted at weeks 8 and 14 based on plasma drug concentrations and echocardiographic measures to achieve a target reduction in the LVOT gradient while maintaining a left ventricular ejection fraction (LVEF) ≥50%[11].

  • Primary Endpoint: A composite functional endpoint at 30 weeks, defined as either a ≥1.5 mL/kg/min increase in peak oxygen consumption (pVO₂) combined with at least one NYHA class reduction, or a ≥3.0 mL/kg/min increase in pVO₂ with no worsening of NYHA class[20].

  • Secondary Endpoints: Included changes from baseline in post-exercise LVOT gradient, pVO₂, NYHA class, and patient-reported outcomes measured by the Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS) and the Hypertrophic Cardiomyopathy Symptom Questionnaire Shortness-of-Breath (HCMSQ-SoB) subscore[20].

Conclusion

The termination of Eleclazine's clinical trials due to a lack of demonstrated efficacy serves as a critical reminder of the complexities of drug development, particularly in the cardiovascular space. While the theoretical basis for late sodium current inhibition in conditions like LQTS and HCM remains a valid area of investigation, the clinical failure of Eleclazine emphasizes the need for robust preclinical models that are predictive of clinical success and the careful selection of patient populations and endpoints in clinical trials.

For researchers and drug development professionals, the case of Eleclazine provides valuable lessons. In its absence, a range of alternative therapeutic options for LQTS and HCM have demonstrated varying degrees of efficacy in clinical trials. The comparative data presented in this guide offer a snapshot of the current therapeutic landscape and can inform the continued search for novel and effective treatments for these challenging cardiovascular diseases. The success of mavacamten, a first-in-class cardiac myosin inhibitor, in obstructive HCM, for instance, highlights the potential of targeting the fundamental pathophysiology of the disease. Future research should continue to explore novel mechanisms of action and personalized medicine approaches to improve outcomes for patients with these conditions.

References

Assessing the Translational Potential of Eleclazine Hydrochloride Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine hydrochloride (GS-6615) is a novel cardiac late sodium current (INaL) inhibitor under investigation for the treatment of cardiac arrhythmias, such as Long QT Syndrome Type 3 (LQT3) and ventricular tachycardia.[1] The therapeutic potential of Eleclazine lies in its ability to selectively target the enhanced INaL associated with various pathological conditions, which can lead to cardiac electrical instability.[1][2] This guide provides a comprehensive comparison of the preclinical data of this compound with other late sodium current inhibitors, primarily Ranolazine and GS-967, to assess its translational potential. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate objective evaluation.

Comparative Efficacy and Potency

The preclinical efficacy of Eleclazine has been benchmarked against other INaL inhibitors, demonstrating its potent and selective action. The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vitro Potency for Inhibition of Cardiac Sodium Currents

CompoundTargetCell TypeIC50 (Tonic Block)IC50 (Use-Dependent Block at 10 Hz)Reference(s)
Eleclazine (GS-6615) Peak INahiPSC-CMs2.5 µM0.6 µM[3][4][5][6]
Late INaRabbit Ventricular Myocytes0.72 µM (at -120 mV), 0.26 µM (at -80 mV)N/A[2]
Ranolazine Peak INahiPSC-CMs457 µM7.8 µM[3][4][5][6]
Late INaCanine Ventricular Myocytes5-21 µMN/A[7]
GS-967 Peak INahiPSC-CMs1 µM0.07 µM[3][4][5][6]
Lidocaine Peak INahiPSC-CMs1175 µM133.5 µM[3][4][5][6]
Lacosamide Peak INahiPSC-CMs1241 µM158.5 µM[3][4][5][6]

hiPSC-CMs: human induced pluripotent stem cell-derived cardiomyocytes.

Table 2: Preclinical Antiarrhythmic Efficacy

CompoundAnimal ModelArrhythmia ModelKey FindingsReference(s)
Eleclazine (GS-6615) PorcineCatecholamine-Induced VTReduced incidence of ventricular premature beats by 51% and 3- to 7-beat VT by 56% (0.3 mg/kg, IV).[8]
RabbitIschemia-Reperfusion Induced VFAt 1 µM, had neutral effects on VF inducibility but reduced APD dispersion and suppressed arrhythmogenic alternans.[1]
RabbitATX-II Induced ArrhythmiasAt 0.3 µM, significantly reduced the incidence of VT.[9]
Ranolazine CanineSterile Pericarditis (AF/AFL)Terminated 7 of 9 AFL and 3 of 4 AF episodes (3.2 mg/kg bolus + 0.17 mg/kg/min infusion).[3][5][10]

VT: Ventricular Tachycardia; VF: Ventricular Fibrillation; AF: Atrial Fibrillation; AFL: Atrial Flutter; ATX-II: Anemone Toxin II; APD: Action Potential Duration.

Safety Pharmacology Profile

A critical aspect of translational potential is the safety profile. The selectivity of Eleclazine for the late sodium current over other ion channels is a key differentiator.

Table 3: Comparative Effects on Key Cardiac Ion Channels

CompoundPeak INaIKr (hERG)IKsICa,LReference(s)
Eleclazine (GS-6615) Minimal inhibition at therapeutic concentrations.Weak inhibitor (IC50 ≈ 14.2 µM).No significant effect reported.No significant effect reported.[11]
Ranolazine Inhibits peak INa in a use-dependent manner.Inhibits IKr (IC50 ≈ 12 µM).Weakly inhibits IKs (IC50 = 1.7 mmol/L).Inhibits ICa,L (IC50 ≈ 34 µM).[7][12]

Mechanism of Action and Signaling Pathways

Inhibition of the late sodium current by Eleclazine has profound effects on intracellular ion homeostasis, which is central to its antiarrhythmic action. An enhanced late INa leads to an increase in intracellular sodium ([Na+]i), which in turn promotes calcium overload via the Na+/Ca2+ exchanger (NCX) operating in reverse mode. This calcium overload can trigger arrhythmias.[6][13] Furthermore, the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway has been implicated in the modulation of cardiac ion channels, including the late sodium current.[4][14][15][16]

Eleclazine_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Nav1.5 NaV1.5 Channel L_type_Ca L-type Ca2+ Channel Nav1.5->L_type_Ca Depolarization maintains open state Na_ion Increased [Na+]i Nav1.5->Na_ion Na+ influx NCX Na+/Ca2+ Exchanger Ca_ion Increased [Ca2+]i (Calcium Overload) NCX->Ca_ion Ca2+ influx L_type_Ca->Ca_ion Ca2+ influx Na_ion->NCX Drives reverse mode Arrhythmias Arrhythmias (EADs, DADs) Ca_ion->Arrhythmias Triggers PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Nav1.5 Modulates Eleclazine Eleclazine Eleclazine->Nav1.5 Inhibits Late INa Pathological_Conditions Pathological Conditions (e.g., Ischemia, LQT3) Pathological_Conditions->Nav1.5 Enhances Late INa

Caption: Mechanism of action of Eleclazine in preventing arrhythmias.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate Eleclazine and its comparators.

In Vitro Electrophysiology: Automated Patch Clamp

Objective: To determine the potency and selectivity of compounds on specific cardiac ion currents.

Methodology:

  • Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or HEK293 cells stably expressing the target ion channel (e.g., Nav1.5) are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension.

  • Automated Patch Clamp System: A high-throughput automated patch clamp system (e.g., SyncroPatch 768PE) is used.

  • Solutions:

    • Internal Solution (pipette): Contains (in mM): 10 CsF, 120 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

    • External Solution (bath): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

  • Voltage Clamp Protocol for Late INa:

    • Holding potential: -100 mV.

    • Depolarizing pulse: to -10 mV for 300 ms.

    • The late sodium current is measured as the average current during the last 100 ms of the depolarizing pulse.

  • Drug Application: Compounds are applied at increasing concentrations to generate concentration-response curves and determine IC50 values.

Automated_Patch_Clamp_Workflow Cell_Culture Cell Culture (hiPSC-CMs or stable cell lines) Cell_Suspension Single-Cell Suspension Cell_Culture->Cell_Suspension APC_System Automated Patch Clamp System Cell_Suspension->APC_System Data_Acquisition Data Acquisition (Voltage Clamp Protocol) APC_System->Data_Acquisition Drug_Application Compound Application (Concentration-Response) Data_Acquisition->Drug_Application Data_Analysis Data Analysis (IC50 Determination) Drug_Application->Data_Analysis

Caption: Workflow for automated patch clamp experiments.

In Vivo Arrhythmia Models

Objective: To evaluate the efficacy of a drug in terminating and preventing atrial fibrillation.

Methodology:

  • Animal Model: Adult mongrel dogs are used. Sterile pericarditis is induced by dusting the atrial surfaces with sterile talc to create a substrate for AF.[3][5][10]

  • Electrophysiological Study: Bipolar electrodes are sutured to multiple atrial sites for pacing and recording.

  • Arrhythmia Induction: Atrial fibrillation or flutter is induced by rapid atrial pacing.

  • Drug Administration: The test compound (e.g., Ranolazine) is administered intravenously as a bolus followed by a continuous infusion.[3][5][10]

  • Endpoints:

    • Termination of the arrhythmia.

    • Changes in atrial effective refractory period (AERP) and conduction time.

    • Tachycardia cycle length.

Objective: To assess the antiarrhythmic effects of a drug on ventricular arrhythmias in an isolated heart model.

Methodology:

  • Animal Model: New Zealand White rabbits are used.

  • Heart Isolation: Hearts are excised and perfused in a retrograde Langendorff apparatus with Krebs-Henseleit solution.[9]

  • Arrhythmia Induction: Ventricular tachycardia can be induced by various methods, such as programmed electrical stimulation, or by using pro-arrhythmic agents like Anemone Toxin II (ATX-II) to enhance the late sodium current.[9]

  • Drug Administration: The test compound (e.g., Eleclazine) is added to the perfusate at desired concentrations.

  • Endpoints:

    • Incidence and duration of ventricular tachycardia.

    • Changes in monophasic action potential duration (MAPD) and QT interval.

    • Ventricular effective refractory period (VERP).

In_Vivo_Arrhythmia_Model_Workflow cluster_AF Atrial Fibrillation Model (Canine) cluster_VT Ventricular Tachycardia Model (Rabbit) AF_Model Sterile Pericarditis Induction AF_Induction Rapid Atrial Pacing AF_Model->AF_Induction AF_Drug IV Drug Administration AF_Induction->AF_Drug AF_Endpoints Endpoints: - Arrhythmia Termination - AERP, Conduction Time AF_Drug->AF_Endpoints VT_Model Langendorff Heart Preparation VT_Induction Programmed Stimulation or ATX-II VT_Model->VT_Induction VT_Drug Drug in Perfusate VT_Induction->VT_Drug VT_Endpoints Endpoints: - VT Incidence/Duration - MAPD, QT Interval VT_Drug->VT_Endpoints

Caption: General workflow for in vivo arrhythmia models.

Conclusion

The preclinical data for this compound demonstrates its high potency and selectivity for the late sodium current, a key pathological driver of certain cardiac arrhythmias. Compared to Ranolazine, Eleclazine exhibits significantly greater potency for both tonic and use-dependent block of the peak sodium current in hiPSC-CMs, and a more potent inhibition of the late sodium current in animal models. Its favorable safety profile, with weaker inhibition of other key cardiac ion channels compared to Ranolazine, suggests a lower potential for off-target effects. The consistent antiarrhythmic efficacy observed in various preclinical models, coupled with a well-defined mechanism of action, supports the strong translational potential of this compound for the treatment of arrhythmias driven by enhanced late sodium current. Further clinical investigation is warranted to confirm these promising preclinical findings in patient populations.

References

A Comparative Benchmarking Guide to Eleclazine Hydrochloride and Novel Late Sodium Current Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Eleclazine hydrochloride against a selection of novel and established late sodium current (INaL) inhibitors. The data presented is compiled from preclinical and cellular studies to aid in the evaluation of these compounds for research and development purposes.

Introduction to Late Sodium Current Inhibition

The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential.[1][2] Under pathological conditions such as myocardial ischemia, heart failure, and certain genetic channelopathies, the INaL can be enhanced, leading to intracellular sodium and calcium overload.[3] This ionic imbalance is pro-arrhythmic and contributes to mechanical dysfunction of the heart.[3] selective inhibition of INaL has emerged as a promising therapeutic strategy for various cardiovascular diseases.[4]

Eleclazine (GS-6615) is a selective inhibitor of the cardiac late sodium current.[1][2] This guide benchmarks Eleclazine against other notable INaL inhibitors: GS-967, Ranolazine, F15845, and GS-462808, providing a quantitative analysis of their potency, selectivity, and electrophysiological effects.

Comparative Efficacy and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) for the late sodium current (INaL) and the peak sodium current (INa,early), providing a measure of both potency and selectivity. A higher selectivity ratio (IC50 INa,early / IC50 INaL) indicates a more targeted inhibition of the late sodium current with potentially fewer side effects related to peak sodium channel blockade.

Table 1: Comparative Potency of Late Sodium Current Inhibitors

CompoundIC50 for INaL (µM)Cell Type / ConditionsReference
Eleclazine (GS-6615) 0.62Manual patch-clamp[1][2]
GS-967 0.13Rabbit ventricular cardiomyocytes[5]
0.333HEK-293 cells (Nav1.5)[2]
Ranolazine 6.0Canine ventricular myocytes[3]
17Rabbit[2]
F15845 1.58Veratridine-induced, HEK293 cells (hNav1.5)[6][7]
3.25Veratridine-induced[1][2]
GS-462808 1.9Not specified[1][2]
Lidocaine ~25Not specified[1]

Table 2: Comparative Selectivity of Late Sodium Current Inhibitors

CompoundIC50 for INaL (µM)IC50 for INa,early (µM)Selectivity Ratio (INa,early / INaL)Reference
Eleclazine (GS-6615) 0.625182.3[1][2]
GS-967 0.13>10 (approx. 7.5% reduction at 10 µM)>77[2][5]
Ranolazine 6.029449[3]
17132978.2[2]
F15845 3.25>10 (23% block at 10 µM)>3.1[1][2]
GS-462808 1.9>10 (10% block at 10 µM)>5.3[1][2][8]
Lidocaine ~25~300~12[1]

Table 3: Use-Dependent Block of Peak Sodium Current (INaP) in hiPSC-CMs at 10 Hz

CompoundIC50 for UDB of INaP (µM)Reference
GS-967 0.07[9][10][11][12]
Eleclazine 0.6[9][10][11][12]
Ranolazine 7.8[9][10][11][12]
Lidocaine 133.5[9][10][11][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of late sodium current inhibitors and a typical experimental workflow for their evaluation.

Signaling Pathway of Late Sodium Current Inhibition cluster_0 Cardiac Myocyte Pathological Conditions Pathological Conditions Increased Late INa Increased Late INa Pathological Conditions->Increased Late INa e.g., Ischemia, Heart Failure Na+ Overload Na+ Overload Increased Late INa->Na+ Overload Ca2+ Overload Ca2+ Overload Na+ Overload->Ca2+ Overload via NCX Arrhythmias & Dysfunction Arrhythmias & Dysfunction Ca2+ Overload->Arrhythmias & Dysfunction Late INa Inhibitors Late INa Inhibitors Late INa Inhibitors->Increased Late INa Blockade

Caption: Mechanism of action of late INa inhibitors.

Experimental Workflow for I-NaL Inhibitor Evaluation Cell Preparation Cell Preparation Patch-Clamp Setup Patch-Clamp Setup Cell Preparation->Patch-Clamp Setup Baseline INaL Recording Baseline INaL Recording Patch-Clamp Setup->Baseline INaL Recording Drug Application Drug Application Baseline INaL Recording->Drug Application Post-Drug INaL Recording Post-Drug INaL Recording Drug Application->Post-Drug INaL Recording Data Analysis Data Analysis Post-Drug INaL Recording->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Electrophysiology experimental workflow.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Late Sodium Current

The following is a representative protocol for measuring INaL in isolated cardiomyocytes or cell lines expressing cardiac sodium channels.

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit, canine) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used. Alternatively, HEK293 cells stably expressing the human Nav1.5 channel can be utilized.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, nifedipine) are often added.

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -120 mV to ensure the availability of sodium channels.

    • A depolarizing pulse to -20 mV for 200-500 ms is applied to elicit both the peak and late sodium current.

    • The late sodium current is measured as the mean current during the last 100-200 ms of the depolarizing pulse.

    • To enhance the late sodium current for easier measurement, an INaL enhancer such as Anemonia sulcata toxin II (ATX-II) or veratridine can be used.

    • Concentration-response curves are generated by applying increasing concentrations of the inhibitor and measuring the corresponding reduction in INaL.

Pharmacokinetic Profiles

A comprehensive comparison of the pharmacokinetic profiles of these compounds is limited by the availability of head-to-head studies. However, some information is available:

  • Ranolazine: Ranolazine is orally available and has a half-life that supports twice-daily dosing. It is metabolized primarily by CYP3A4.

  • GS-967: Preclinical data suggests that GS-967 has high brain penetration, which could lead to central nervous system side effects.[2]

  • GS-462808: Developed to have lower brain penetration than GS-967, but its development was halted due to liver lesions observed in toxicology studies.[8]

  • Eleclazine and F15845: Detailed comparative pharmacokinetic data in the public domain is limited.

Summary and Conclusion

This guide provides a comparative overview of this compound and other late sodium current inhibitors.

  • Potency: GS-967 demonstrates the highest potency for INaL inhibition in the low nanomolar range, followed by Eleclazine. Ranolazine and F15845 exhibit potency in the low micromolar range.

  • Selectivity: Eleclazine and GS-967 show high selectivity for the late sodium current over the peak sodium current. Ranolazine also displays good selectivity.

  • Use-Dependent Block: GS-967 and Eleclazine are potent use-dependent blockers of the peak sodium current, a property that may contribute to their antiarrhythmic efficacy, particularly at higher heart rates.[9][10][11][12]

The choice of an optimal INaL inhibitor for research or therapeutic development will depend on the specific application, considering the desired potency, selectivity profile, and pharmacokinetic properties. The data presented here serves as a valuable resource for making informed decisions in the field of cardiac electrophysiology and drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of Eleclazine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of eleclazine hydrochloride, a selective cardiac late sodium current inhibitor. Adherence to these protocols is critical due to the compound's potential hazards.

Core Safety and Hazard Information

This compound presents specific risks that necessitate careful handling during disposal.[1] It is classified as harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.

Hazard Classification Summary

Hazard ClassCategoryHazard StatementPrecautionary Statement Code
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP301 + P312, P330
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic lifeP273, P391
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsP273, P391

Procedural Guidance for Disposal

The recommended disposal method for this compound is to send it to an approved waste disposal plant.[1] Always conduct disposal in accordance with prevailing country, federal, state, and local regulations.[1]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat. In case of dust or aerosol formation, use respiratory protection.[1]

  • Containerization:

    • For solid waste (e.g., unused powder, contaminated consumables), place it in a clearly labeled, sealed container.

    • For liquid waste (e.g., solutions in solvents), use a compatible, leak-proof container. Do not mix with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending collection by a licensed hazardous waste disposal company.[1]

  • Documentation: Maintain a log of the waste generated, including the quantity and date of disposal.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified waste management contractor.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading and keep it away from drains and water courses.[1]

  • Clean-up:

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • For solid spills, carefully collect the material to avoid generating dust.

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal of Clean-up Material: Place all contaminated materials (absorbents, PPE, etc.) into a sealed, labeled hazardous waste container for disposal according to the procedures outlined above.[1]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Eleclazine_Disposal_Workflow cluster_preparation Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal cluster_spill Accidental Spill Response A Identify Eleclazine Hydrochloride Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Sealed, Compatible Container B->C D Label as 'Hazardous Waste: This compound' C->D E Store in a Cool, Well-Ventilated Area D->E F Arrange for Professional Waste Disposal E->F G Document Disposal (Log Quantity & Date) F->G S1 Evacuate & Ventilate Area S2 Contain Spill, Prevent Entry to Drains S1->S2 S3 Absorb/Collect Material S2->S3 S4 Decontaminate Surface S3->S4 S5 Dispose of Contaminated Material as Hazardous Waste S4->S5 S5->C Follow Standard Containment Protocol

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Eleclazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides comprehensive, immediate safety and logistical guidance for Eleclazine hydrochloride, including operational and disposal plans, to foster a secure research environment.

Chemical and Physical Properties

PropertyValue
Synonyms GS-6615 hydrochloride
Formula C₂₁H₁₇ClF₃N₃O₃
Molecular Weight 451.83 g/mol
Appearance Solid
CAS Number 1448754-43-5

Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Warning

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential for the safe handling of this compound.[1]

Protection TypeRecommended Equipment
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile rubber)
Skin and Body Protection Impervious clothing, lab coat
Respiratory Protection Suitable respirator (use in well-ventilated areas)

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram outlines the decision-making process for PPE selection when handling chemical substances like this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection Logic start Start: Assess Chemical Hazards hazard_id Identify Hazards: - Acute Toxicity (Oral) - Aquatic Toxicity start->hazard_id exposure_routes Consider Potential Exposure Routes hazard_id->exposure_routes inhalation Inhalation? exposure_routes->inhalation skin_contact Skin/Eye Contact? exposure_routes->skin_contact ingestion Ingestion? exposure_routes->ingestion inhalation->skin_contact No respirator Wear a suitable respirator inhalation->respirator Yes skin_contact->ingestion No gloves_clothing Wear protective gloves and impervious clothing skin_contact->gloves_clothing Yes goggles Wear safety goggles with side-shields skin_contact->goggles Yes no_eating Do not eat, drink, or smoke in the lab ingestion->no_eating Yes end Proceed with Experiment ingestion->end No respirator->skin_contact gloves_clothing->end goggles->end no_eating->end

Caption: PPE selection workflow for this compound.

Operational Plans: Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of dust or aerosols.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Protect from light.

  • Recommended storage temperatures:

    • Powder: -20°C[1]

    • In solvent: -80°C[1]

Experimental Protocols: Solution Preparation

Stock Solution Preparation (General Protocol):

  • This compound is often dissolved in DMSO to prepare a concentrated stock solution.[2]

  • For a 10 mM stock solution, for example, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Sonication may be required to fully dissolve the solid.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]

Working Solution Preparation:

  • For in vitro cell experiments, dilute the DMSO stock solution with cell culture medium, PBS, or physiological saline. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular effects.[2]

  • For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The solvents should be added sequentially, ensuring the solution is clear before adding the next solvent. It is recommended to prepare the working solution immediately before use.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician or poison control center immediately. Do NOT induce vomiting.[1]

Spill Response: In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_spill Chemical Spill Response start Spill Occurs notify Notify others in the area start->notify assess Assess the spill (size and hazard) notify->assess small_spill Small & Controllable? assess->small_spill evacuate Evacuate the area small_spill->evacuate No ppe Don appropriate PPE small_spill->ppe Yes call_ehs Contact Emergency Personnel (EHS) evacuate->call_ehs end Spill Response Complete call_ehs->end contain Contain the spill with absorbent material ppe->contain cleanup Clean up the spill contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste properly decontaminate->dispose dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eleclazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Eleclazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.